molecular formula C8H12BNO3 B1399309 (5-Isopropoxypyridin-3-yl)boronic acid CAS No. 850991-41-2

(5-Isopropoxypyridin-3-yl)boronic acid

Cat. No.: B1399309
CAS No.: 850991-41-2
M. Wt: 181 g/mol
InChI Key: XQHUPBAXLPBXOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-Isopropoxypyridin-3-yl)boronic acid (CAS 850991-41-2) is an organoboron compound with the molecular formula C 8 H 12 BNO 3 and a molecular weight of 181.00 g/mol . This pyridine-based boronic acid serves as a versatile building block in pharmaceutical research and development, particularly in metal-catalyzed cross-coupling reactions. Its primary research application is as a key precursor in Suzuki-Miyaura cross-coupling reactions. This reaction is pivotal for forming carbon-carbon bonds, enabling the construction of complex biaryl structures often found in active pharmaceutical ingredients (APIs) and other advanced materials . The isopropoxy substituent on the pyridine ring can influence the compound's electronic properties and solubility, making it a valuable intermediate for modifying the core structure of target molecules. For optimal stability and long-term shelf life, this product must be stored under an inert atmosphere and at cold-chain temperatures, typically between 2-8°C . As a solid with 98% purity, it is supplied for laboratory applications . Safety Information: This chemical is for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or consumer use. Please refer to the provided Safety Data Sheet (SDS) for detailed handling protocols. General safety precautions include using personal protective equipment, handling in a well-ventilated area, and avoiding the formation of dust and aerosols .

Properties

IUPAC Name

(5-propan-2-yloxypyridin-3-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12BNO3/c1-6(2)13-8-3-7(9(11)12)4-10-5-8/h3-6,11-12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQHUPBAXLPBXOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CN=C1)OC(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40725467
Record name {5-[(Propan-2-yl)oxy]pyridin-3-yl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40725467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

850991-41-2
Record name B-[5-(1-Methylethoxy)-3-pyridinyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=850991-41-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {5-[(Propan-2-yl)oxy]pyridin-3-yl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40725467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

(5-Isopropoxypyridin-3-yl)boronic acid CAS number

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (5-Isopropoxypyridin-3-yl)boronic acid

Topic: this compound CAS Number: 850991-41-2[1] Audience: Researchers, scientists, and drug development professionals.

Abstract

This compound is a heterocyclic organic compound that has emerged as a valuable building block in modern synthetic chemistry. Its unique structure, combining a pyridine core with a versatile boronic acid moiety and an isopropoxy substituent, makes it a key intermediate in the synthesis of complex molecules, particularly within the pharmaceutical industry. This guide provides a comprehensive overview of its physicochemical properties, core applications in palladium-catalyzed cross-coupling reactions, and a detailed, validated experimental protocol for its use. The discussion is grounded in the mechanistic principles of organoboron chemistry, offering field-proven insights for its effective application in research and drug development.

Core Characteristics and Physicochemical Properties

Understanding the fundamental properties of a reagent is critical for its successful application. This compound is a stable, solid compound under standard laboratory conditions, but like many boronic acids, it requires proper handling to prevent degradation, particularly protodeboronation under certain conditions.

Structural Information

The molecule's structure is centered on a pyridine ring, which is a common motif in a vast number of biologically active compounds. The boronic acid group at the 3-position and the isopropoxy group at the 5-position are crucial for its reactivity and physical properties.

structure cluster_pyridine cluster_isopropoxy p c1 C c2 C c1->c2 boronic c1->boronic B(OH)₂ n N c2->n c3 C n->c3 c4 C c3->c4 c5 C c4->c5 c5->c1 isopropoxy c5->isopropoxy O ch CH isopropoxy->ch ch3_1 CH₃ ch->ch3_1 ch3_2 CH₃ ch->ch3_2

Caption: Chemical structure of this compound.

Physicochemical Data

The quantitative properties of this compound are summarized below. These values are essential for calculating reaction stoichiometries, selecting appropriate solvents, and understanding the compound's general behavior.

PropertyValueSource
CAS Number 850991-41-2[1]
Molecular Formula C₈H₁₂BNO₃[2]
Molecular Weight 181.00 g/mol [2]
Appearance Solid (Typically off-white to white powder)General Knowledge
Solubility Soluble in organic solvents like Dioxane, DMF, THF. Low solubility in water.[3]
Storage Store in a cool, dry place under an inert atmosphere.[4]

Significance in Drug Discovery and Medicinal Chemistry

The utility of this compound in drug development stems from two core chemical features: the pyridine ring and the boronic acid functional group.

  • The Pyridine Scaffold: The pyridine ring is a privileged structure in medicinal chemistry. Its nitrogen atom can act as a hydrogen bond acceptor and can be protonated at physiological pH, which can significantly enhance the solubility and pharmacokinetic properties of a drug candidate.

  • The Boronic Acid Moiety: Boronic acids are not merely synthetic handles; they are pharmacologically significant. The boron atom's empty p-orbital makes it a Lewis acid capable of forming reversible covalent bonds with diols, including specific residues like serine in the active sites of enzymes. This property has been famously exploited in drugs like Bortezomib (Velcade®), an inhibitor of the 26S proteasome used to treat multiple myeloma.[3][5][6] The incorporation of boronic acids into drug candidates is a growing strategy for targeting enzymes that traditional inhibitors struggle to address.[7][8]

This specific building block allows for the precise installation of an isopropoxy-substituted pyridine ring into a target molecule, a common strategy for modulating properties like lipophilicity and metabolic stability.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The premier application of this compound is the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forming carbon-carbon bonds. This reaction is a cornerstone of modern synthesis due to its high efficiency, mild reaction conditions, and exceptional tolerance of various functional groups.[9][10]

Mechanistic Overview

The reaction is catalyzed by a palladium(0) complex and involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of an aryl or vinyl halide (R¹-X), forming a Pd(II) complex.

  • Transmetalation: The boronic acid (R²-B(OH)₂), activated by a base, transfers its organic group (R²) to the palladium center, displacing the halide. The choice of base is critical as it facilitates the formation of a more nucleophilic boronate species.

  • Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center couple and are eliminated from the metal, forming the new C-C bond (R¹-R²) and regenerating the Pd(0) catalyst.

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_complex R¹-Pd(II)L₂-X (Oxidative Adduct) pd0->oa_complex trans_complex R¹-Pd(II)L₂-R² oa_complex->trans_complex [X⁻] trans_complex->pd0 product R¹-R² (Coupled Product) trans_complex->product Reductive Elimination reagents R¹-X (Aryl Halide) reagents->oa_complex Oxidative Addition boronate [R²-B(OH)₃]⁻ (Activated Boronate) boronate->trans_complex Transmetalation

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Causality in Experimental Design

When using heterocyclic boronic acids like this compound, certain challenges can arise. The electron-deficient nature of the pyridine ring can slow the rate of transmetalation, and the compound can be susceptible to protodeboronation (cleavage of the C-B bond by a proton source).[11] Therefore, experimental conditions must be chosen carefully:

  • Catalyst/Ligand System: Modern, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often employed to accelerate both the oxidative addition and reductive elimination steps, leading to higher yields and faster reactions.[9]

  • Base Selection: A moderately strong base like K₂CO₃ or K₃PO₄ is typically used. Stronger bases can promote side reactions, while weaker bases may not efficiently generate the active boronate species.

  • Solvent: A mixture of an organic solvent (like 1,4-dioxane or DMF) and water is common. Water is often necessary to dissolve the inorganic base and facilitate the formation of the boronate.[9]

Validated Experimental Protocol: Microwave-Assisted Suzuki-Miyaura Coupling

This protocol describes a self-validating system for the efficient coupling of this compound with a generic aryl bromide. Microwave irradiation is used to accelerate the reaction, often reducing reaction times from hours to minutes.

Materials
Reagent/MaterialAmount (example)Moles (equiv)Purpose
Aryl Bromide1.0 mmol1.0Electrophilic partner
This compound217 mg1.2Nucleophilic partner
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))23 mg0.025 (2.5 mol%)Palladium Pre-catalyst
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)41 mg0.10 (10 mol%)Ligand
K₃PO₄ (Potassium Phosphate)425 mg2.0Base
1,4-Dioxane / H₂O (10:1)5.5 mL-Solvent System
Microwave Reaction Vial (10 mL)1-Reaction Vessel
Magnetic Stir Bar1-Agitation
Step-by-Step Methodology
  • Vessel Preparation: To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), Pd₂(dba)₃ (0.025 equiv), SPhos (0.10 equiv), and K₃PO₄ (2.0 equiv).

    • Expert Insight: Using a slight excess (1.2 equiv) of the boronic acid ensures complete consumption of the potentially more valuable aryl halide and compensates for any potential protodeboronation.

  • Inert Atmosphere: Seal the vial with a cap. Evacuate the vial and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

    • Causality: The Pd(0) catalyst is sensitive to oxygen and can be oxidized to an inactive Pd(II) state. Establishing an inert atmosphere is crucial for catalytic activity and reproducibility.

  • Solvent Addition: Add the degassed solvent system (1,4-Dioxane/H₂O) via syringe.

    • Trustworthiness: Using degassed solvents further minimizes the presence of dissolved oxygen, creating a self-validating system where catalyst deactivation is minimized.

  • Microwave Irradiation: Place the sealed vial into the microwave reactor. Heat the mixture to 120 °C for 20 minutes with stirring.

    • Expert Insight: Microwave heating provides rapid and uniform energy transfer, dramatically accelerating the reaction rate compared to conventional oil bath heating.

  • Reaction Work-up: After the reaction is complete, cool the vessel to room temperature. Dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash with water (10 mL) and then with brine (10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can then be purified by flash column chromatography on silica gel.

Workflow Visualization

Workflow start 1. Add Reagents to Microwave Vial inert 2. Seal and Purge with Inert Gas (3x) start->inert solvent 3. Add Degassed Solvent System inert->solvent microwave 4. Microwave Irradiation (120 °C, 20 min) solvent->microwave workup 5. Cool, Dilute, and Perform Aqueous Wash microwave->workup purify 6. Dry, Concentrate, and Purify via Chromatography workup->purify end Pure Product purify->end

Caption: Experimental workflow for microwave-assisted Suzuki-Miyaura coupling.

Synthesis and Handling Considerations

General Synthesis Route

This compound is typically synthesized from a halogenated precursor, such as 3-bromo-5-isopropoxypyridine. A common and effective method involves a lithium-halogen exchange at low temperature followed by quenching with a trialkyl borate ester and subsequent acidic hydrolysis. This method provides reliable access to the desired boronic acid.

Storage and Handling

Boronic acids can undergo trimerization to form boroxines upon dehydration. While this is often a reversible process, it can affect the compound's physical properties and reactivity. For long-term stability and consistent results, it is recommended to:

  • Store the compound under an inert atmosphere (Argon or Nitrogen).

  • Keep it in a cool and dry environment, such as a desiccator.

  • Avoid prolonged exposure to air and moisture.

Conclusion

This compound (CAS: 850991-41-2) is a highly versatile and valuable reagent for synthetic chemists. Its primary utility in Suzuki-Miyaura cross-coupling reactions allows for the efficient construction of complex biaryl and heteroaryl structures that are central to many drug discovery programs. By understanding its fundamental properties, the mechanistic nuances of its reactivity, and employing validated protocols, researchers can effectively leverage this building block to accelerate the synthesis of novel chemical entities with significant therapeutic potential.

References

An In-depth Technical Guide to (5-Isopropoxypyridin-3-yl)boronic Acid: Properties, Synthesis, and Application in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of (5-isopropoxypyridin-3-yl)boronic acid, a valuable heterocyclic building block in modern organic synthesis. Tailored for researchers, medicinal chemists, and drug development professionals, this document delves into the core chemical properties, provides validated synthetic protocols, and offers expert insights into its application, particularly in the widely utilized Suzuki-Miyaura cross-coupling reaction.

Introduction: The Strategic Value of Functionalized Pyridine Boronic Acids

Heterocyclic boronic acids are indispensable tools in contemporary drug discovery and materials science. Among these, pyridine-based reagents are of particular importance, as the pyridine motif is a prevalent core in a vast number of pharmaceuticals. This compound offers a unique combination of features: the pyridine nitrogen acts as a hydrogen bond acceptor and influences the molecule's electronic properties, while the boronic acid group serves as a versatile handle for carbon-carbon bond formation. The 5-isopropoxy substituent provides steric bulk and electronic modulation, offering a handle to fine-tune solubility, metabolic stability, and target engagement of the final product. This guide aims to serve as a practical resource for the effective utilization of this reagent.

Physicochemical and Structural Properties

This compound is typically a solid at room temperature. Like many boronic acids, it is susceptible to dehydration to form a cyclic anhydride (a boroxine). Therefore, it is often stored under inert and dry conditions.

Table 1: Core Chemical Properties of this compound

PropertyValueSource
CAS Number 850991-41-2--INVALID-LINK--[1]
Molecular Formula C₈H₁₂BNO₃--INVALID-LINK--[1]
Molecular Weight 181.00 g/mol --INVALID-LINK--[1]
Appearance Off-white to light-colored solidGeneral Knowledge
Storage Conditions Inert atmosphere, 2-8°C, protect from moisture--INVALID-LINK--[1]
Spectroscopic Characterization (Predicted)
  • ¹H NMR (400 MHz, DMSO-d₆):

    • Aromatic Protons: Expect three distinct signals in the aromatic region (δ 7.5-8.5 ppm). The protons at positions 2, 4, and 6 of the pyridine ring will exhibit characteristic splitting patterns (doublets or doublet of doublets).

    • Isopropoxy Group: A septet (CH) around δ 4.6-4.8 ppm and a doublet (CH₃) around δ 1.3-1.4 ppm.

    • Boronic Acid Protons: A broad singlet for the B(OH)₂ protons, which is exchangeable with D₂O, typically appearing between δ 8.0-8.5 ppm.

Synthesis of this compound

The synthesis of this boronic acid is not widely documented in peer-reviewed literature. However, a robust and logical two-step sequence can be employed, starting from the commercially available 3,5-dibromopyridine. This approach is analogous to established procedures for similar alkoxy-substituted pyridylboronic acids.

Workflow for Synthesis

The overall synthetic strategy involves a nucleophilic aromatic substitution to introduce the isopropoxy group, followed by a halogen-metal exchange and borylation.

SynthesisWorkflow A 3,5-Dibromopyridine C Step 1: Nucleophilic Aromatic Substitution A->C B Sodium Isopropoxide B->C D 3-Bromo-5-isopropoxypyridine C->D DMF, Heat G Step 2: Lithiation & Borylation D->G E n-BuLi E->G F Triisopropyl borate F->G H Lithium borate complex G->H THF, -78°C I Aqueous Acidic Workup H->I J This compound I->J HCl (aq)

Caption: Synthetic workflow for this compound.

Step-by-Step Experimental Protocol: Synthesis

Part A: Synthesis of 3-Bromo-5-isopropoxypyridine

This procedure is adapted from established methods for the synthesis of 3-bromo-5-methoxypyridine.[3]

  • Reagent Preparation: In a flame-dried, three-neck round-bottom flask under an argon atmosphere, prepare sodium isopropoxide by cautiously adding sodium metal (1.1 eq.) to anhydrous isopropanol (10 mL per gram of sodium) at 0°C. Stir until all sodium has reacted.

  • Reaction Setup: To the freshly prepared sodium isopropoxide solution, add anhydrous N,N-Dimethylformamide (DMF, 20 mL).

  • Addition of Starting Material: Add 3,5-dibromopyridine (1.0 eq.) to the solution.

  • Reaction: Heat the reaction mixture to 80-90°C and stir for 4-6 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup: Cool the mixture to room temperature and pour it into ice-water. Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 3-bromo-5-isopropoxypyridine.

Part B: Synthesis of this compound

This protocol is a general and reliable method for converting aryl bromides to boronic acids.[4]

  • Reaction Setup: In a flame-dried, three-neck round-bottom flask under an argon atmosphere, dissolve 3-bromo-5-isopropoxypyridine (1.0 eq.) in anhydrous tetrahydrofuran (THF, 15 mL per gram of bromide).

  • Cooling: Cool the solution to -78°C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (1.1 eq., typically 2.5 M in hexanes) dropwise via syringe, maintaining the internal temperature below -70°C. Stir the resulting mixture for 45 minutes at -78°C. The causality for this low temperature is to prevent side reactions and ensure regioselective metal-halogen exchange over other potential lithiation pathways.

  • Borylation: Add triisopropyl borate (1.2 eq.) dropwise, again keeping the temperature below -70°C. After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.

  • Workup: Cool the reaction to 0°C and quench by the slow addition of 2 M aqueous HCl until the mixture is acidic (pH ~2). Stir vigorously for 1 hour.

  • Isolation: Extract the mixture with ethyl acetate. The product may have significant water solubility; therefore, back-extraction of the aqueous layer is recommended. In some cases, adjusting the pH of the aqueous layer to be mildly basic can facilitate extraction into an organic solvent.

  • Purification: The crude boronic acid can be purified by recrystallization from a suitable solvent system (e.g., water/ethanol or ethyl acetate/hexanes) or by forming a crystalline adduct with diethanolamine, which can be subsequently hydrolyzed to release the pure boronic acid.

Application in Suzuki-Miyaura Cross-Coupling

The primary utility of this compound is as a coupling partner in palladium-catalyzed Suzuki-Miyaura reactions. This reaction forms a C(sp²)-C(sp²) bond, a cornerstone transformation in the synthesis of biaryl and heteroaryl compounds.

The Catalytic Cycle

The mechanism of the Suzuki-Miyaura coupling is a well-established catalytic cycle involving a Pd(0)/Pd(II) couple. The choice of base is critical; it activates the boronic acid to form a more nucleophilic boronate species, which facilitates the key transmetalation step.

SuzukiCycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl R¹-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Both R¹-Pd(II)L₂-R² Transmetal->PdII_Both RedElim Reductive Elimination PdII_Both->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² RedElim->Product Boronic R²-B(OH)₂ Base Base (e.g., K₂CO₃) Boronic->Base Boronate [R²-B(OH)₃]⁻ Base->Boronate Activation Boronate->Transmetal ArylHalide R¹-X ArylHalide->OxAdd

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Field-Proven Protocol for Suzuki-Miyaura Coupling

This protocol is a robust, general procedure applicable to a wide range of aryl and heteroaryl bromides, adapted from highly cited, standard methodologies.[5][6][7]

Objective: To couple this compound with a representative aryl bromide (e.g., 4-bromoanisole).

Reagents & Materials:

  • This compound (1.2 eq.)

  • 4-Bromoanisole (1.0 eq.)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 eq.)

  • Triphenylphosphine [PPh₃] (0.04 eq.) or a more advanced ligand like SPhos or XPhos for challenging couplings.

  • Potassium Carbonate (K₂CO₃) (2.0 eq.), aqueous solution (2 M)

  • 1,4-Dioxane or a similar solvent like DME or Toluene

  • Nitrogen or Argon source

  • Schlenk flask or sealed reaction vial

Step-by-Step Procedure:

  • Vessel Preparation: To a Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 eq.), this compound (1.2 eq.), palladium acetate (0.02 eq.), and the phosphine ligand (0.04 eq.).

    • Causality: Using a slight excess of the boronic acid ensures complete consumption of the often more expensive aryl halide. The Pd(OAc)₂ is a pre-catalyst that is reduced in situ to the active Pd(0) species. The phosphine ligand stabilizes the Pd(0) catalyst, prevents its precipitation as palladium black, and modulates its reactivity.

  • Inerting: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This step is crucial as the active Pd(0) catalyst is oxygen-sensitive.

  • Solvent Addition: Add 1,4-dioxane (to achieve a concentration of ~0.1 M with respect to the aryl halide) and the 2 M aqueous potassium carbonate solution (2.0 eq.).

    • Causality: Dioxane is an excellent solvent for the organic reagents, while the aqueous base is necessary for the activation of the boronic acid. The two-phase system facilitates the reaction cycle.

  • Reaction: Heat the mixture to 80-100°C with vigorous stirring. The reaction is typically complete within 2-12 hours.

  • Monitoring: Follow the disappearance of the starting materials by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers in a separatory funnel.

  • Extraction: Extract the aqueous layer with ethyl acetate (2 x 25 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo. The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure biaryl product.

Safety, Handling, and Storage

  • Handling: this compound should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place (2-8°C is recommended) under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation via dehydration to the boroxine.[1]

  • Toxicity: While specific toxicity data is not available, arylboronic acids should be treated as potentially harmful. Some have been found to be weakly mutagenic.[3]

Conclusion

This compound is a highly valuable and versatile building block for organic synthesis. Its strategic placement of the boronic acid, pyridine nitrogen, and isopropoxy group provides chemists with a powerful tool for constructing complex molecules with desirable pharmaceutical properties. Understanding its synthesis, proper handling, and the nuances of its application in Suzuki-Miyaura cross-coupling reactions, as detailed in this guide, is key to leveraging its full synthetic potential.

References

An In-Depth Technical Guide to the Synthesis of (5-Isopropoxypyridin-3-yl)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview and detailed protocols for the synthesis of (5-Isopropoxypyridin-3-yl)boronic acid, a valuable building block for researchers, scientists, and drug development professionals. The methodologies described herein are grounded in established chemical principles and supported by peer-reviewed literature, offering a robust framework for the successful preparation of this important reagent.

Introduction: The Significance of this compound

This compound is a key intermediate in modern organic synthesis, particularly in the realm of medicinal chemistry. Its utility stems from the presence of the boronic acid functional group, which makes it an ideal coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a cornerstone for the formation of carbon-carbon bonds, enabling the construction of complex molecular architectures from readily available precursors. The isopropoxypyridine scaffold is a prevalent motif in numerous biologically active compounds, and the ability to introduce this fragment in a controlled and efficient manner is of paramount importance in drug discovery programs.

This guide will detail a reliable and reproducible synthetic route to this compound, starting from commercially available materials. We will delve into the mechanistic underpinnings of each synthetic step, providing not just a recipe, but a deeper understanding of the chemical transformations involved.

Retrosynthetic Analysis and Strategy

A logical retrosynthetic analysis of the target molecule suggests a straightforward approach. The boronic acid functionality can be installed via a borylation reaction of a suitable organometallic precursor. This organometallic species, in turn, can be generated from a halogenated pyridine through a metal-halogen exchange. The isopropoxy group can be introduced via a Williamson ether synthesis on a corresponding hydroxypyridine. This leads to the following proposed synthetic pathway:

Retrosynthesis target This compound intermediate1 3-Lithio-5-isopropoxypyridine target->intermediate1 Borylation intermediate2 3-Bromo-5-isopropoxypyridine intermediate1->intermediate2 Lithium-Halogen Exchange intermediate3 3-Bromo-5-hydroxypyridine intermediate2->intermediate3 Williamson Ether Synthesis

Caption: Retrosynthetic analysis of this compound.

This multi-step synthesis is designed to be robust and scalable, utilizing well-established and high-yielding reactions.

Synthesis of the Key Precursor: 3-Bromo-5-isopropoxypyridine

The synthesis of the target boronic acid begins with the preparation of the key halogenated precursor, 3-bromo-5-isopropoxypyridine. This is accomplished in a two-step sequence starting from 3-bromo-5-methoxypyridine, which is commercially available, or can be synthesized from 3,5-dibromopyridine. For the purpose of this guide, we will start with the demethylation of 3-bromo-5-methoxypyridine to yield 3-bromo-5-hydroxypyridine, followed by a Williamson ether synthesis.

Step 1: Synthesis of 3-Bromo-5-hydroxypyridine

The demethylation of 3-bromo-5-methoxypyridine is effectively achieved using a strong acid such as hydrobromic acid.[1] This reaction proceeds via a nucleophilic attack of the bromide ion on the methyl group of the protonated ether.

Experimental Protocol: Demethylation of 3-Bromo-5-methoxypyridine

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-bromo-5-methoxypyridine (1 equivalent), 48% hydrobromic acid (approx. 2.4 volumes), and glacial acetic acid (approx. 1.8 volumes).

  • Reaction Conditions: Heat the reaction mixture to 120 °C and stir overnight.

  • Work-up: After cooling to room temperature, pour the reaction mixture into ice water.

  • Neutralization and Extraction: Adjust the pH of the aqueous solution to approximately 6 with a 6N aqueous sodium hydroxide solution. Extract the product with ethyl acetate (2 x 200 mL for a 0.1 mol scale reaction).

  • Isolation and Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by stirring in dichloromethane, followed by filtration to collect the solid 3-bromo-5-hydroxypyridine.[1]

Reagent Molar Mass ( g/mol ) Equivalents Amount
3-Bromo-5-methoxypyridine188.021.0e.g., 18.8 g (0.1 mol)
48% Hydrobromic Acid80.91Excesse.g., 80 mL
Glacial Acetic Acid60.05Excesse.g., 60 mL
Step 2: Williamson Ether Synthesis of 3-Bromo-5-isopropoxypyridine

The Williamson ether synthesis is a classic and reliable method for the formation of ethers from an alkoxide and an alkyl halide.[2] In this step, the hydroxyl group of 3-bromo-5-hydroxypyridine is deprotonated with a suitable base to form the corresponding alkoxide, which then undergoes a nucleophilic substitution reaction with an isopropyl halide.

Experimental Protocol: Isopropylation of 3-Bromo-5-hydroxypyridine

  • Reaction Setup: To a solution of 3-bromo-5-hydroxypyridine (1 equivalent) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a base such as sodium hydride (NaH, ~1.1 equivalents) or potassium carbonate (K₂CO₃, ~2 equivalents) portion-wise at 0 °C.

  • Formation of the Alkoxide: Allow the mixture to stir at room temperature for 30-60 minutes to ensure complete formation of the pyridinolate anion.

  • Nucleophilic Substitution: Add 2-bromopropane or 2-iodopropane (1.1-1.5 equivalents) to the reaction mixture.

  • Reaction Conditions: Heat the reaction mixture to 50-80 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction to room temperature and quench with water.

  • Extraction and Purification: Extract the product with a suitable organic solvent such as ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Reagent Molar Mass ( g/mol ) Equivalents
3-Bromo-5-hydroxypyridine174.001.0
Sodium Hydride (60% dispersion)24.00~1.1
2-Bromopropane122.991.1 - 1.5
DMF or Acetonitrile-Solvent

Core Synthesis: this compound

The final step in the synthesis is the conversion of 3-bromo-5-isopropoxypyridine to the target boronic acid. A highly effective method for this transformation is the lithium-halogen exchange at low temperature, followed by quenching the resulting organolithium species with a trialkyl borate. To facilitate purification and enhance stability, it is often advantageous to isolate the product as its pinacol ester.

Borylation_Workflow cluster_step1 Lithium-Halogen Exchange cluster_step2 Borylation cluster_step3 Hydrolysis / Esterification start_mat 3-Bromo-5-isopropoxypyridine lithiated 3-Lithio-5-isopropoxypyridine start_mat->lithiated n-BuLi, THF, -78 °C boronate_complex Boronate complex lithiated->boronate_complex borate_ester Triisopropyl borate borate_ester->boronate_complex acid_workup Aqueous Acid boronate_complex->acid_workup pinacol Pinacol (optional) acid_workup->pinacol final_product_acid This compound acid_workup->final_product_acid final_product_ester This compound pinacol ester pinacol->final_product_ester

Caption: Workflow for the synthesis of this compound and its pinacol ester.

Experimental Protocol: Borylation of 3-Bromo-5-isopropoxypyridine

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve 3-bromo-5-isopropoxypyridine (1 equivalent) in anhydrous tetrahydrofuran (THF).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithium-Halogen Exchange: Slowly add n-butyllithium (n-BuLi, typically 1.05-1.1 equivalents of a solution in hexanes) dropwise, maintaining the internal temperature below -70 °C. Stir the resulting solution at -78 °C for 30-60 minutes.

  • Borylation: To the freshly prepared organolithium species, add triisopropyl borate (1.1-1.2 equivalents) dropwise, again keeping the temperature below -70 °C.

  • Warming and Quenching: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride or 1M hydrochloric acid.

  • Work-up for Boronic Acid: Extract the aqueous layer with an organic solvent such as ethyl acetate. The pH of the aqueous layer can be adjusted to around 7 to facilitate the extraction of the boronic acid. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification of Boronic Acid: Pyridylboronic acids can be challenging to purify by standard silica gel chromatography. Recrystallization from a suitable solvent system (e.g., water, ethanol/water, or acetonitrile) is often a preferred method. Alternatively, formation of a diethanolamine adduct can facilitate purification.[3]

  • Optional Conversion to Pinacol Ester: For easier handling, purification, and storage, the crude boronic acid can be converted to its pinacol ester. After the initial acidic work-up, the crude boronic acid is dissolved in a solvent such as toluene or a mixture of hexane and ethyl acetate. Pinacol (1.1 equivalents) is added, and the mixture is heated to reflux with a Dean-Stark trap to remove water. After completion, the solvent is removed under reduced pressure, and the pinacol ester can be purified by flash column chromatography on silica gel.[4]

Reagent Molar Mass ( g/mol ) Equivalents
3-Bromo-5-isopropoxypyridine216.081.0
n-Butyllithium (e.g., 2.5 M in hexanes)64.061.05 - 1.1
Triisopropyl borate188.081.1 - 1.2
Pinacol (optional)118.171.1
Anhydrous THF-Solvent

Characterization, Stability, and Storage

Characterization: The final product, whether the free boronic acid or its pinacol ester, should be characterized by standard analytical techniques to confirm its identity and purity.

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the isopropoxy group (a septet and a doublet) and the protons on the pyridine ring.

  • ¹³C NMR: The carbon NMR will confirm the carbon framework of the molecule.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) will provide an accurate mass measurement, confirming the elemental composition.

  • ¹¹B NMR: Boron NMR spectroscopy can be used to characterize the boron-containing species.

Stability and Storage: Arylboronic acids are susceptible to protodeboronation, especially under acidic or basic conditions.[5] They can also undergo dehydration to form boroxines (cyclic trimers). For long-term storage, it is recommended to keep this compound in a cool, dry place under an inert atmosphere. The pinacol ester derivative is generally more stable and less prone to dehydration, making it a more convenient form for storage and handling. Commercial suppliers recommend storing the boronic acid at -20°C for long-term stability.[5]

Safety Considerations

  • Organolithium Reagents: n-Butyllithium is a pyrophoric liquid and must be handled with extreme care under an inert atmosphere. Appropriate personal protective equipment (PPE), including flame-retardant lab coat, safety glasses, and gloves, is essential.

  • Solvents: Anhydrous solvents such as THF can form explosive peroxides upon standing. Always use freshly distilled or commercially available anhydrous solvents.

  • Halogenated Compounds: 3-Bromopyridine derivatives are irritants and should be handled in a well-ventilated fume hood.

  • Acids and Bases: Hydrobromic acid and sodium hydroxide are corrosive and should be handled with appropriate care.

This guide provides a comprehensive framework for the synthesis of this compound. By understanding the underlying principles and adhering to the detailed protocols, researchers can confidently prepare this valuable building block for their synthetic endeavors.

References

Spectroscopic data for (5-Isopropoxypyridin-3-yl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of (5-Isopropoxypyridin-3-yl)boronic acid

Molecular Structure and Analytical Strategy

This compound is a bifunctional molecule featuring a pyridine ring, an isopropoxy ether group, and a boronic acid moiety. This combination of functional groups makes it a valuable synthon, particularly in Suzuki-Miyaura cross-coupling reactions. An effective analytical strategy must unambiguously confirm the integrity of each of these features.

The molecular structure and a proposed atom-numbering scheme for NMR assignment are presented below.

Figure 1: Molecular structure of this compound with atom numbering for NMR assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules. A combination of ¹H, ¹³C, and ¹¹B NMR experiments provides a complete picture of the molecule's carbon-hydrogen framework and confirms the presence of the key boron moiety.

Predicted ¹H NMR Spectrum

The proton NMR spectrum will account for all non-exchangeable protons in the molecule. The aromatic region will be particularly informative for confirming the substitution pattern on the pyridine ring.

Expert Insight: The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is often preferred for boronic acids as it can help to sharpen the exchangeable B(OH)₂ and any residual water protons. For routine checks, CDCl₃ can be used, but the hydroxyl protons may be broad or unobserved.

Protocol: ¹H NMR Acquisition

  • Sample Preparation: Dissolve 5-10 mg of this compound in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: Standard single pulse (zg30).

    • Spectral Width: ~16 ppm.

    • Number of Scans: 16-32 scans for good signal-to-noise.

    • Temperature: 298 K.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak (e.g., DMSO at 2.50 ppm).

Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

Atom #Predicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constant (J, Hz)IntegrationRationale
H-2, H-6~8.4 - 8.2m~2-32HAromatic protons ortho to the ring nitrogen are deshielded and expected at a high chemical shift.
H-4~7.6 - 7.4t~2-31HAromatic proton situated between the two substituents.
B(OH)₂~8.1br s-2HBoronic acid protons are exchangeable and appear as a broad singlet; shift is concentration and water-dependent.
H-74.8 - 4.6sept~6.01HMethine proton of the isopropoxy group, split by the six methyl protons.
H-8, H-8'1.4 - 1.3d~6.06HDiastereotopic methyl protons of the isopropoxy group, coupled to the methine proton.
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum confirms the carbon skeleton of the molecule. A key feature to note is the signal for the carbon atom directly attached to boron.

Expert Insight: Due to the quadrupolar nature of the boron nucleus (both ¹⁰B and ¹¹B isotopes), the resonance for the directly attached carbon (C-3) is often broadened significantly, sometimes to the point of being unobservable in a standard ¹³C NMR experiment.[2][3] This is a well-documented phenomenon for organoboron compounds.

Protocol: ¹³C NMR Acquisition

  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (~20-30 mg) may be beneficial.

  • Instrumentation: 100 MHz or higher (corresponding to a 400 MHz ¹H frequency).

  • Acquisition Parameters:

    • Pulse Program: Standard proton-decoupled pulse program (e.g., zgpg30).

    • Spectral Width: ~220 ppm.

    • Number of Scans: 512-2048 scans, as ¹³C has a low natural abundance.

    • Relaxation Delay (d1): 2 seconds.

  • Processing: Calibrate the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

Table 2: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

Atom #Predicted Chemical Shift (δ, ppm)Rationale
C-5~158-155Aromatic carbon attached to the electronegative oxygen atom is highly deshielded.
C-2, C-6~148-145Aromatic carbons adjacent to the nitrogen are significantly deshielded.
C-4~125-120Aromatic CH carbon.
C-3Not ObservedThe C-B bond often leads to a signal that is broadened into the baseline due to quadrupolar relaxation.[2][3]
C-7~70-68Methine carbon of the isopropoxy group.
C-8, C-8'~23-21Methyl carbons of the isopropoxy group.
¹¹B NMR Spectroscopy

¹¹B NMR is a highly specific and rapid technique to confirm the presence and electronic environment of the boron atom. It is particularly useful for distinguishing between trigonal (sp²) boronic acids and tetracoordinate (sp³) boronate esters or adducts.[4]

Expert Insight: For this compound, a single, relatively broad signal is expected in the characteristic region for trigonal arylboronic acids. The chemical shift can be influenced by pH.[4][5]

Protocol: ¹¹B NMR Acquisition

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrumentation: A spectrometer equipped with a broadband probe.

  • Acquisition Parameters:

    • Frequency: ~128 MHz (for a 400 MHz ¹H instrument).

    • Reference: External standard of BF₃·OEt₂ (δ = 0 ppm).

    • Expected Shift: A broad signal is expected between δ 35 and 28 ppm .

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of the molecule. The analysis of boronic acids by MS requires careful consideration of ionization methods and potential in-source reactions.

Expert Insight: Boronic acids are notoriously prone to dehydration in the gas phase to form cyclic anhydrides known as boroxines (trimers).[6][7] Electrospray Ionization (ESI) is a soft ionization technique that can often preserve the parent molecule, typically observed as the protonated species [M+H]⁺.

Protocol: HRMS Acquisition

  • Sample Preparation: Prepare a dilute solution (10-100 µg/mL) of the compound in a suitable solvent mixture, such as 50:50 acetonitrile:water with 0.1% formic acid to promote protonation.

  • Instrumentation: An ESI source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer.

  • Acquisition Parameters:

    • Ionization Mode: Positive ion mode is typically preferred to form [M+H]⁺.

    • Mass Range: Scan from m/z 50 to 1000.

    • Capillary Voltage: ~3-4 kV.

    • Data Analysis: Extract the exact mass from the ion of interest and use it to calculate the elemental composition.

Table 3: Predicted HRMS Data

SpeciesFormulaCalculated Exact Mass (m/z)Rationale
[M+H]⁺C₈H₁₃BNO₃⁺182.0983The primary ion of interest, confirming the molecular weight of the parent compound.
[M+Na]⁺C₈H₁₂BNO₃Na⁺204.0802A common adduct observed, especially if glassware or solvents have trace sodium contamination.
[M-H₂O+H]⁺C₈H₁₁BNO₂⁺164.0877Ion corresponding to the loss of one water molecule.
[M-2H₂O+H]⁺C₈H₉BN⁺146.0771Ion corresponding to the complete dehydration of the boronic acid moiety.

Integrated Analytical Workflow

A robust quality control and characterization process integrates data from multiple techniques to provide irrefutable evidence of structure and purity.

Sample Sample of This compound NMR NMR Spectroscopy (¹H, ¹³C, ¹¹B) Sample->NMR MS HRMS Analysis (ESI-TOF) Sample->MS H_NMR ¹H NMR: Proton environment & ratios confirmed? NMR->H_NMR HRMS_Mass HRMS: Correct elemental composition confirmed? MS->HRMS_Mass C_NMR ¹³C NMR: Carbon skeleton confirmed? H_NMR->C_NMR Yes Review Review Data / Re-purify H_NMR->Review No B_NMR ¹¹B NMR: Trigonal boron present? C_NMR->B_NMR Yes C_NMR->Review No B_NMR->HRMS_Mass Yes B_NMR->Review No Structure_Confirmed Structure & Purity Confirmed HRMS_Mass->Structure_Confirmed Yes HRMS_Mass->Review No

Figure 2: A logical workflow for the comprehensive spectroscopic validation of the target compound.

Conclusion

The structural verification of this compound is readily achievable through a systematic application of modern spectroscopic techniques. By understanding the predicted ¹H, ¹³C, and ¹¹B NMR spectra, and by anticipating the behavior of the molecule in mass spectrometry, researchers can efficiently and accurately confirm the identity and quality of this important synthetic intermediate. Adherence to the detailed protocols and interpretative guidance within this document will ensure a high degree of confidence in the analytical results, supporting the integrity of downstream applications in drug discovery and development.

References

(5-Isopropoxypyridin-3-yl)boronic acid stability and storage

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Stability and Storage of (5-Isopropoxypyridin-3-yl)boronic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a valuable heterocyclic building block in modern medicinal chemistry, primarily utilized in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. Its utility in constructing complex molecular architectures for drug discovery hinges on its purity and integrity. However, like many boronic acids, it is susceptible to degradation, which can compromise reaction yields, introduce impurities, and lead to irreproducible results. This guide provides a comprehensive overview of the factors governing the stability of this compound, details its primary degradation pathways, and establishes field-proven protocols for its optimal storage, handling, and stability assessment.

The Chemical Nature and Inherent Instabilities of Arylboronic Acids

Boronic acids (R-B(OH)₂) are organoboron compounds that, despite being relatively stable compared to other organometallic reagents, possess inherent chemical vulnerabilities. Their reactivity in cross-coupling reactions is a testament to the lability of the Carbon-Boron bond. Understanding the foundational chemistry is paramount to mitigating degradation.

Two key structural equilibria are at play for boronic acids in the solid state and in solution:

  • Monomer-Boroxine Equilibrium: Boronic acids can undergo reversible dehydration to form a cyclic trimer anhydride known as a boroxine.[1][2] This equilibrium is highly sensitive to the presence of water; the addition of water will shift the equilibrium back towards the monomeric boronic acid.[3] Consequently, commercial batches of boronic acids often exist as a mixture of the free acid and the boroxine.[3]

G cluster_0 Boronic Acid Monomer cluster_1 Boroxine Trimer BA This compound BX Corresponding Boroxine BA->BX Dehydration (-3 H₂O) BX->BA Hydration (+3 H₂O)

Caption: Reversible equilibrium between the boronic acid monomer and its boroxine trimer.

Primary Degradation Pathways

There are two principal chemical reactions that lead to the irreversible degradation of this compound. Preventing these pathways is the core objective of proper storage and handling.

Protodeboronation

Protodeboronation is the cleavage of the C–B bond and its replacement with a C–H bond, resulting in the formation of the corresponding arene (3-isopropoxypyridine) and boric acid.[4] This reaction is a common side reaction in Suzuki couplings and a primary degradation pathway during storage or handling.[5][6] The mechanism is complex and highly dependent on pH, with accelerated rates observed in both acidic and basic media.[4][7][8]

  • Mechanism: The process can involve the ipso-protonation of the aryl group, often facilitated by the boronate species (Ar-B(OH)₃⁻) that forms under basic conditions.[7][9] The electron-donating nature of the isopropoxy group and the electronic properties of the pyridine ring influence the susceptibility of the C-B bond to cleavage.

G Protodeboronation Pathway Parent This compound Conditions H₂O (Acid or Base Catalysis) Parent->Conditions Product1 3-Isopropoxypyridine Conditions->Product1 Product2 B(OH)₃ (Boric Acid) Conditions->Product2

Caption: The protodeboronation degradation pathway leading to loss of the boronic acid moiety.

Oxidative Degradation

The C-B bond is also susceptible to oxidative cleavage. In the presence of atmospheric oxygen or other oxidizing agents (including residual peroxides in solvents or reactive oxygen species), arylboronic acids can be oxidized to the corresponding phenol.[10][11] For the topic compound, this results in the formation of 5-isopropoxypyridin-3-ol. This pathway can be a significant issue in solution and for solids with high surface area exposed to air.[12]

  • Mechanism: The oxidation mechanism is thought to involve the attack of a nucleophilic oxidant on the electrophilic boron atom, followed by a rearrangement that migrates the aryl group from the boron to the oxygen atom.[10]

G Oxidative Degradation Pathway Parent This compound Conditions [O] (e.g., O₂, Peroxides) Parent->Conditions Product 5-Isopropoxypyridin-3-ol Conditions->Product

Caption: The oxidative degradation pathway resulting in the formation of a phenol.

Recommended Storage and Handling Protocols

The key to preserving the integrity of this compound is to create an environment that minimizes exposure to the catalysts of its degradation: water, oxygen, light, and high temperatures.

Optimal Storage Conditions

Adherence to stringent storage conditions is the most effective long-term stability strategy. The following table summarizes the recommended parameters based on an synthesis of chemical safety data and best practices.

ParameterRecommendationRationale & CausalitySupporting Sources
Temperature 2–8°C or -20°CReduces the kinetic rate of all degradation pathways (protodeboronation, oxidation, and dehydration).[13][13][14]
Atmosphere Inert Gas (Argon or Nitrogen)Displaces atmospheric oxygen and moisture, directly inhibiting oxidative degradation and moisture-driven protodeboronation and boroxine equilibrium shifts.[13]
Light Protect from Light (Amber Vial)Photons can provide the activation energy for radical-based oxidation or other degradation pathways.[14][15]
Container Tightly Sealed, Chemically InertPrevents ingress of atmospheric moisture and oxygen. Glass or high-density polyethylene (HDPE) are suitable.[16] The seal is critical.[13][16][17]
Chemical Environment Store away from acids and strong basesPrevents catalytic protodeboronation and other chemical incompatibilities.[15][18][15][18][19]
Protocol for Handling Solid Boronic Acid

Minimizing exposure during routine laboratory use is critical.

Objective: To accurately weigh and dispense the solid compound while minimizing its exposure to the ambient atmosphere.

Methodology:

  • Preparation: Before opening the primary container, allow it to warm to room temperature in a desiccator (approx. 30-60 minutes). This crucial step prevents condensation of atmospheric moisture onto the cold solid.

  • Inert Environment: If possible, perform all manipulations within a glovebox under an inert atmosphere.

  • Rapid Dispensing: If a glovebox is unavailable, work quickly. Have all necessary vials, spatulas, and balances ready.

  • Inert Gas Blanket: Open the container and immediately flush the headspace with a gentle stream of argon or nitrogen.

  • Weighing: Quickly remove the desired amount of solid. For preparing solutions, weigh the solid directly into the reaction vessel that has been previously dried and flushed with inert gas.

  • Resealing: Before resealing the primary container, flush the headspace again with inert gas. Ensure the cap is tightened securely. Parafilm can be used to further secure the seal for long-term storage.

Experimental Workflow for Stability Assessment

To ensure the quality of a specific batch, particularly after prolonged storage or for use in sensitive applications, performing a stability assessment is a self-validating measure of integrity.

Objective: To determine the stability of this compound under accelerated or use-case conditions.

Caption: A typical experimental workflow for conducting a stability study.

Protocol: Accelerated Solution Stability Study

Rationale: Many applications require boronic acids to be stable in solution (e.g., in DMSO for screening plates). This protocol assesses that stability.

Materials:

  • This compound sample

  • Anhydrous DMSO

  • Type 1 HPLC-grade water and acetonitrile

  • Formic acid (for mobile phase)

  • Autosampler vials with caps

Methodology:

  • Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 10 mg/mL) of the boronic acid in anhydrous DMSO.

  • Sample Preparation:

    • Time-Zero (T=0) Sample: Immediately dilute an aliquot of the stock solution to the final analytical concentration (e.g., 50 µg/mL) with acetonitrile/water (50:50). Analyze immediately via UPLC-MS.

    • Stressed Sample: Place the remaining stock solution in a sealed vial at a controlled temperature (e.g., 40°C).

  • Timepoint Analysis: At specified intervals (e.g., 4, 8, 24, 48 hours), withdraw an aliquot of the stressed stock solution, dilute it identically to the T=0 sample, and analyze by UPLC-MS.

  • UPLC-MS Method Outline:

    • Column: A C18 reversed-phase column with low silanol activity is recommended to minimize on-column hydrolysis.[20]

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: A suitable gradient from ~5% to 95% B over several minutes.

    • Detection: UV (e.g., at 254 nm) and Mass Spectrometry (to identify parent and degradant masses).

  • Data Analysis:

    • Integrate the peak area of the parent compound at each timepoint.

    • Calculate the percent remaining at each timepoint relative to the T=0 sample: (% Remaining) = (Area_t / Area_t0) * 100.

    • Monitor for the appearance and growth of peaks corresponding to the masses of 3-isopropoxypyridine (protodeboronation product) and 5-isopropoxypyridin-3-ol (oxidation product).

Conclusion

The chemical integrity of this compound is not a passive property but a state that must be actively maintained. Its primary vulnerabilities—protodeboronation and oxidation—are directly mitigated by controlling its exposure to moisture, oxygen, pH extremes, light, and heat. By implementing the rigorous storage and handling protocols outlined in this guide, researchers and drug development professionals can ensure the reliability and reproducibility of their synthetic endeavors, ultimately preserving the value of this critical chemical building block. Routine analytical verification, especially for aged stock or before use in high-stakes applications, provides the ultimate assurance of quality.

References

The Strategic Utility of (5-Isopropoxypyridin-3-yl)boronic Acid in Contemporary Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

(5-Isopropoxypyridin-3-yl)boronic acid has emerged as a pivotal building block for medicinal chemists, offering a unique combination of structural features and reactivity that are highly advantageous in the design and synthesis of novel therapeutic agents. This technical guide provides an in-depth analysis of its commercial availability, synthesis, and strategic applications, particularly in the realm of kinase inhibitor development, for researchers, scientists, and drug development professionals.

Commercial Availability and Physicochemical Properties

This compound, identified by its CAS Number 850991-41-2, is readily accessible from a variety of commercial suppliers.[1] This accessibility is crucial for its widespread adoption in research and development, enabling seamless integration into discovery workflows. The compound is typically supplied as a solid with good shelf-life under appropriate storage conditions (inert atmosphere, 2-8°C).

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 850991-41-2
Molecular Formula C8H12BNO3
Molecular Weight 181.00 g/mol
Appearance White to off-white solid
Storage Conditions 2-8°C, under inert atmosphere

Synthesis of this compound: A Guided Protocol

The synthesis of this compound is not yet extensively detailed in publicly available literature. However, a robust synthetic strategy can be devised based on well-established methodologies for the preparation of pyridineboronic acids. The most common and effective approach involves a lithium-halogen exchange reaction on a suitable brominated precursor, followed by quenching with a borate ester.

Synthesis of the Precursor: 3-Bromo-5-isopropoxypyridine

The key starting material for the synthesis is 3-bromo-5-isopropoxypyridine. This precursor can be synthesized from the commercially available 3-bromo-5-hydroxypyridine.

Experimental Protocol: Synthesis of 3-Bromo-5-isopropoxypyridine

  • To a solution of 3-bromo-5-hydroxypyridine (1 equivalent) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF), add a base such as potassium carbonate (1.5 equivalents).

  • To this suspension, add 2-iodopropane (1.2 equivalents) dropwise at room temperature.

  • Heat the reaction mixture to 60-70°C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 3-bromo-5-isopropoxypyridine.

Boronic Acid Formation

With the brominated precursor in hand, the final borylation step can be performed. The following protocol is an adaptation of the general procedure for the synthesis of 3-pyridylboronic acid.

Experimental Protocol: Synthesis of this compound

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 3-bromo-5-isopropoxypyridine (1 equivalent) in a mixture of anhydrous tetrahydrofuran (THF) and toluene.

  • Add triisopropyl borate (1.2 equivalents) to the solution.

  • Cool the mixture to -78°C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 equivalents, 2.5 M in hexanes) dropwise via a syringe pump over 1 hour, maintaining the internal temperature below -70°C.

  • After the addition is complete, stir the reaction mixture at -78°C for an additional 30 minutes.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature.

  • Separate the aqueous and organic layers. Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude boronic acid.

  • The crude product can be purified by recrystallization or by forming the pinacol ester derivative for easier handling and purification, followed by hydrolysis back to the boronic acid.

Synthesis_Workflow cluster_0 Step 1: Etherification cluster_1 Step 2: Borylation A 3-Bromo-5-hydroxypyridine B 3-Bromo-5-isopropoxypyridine A->B  K2CO3, 2-Iodopropane, DMF C This compound B->C  1. n-BuLi, Triisopropyl borate, THF/Toluene, -78°C  2. Aqueous Workup Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-X Ar-Pd(II)L2-X Ar-Pd(II)L2-X Oxidative\nAddition->Ar-Pd(II)L2-X Transmetalation Transmetalation Ar-Pd(II)L2-X->Transmetalation Ar'-B(OH)2 Base Ar-Pd(II)L2-Ar' Ar-Pd(II)L2-Ar' Transmetalation->Ar-Pd(II)L2-Ar' Reductive\nElimination Reductive Elimination Ar-Pd(II)L2-Ar'->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive\nElimination->Ar-Ar'

References

A Researcher's Guide to the Safe Handling of (5-Isopropoxypyridin-3-yl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Development Professionals

(5-Isopropoxypyridin-3-yl)boronic acid is a valuable reagent in modern synthetic chemistry, particularly within drug discovery programs where it serves as a key building block in cross-coupling reactions. As with any specialized chemical, a thorough understanding of its hazard profile and handling requirements is paramount to ensuring laboratory safety and experimental integrity. This guide moves beyond a simple recitation of Safety Data Sheet (SDS) sections to provide a synthesized, practical framework for researchers and scientists.

Chapter 1: Hazard Profile and Risk Assessment

Understanding the intrinsic hazards of a chemical is the first step in developing a robust safety protocol. This compound, like many organoboron compounds, presents a specific set of risks that must be managed.

GHS Classification and Interpretation

The Globally Harmonized System (GHS) provides a standardized language for hazard communication. For this compound, the primary concerns are irritation and potential respiratory effects.[1]

Key Hazards:

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation.[1][2] This is a reversible condition, but direct contact can lead to inflammation and discomfort.

  • Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[1][2][3] Contact with the eyes can result in significant, though reversible, damage if not addressed immediately.[3][4]

  • Specific Target Organ Toxicity – Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[1] Inhalation of the dust can irritate the nose, throat, and lungs, leading to coughing and shortness of breath.

The following diagram illustrates the GHS pictograms and associated hazards for this compound.

Caption: GHS pictogram and hazard statements for the compound.

Toxicological Insights

While specific toxicological data for this compound is not extensively published, the hazards are consistent with the broader class of boronic acids. Boronic acids can interact with biological molecules, which is the basis for their utility as enzyme inhibitors but also a source of their potential toxicity.[5] The irritation potential stems from these interactions at the site of contact. It is crucial to handle this substance with the assumption that it is biologically active.

Chapter 2: Proactive Safety: Handling and Exposure Controls

Effective safety is not merely reactive; it is a proactive system of controls designed to minimize exposure. The "Hierarchy of Controls" is the established framework for implementing these protections.

Hierarchy_of_Controls cluster_main Hierarchy of Controls for this compound cluster_details Implementation Details Elimination Elimination (Not Feasible - Compound is Required) Substitution Substitution (Not Feasible - Unique Reagent) Engineering Engineering Controls (Primary Barrier) Administrative Administrative Controls (Procedural Safety) Engineering->Administrative  Increasing  Effectiveness Eng_Details Fume Hood Use a certified chemical fume hood to contain dust and vapors. Engineering->Eng_Details PPE Personal Protective Equipment (Last Line of Defense) Administrative->PPE  Increasing  Effectiveness Admin_Details SOPs & Training Follow Standard Operating Procedures. Ensure all users are trained on the specific hazards. Designated Area Handle the compound in a designated area to prevent cross-contamination. Administrative->Admin_Details PPE_Details Eye Protection Chemical safety goggles or a face shield. Hand Protection Chemical-resistant nitrile gloves. Body Protection Laboratory coat. PPE->PPE_Details

Caption: Hierarchy of controls adapted for handling this boronic acid.

Step-by-Step Protocol for Handling and Weighing

This protocol is designed to minimize aerosolization and exposure when handling the solid compound.

  • Preparation:

    • Ensure a chemical fume hood is operational and the sash is at the appropriate working height.[6][7]

    • Don all required PPE: safety goggles, nitrile gloves, and a lab coat.[8]

    • Designate the workspace within the fume hood. Place a weigh boat on an analytical balance inside the hood.

    • Verify that spill cleanup materials are readily available.

  • Handling:

    • Retrieve the container of this compound. Keep the container tightly closed when not in use.[1][6]

    • Inside the fume hood, carefully open the container. Avoid any sudden movements that could create dust.

    • Use a spatula to carefully transfer the desired amount of solid to the weigh boat.

    • Securely close the main container immediately after dispensing.

  • Post-Handling:

    • Wipe down the spatula and any surfaces within the fume hood that may have been contaminated.

    • Dispose of the weigh boat and any contaminated wipes in a designated hazardous waste container.[8]

    • Remove gloves using the proper technique and dispose of them in the designated waste.

    • Wash hands thoroughly with soap and water after the procedure is complete.[9]

Chapter 3: Emergency Response Protocols

Even with robust controls, accidental exposures and spills can occur. A clear, rehearsed emergency plan is critical.

First-Aid Measures

The following table summarizes the immediate actions to be taken in case of an exposure.[1][9]

Exposure Route First-Aid Protocol
Eye Contact Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]
Skin Contact Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, consult a physician. Remove contaminated clothing and wash it before reuse.[1]
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[1][9]
Ingestion Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Get medical attention if symptoms occur.[1]
Accidental Release and Spill Response

The following workflow outlines the procedure for managing a small laboratory spill. For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.

Spill_Response_Workflow Start Spill Occurs Alert Alert personnel in the immediate area Start->Alert Assess Assess Spill Size & Hazard Alert->Assess SmallSpill Small & Contained? Assess->SmallSpill Evacuate Evacuate Area & Call EHS/Emergency Services SmallSpill->Evacuate No PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat, possibly respirator) SmallSpill->PPE Yes End Procedure Complete Evacuate->End Contain Cover spill with an inert absorbent material (e.g., vermiculite, sand) PPE->Contain Collect Carefully sweep or scoop material into a labeled hazardous waste container Contain->Collect Decontaminate Clean the spill area with soap and water Collect->Decontaminate Dispose Dispose of all materials (including PPE) as hazardous waste Decontaminate->Dispose Dispose->End

Caption: Workflow for responding to a small laboratory spill.

Chapter 4: Physicochemical and Storage Information

Proper storage and an awareness of chemical properties are essential for maintaining the stability and integrity of the reagent.

Key Physicochemical Data
PropertyValueSource
Molecular Formula C8H12BNO3[10]
Molecular Weight 181.00 g/mol [10]
Physical State Solid[1]
Storage Temperature 2-8°C[10]
Storage and Disposal Recommendations
  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[1][9] Store under an inert atmosphere and protect from moisture, as boronic acids can dehydrate to form boroxines.

  • Disposal: All waste material containing this compound should be treated as hazardous chemical waste.[8] Dispose of contents and the container to an approved waste disposal plant in accordance with local, state, and federal regulations.[8] Do not dispose of down the drain.[8]

Conclusion

This compound is a powerful tool for chemical synthesis. Its safe and effective use hinges on a comprehensive understanding of its hazards, the consistent application of engineering and administrative controls, and the diligent use of personal protective equipment. By integrating the principles and protocols outlined in this guide, researchers can mitigate risks and maintain a safe laboratory environment conducive to innovation.

References

An In-Depth Technical Guide to the Reactivity of Alkoxy-Substituted 3-Pyridylboronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Section 1: Strategic Importance in Medicinal Chemistry

Alkoxy-substituted pyridine rings are privileged scaffolds in modern drug discovery, appearing in numerous FDA-approved therapeutics and clinical candidates. Their unique combination of hydrogen bonding capabilities, metabolic stability, and tunable electronic properties makes them invaluable. 3-Pyridylboronic acids bearing alkoxy substituents are therefore critical C-C bond-forming reagents, enabling the efficient construction of complex bi- and heteroaryl structures through palladium-catalyzed cross-coupling reactions. This guide provides a detailed examination of the synthesis, reactivity, and challenges associated with these vital building blocks, offering field-proven insights for researchers in drug development.

Section 2: The Duality of the Alkoxy Group: Reactivity vs. Stability

The presence of an alkoxy group on a 3-pyridylboronic acid introduces a fascinating electronic duality that is central to understanding its reactivity.

  • Enhanced Nucleophilicity: As an electron-donating group (EDG) through resonance, the alkoxy substituent increases the electron density of the pyridine ring. This heightened electron density makes the ipso-carbon of the C-B bond more nucleophilic, which can facilitate the rate-determining transmetalation step of the Suzuki-Miyaura catalytic cycle.[1]

  • Increased Lewis Basicity & Catalyst Inhibition: Conversely, the EDG effect also increases the Lewis basicity of the pyridine ring's nitrogen lone pair. This heightened basicity can be detrimental, as the nitrogen can coordinate to the electron-deficient palladium center, leading to catalyst inhibition or the formation of off-cycle, inactive complexes.[2][3] This effect is particularly pronounced in ligands that form less stable complexes with palladium.

This duality requires a carefully balanced approach to reaction design, selecting conditions that favor productive coupling while mitigating catalyst deactivation.

The Critical Factor: Inherent Stability of the 3-Pyridyl Isomer

A primary concern with any heteroarylboronic acid is its susceptibility to protodeboronation—the undesired cleavage of the C-B bond by a proton source, which reduces the effective concentration of the nucleophile.[4] Extensive mechanistic studies have shown that 3-pyridylboronic acids are remarkably stable towards protodeboronation compared to their 2-pyridyl counterparts.[5][6][7]

The instability of 2-pyridylboronic acids stems from a facile, pH-dependent pathway involving a zwitterionic intermediate, which undergoes rapid unimolecular fragmentation.[4][5] In stark contrast, 3- and 4-pyridylboronic acids lack this low-energy decomposition pathway and exhibit half-lives of over a week even under harsh basic conditions (pH 12, 70 °C).[5][6] This inherent stability is a cornerstone of their utility and reliability in synthesis.

Protodeboronation_Pathway cluster_2_pyridyl 2-Pyridylboronic Acid (Unstable) cluster_3_pyridyl 3-Pyridylboronic Acid (Stable) 2_Pyridyl_BA 2-Pyridyl-B(OH)₂ Zwitterion Zwitterionic Intermediate 2_Pyridyl_BA->Zwitterion intramolecular proton transfer Protodeboronation_2 Rapid Protodeboronation Zwitterion->Protodeboronation_2 unimolecular fragmentation 3_Pyridyl_BA 3-Pyridyl-B(OH)₂ No_Zwitterion No Low-Energy Zwitterionic Pathway Stability High Stability 3_Pyridyl_BA->Stability Lacks facile fragmentation path

Caption: Comparative stability of 2- vs. 3-pyridylboronic acids.

Section 3: Synthesis of Alkoxy-Substituted 3-Pyridylboronic Acids

The most reliable and scalable methods for synthesizing these reagents involve lithium-halogen exchange followed by borylation. The "in-situ quench" protocol, where n-butyllithium is added to a mixture of the halo-pyridine and the borate ester, is particularly effective as it minimizes side reactions of the highly reactive 3-lithiopyridine intermediate.[8][9]

Experimental Protocol 1: Synthesis of 2-Methoxy-3-pyridylboronic Acid

This protocol is adapted from directed ortho-metallation procedures.

  • Setup: To a flame-dried, three-necked flask under an argon atmosphere, add anhydrous tetrahydrofuran (THF, 10 mL) and cool to 0 °C.

  • LDA Formation: Add diisopropylamine (1.2 equiv) followed by the dropwise addition of n-butyllithium (1.2 equiv, 2.5 M in hexanes). Stir for 30 minutes at 0 °C.

  • Lithiation: Cool the freshly prepared lithium diisopropylamide (LDA) solution to -78 °C. Add a solution of 2-methoxypyridine (1.0 equiv) in anhydrous THF dropwise. Stir the reaction mixture for 3 hours at -78 °C.

  • Borylation: Add trimethyl borate (TMB) or triisopropyl borate (TIPB) (2.0 equiv) dropwise to the reaction mixture.

  • Quench and Workup: Allow the mixture to warm to room temperature and stir overnight. Quench the reaction by the slow addition of water (10 mL). Acidify the aqueous layer to pH ~6 with 1 M HCl, which will precipitate the boronic acid.

  • Isolation: Filter the resulting solid, wash with cold water and a minimal amount of diethyl ether, and dry under vacuum to yield the product as a white solid.

Experimental Protocol 2: Synthesis of 2-Ethoxy-5-pyridylboronic Acid

This protocol utilizes a bromine-lithium exchange.[10]

  • Setup: To a flame-dried Schlenk flask under argon, add anhydrous THF (30 mL), 5-bromo-2-ethoxypyridine (1.0 equiv), and triisopropyl borate (TIPB, 2.0 equiv).

  • Lithiation/Borylation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (1.05 equiv, 2.5 M in hexanes) dropwise via syringe pump over 1 hour, maintaining the internal temperature below -70 °C.

  • Quench and Workup: After stirring for an additional 2 hours at -78 °C, allow the reaction to warm to room temperature and quench with saturated aqueous NH₄Cl solution (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or silica gel chromatography to yield the boronic acid.

Section 4: The Suzuki-Miyaura Coupling: Mechanism and Optimization

The Suzuki-Miyaura reaction is the premier method for utilizing these boronic acids. A deep understanding of the catalytic cycle is essential for optimizing reaction conditions and troubleshooting failures.

The Catalytic Cycle and the Key Transmetalation Step

The generally accepted mechanism involves three main stages: oxidative addition, transmetalation, and reductive elimination. For couplings in aqueous media with common bases (e.g., carbonates, phosphates), the transmetalation step is believed to proceed predominantly via the "oxo-palladium" pathway.[11][12]

Suzuki_Cycle Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA PdII_Halide Ar¹-Pd(II)L₂-X OA->PdII_Halide Base_Activation Base (OH⁻) Activation PdII_Halide->Base_Activation PdII_Hydroxide Ar¹-Pd(II)L₂-OH Base_Activation->PdII_Hydroxide Ligand Exchange (X⁻ for OH⁻) Transmetalation Transmetalation PdII_Hydroxide->Transmetalation PdII_Diaryl Ar¹-Pd(II)L₂-Ar² Transmetalation->PdII_Diaryl Forms Pd-O-B intermediate RE Reductive Elimination PdII_Diaryl->RE RE->Pd0 Catalyst Regeneration Product Ar¹-Ar² (Product) RE->Product Boronic_Acid Ar²-B(OH)₂ (Alkoxy-Pyridyl) Boronic_Acid->Transmetalation Aryl_Halide Ar¹-X Aryl_Halide->OA

Caption: Suzuki-Miyaura catalytic cycle via the oxo-palladium pathway.

In this pathway, the base (e.g., hydroxide from K₂CO₃ in water) first reacts with the Ar-Pd(II)-X complex formed after oxidative addition. This exchanges the halide for a hydroxide ligand, forming a more nucleophilic Ar-Pd(II)-OH species. This palladium hydroxide then interacts with the neutral boronic acid, forming a Pd-O-B linkage that facilitates the transfer of the aryl group from boron to palladium.[11][12]

Catalyst Selection: The Advantage of Buchwald Ligands

For electron-rich heteroarylboronic acids, where catalyst inhibition by the pyridine nitrogen is a primary concern, the choice of phosphine ligand is critical. Bulky, electron-rich biaryl monophosphine ligands, such as SPhos and XPhos (Buchwald ligands), are exceptionally effective.[13][14]

  • Steric Bulk: The large steric footprint of these ligands promotes the final reductive elimination step and helps create a coordinatively unsaturated palladium center necessary for the reaction to proceed.[4]

  • Electron-Donating Ability: Their electron-rich nature stabilizes the Pd(0) resting state and increases the rate of oxidative addition, particularly with less reactive aryl chlorides.[13]

  • Stability: Catalyst systems based on these ligands are often more resistant to deactivation pathways.[15]

Modern palladium pre-catalysts (e.g., SPhos Pd G3/G4) are often preferred as they rapidly generate the active Pd(0) species at low temperatures, which is advantageous when using unstable boronic acids.[15]

Comparative Reactivity Data

While a single comprehensive study is lacking, data synthesized from various reports show that alkoxy-substituted 3-pyridylboronic acids are competent coupling partners, providing good to excellent yields under optimized conditions.

Boronic AcidCoupling PartnerCatalyst SystemBase / SolventYield (%)Reference
2-Methoxy-3-pyridylboronic acid3-BromoquinolinePd(PPh₃)₂Cl₂Cs₂CO₃ / Dioxane77%[10]
2-Ethoxy-5-pyridylboronic acid3-BromoquinolinePd(PPh₃)₂Cl₂Cs₂CO₃ / Dioxane60%[10]
2-Ethoxy-5-pyridylboronic acid2-Bromo-5-nitrothiophenePd(PPh₃)₂Cl₂Cs₂CO₃ / Dioxane58%[10]
6-Chloro-2-methoxy-pyridin-3-ylboronic acid4-BromoanisolePd(PPh₃)₄Na₂CO₃ / DME85%[16]

This table is a synthesis of representative data and is not a direct side-by-side comparison under identical conditions.

Optimized Protocol 3: Suzuki-Miyaura Coupling

This protocol provides a robust starting point for coupling alkoxy-substituted 3-pyridylboronic acids.

  • Setup: To a reaction vial, add the aryl halide (1.0 equiv), the alkoxy-3-pyridylboronic acid (1.2–1.5 equiv), and the base (e.g., K₃PO₄ or K₂CO₃, 2.0–3.0 equiv).

  • Catalyst Addition: Add the palladium pre-catalyst (e.g., SPhos Pd G4, 1–2 mol%) and the ligand (if not using a pre-catalyst, e.g., SPhos, 2–4 mol%).

  • Degassing: Seal the vial with a septum cap. Evacuate and backfill with argon or nitrogen three times.

  • Solvent Addition: Add a degassed solvent system (e.g., 1,4-dioxane/water 10:1, or THF/water 10:1) via syringe. The reaction concentration should be ~0.1 M with respect to the limiting reagent.

  • Reaction: Place the vial in a preheated heating block or oil bath and stir vigorously at 80–110 °C. Monitor the reaction by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Section 5: Troubleshooting and Field-Proven Insights

ProblemProbable Cause(s)Recommended Solution(s)
Low or No Yield 1. Inactive catalyst. 2. Incomplete protodeboronation of the boronic acid. 3. Catalyst inhibition by pyridine nitrogen.1. Use a fresh bottle of catalyst or a robust pre-catalyst. Ensure rigorous degassing of solvents to prevent oxidation of Pd(0). 2. While 3-pyridylboronic acids are stable, use a slight excess (1.2-1.5 equiv). Consider converting to the more stable pinacol ester if issues persist. 3. Switch to a bulkier, more electron-rich ligand like SPhos or XPhos. Weaker bases (e.g., K₃PO₄) may be beneficial.
Reaction Stalls Catalyst deactivation during the reaction.Ensure the reaction is strictly anaerobic. If using aryl iodides, which can be problematic for some catalysts, consider switching to a more stable bidentate ligand system like PdCl₂(dppf).[17]
Formation of Black Precipitate (Palladium Black) Catalyst decomposition into elemental palladium. This is often due to thermal instability of the L-Pd(0) complex or reaction with oxygen.[17][18]1. Improve Degassing: This is the most common cause. Sparge solvents with argon for 20-30 minutes before use. 2. Lower Temperature: If possible, try running the reaction at a lower temperature (e.g., 80 °C instead of 110 °C). 3. Change Ligand: Bidentate ligands like Xantphos or dppf form more stable complexes and are less prone to decomposition than some monodentate ligands.[17]
Homocoupling of Boronic Acid Presence of oxygen, which can facilitate an oxidative homocoupling pathway.Rigorously exclude oxygen from the reaction setup. Ensure all reagents and solvents are properly degassed.

Section 6: Conclusion

Alkoxy-substituted 3-pyridylboronic acids are robust and highly valuable reagents in medicinal chemistry and materials science. Their inherent stability against protodeboronation makes them superior choices over other heteroaryl isomers. The primary challenge in their application lies in mitigating catalyst inhibition caused by the electron-rich pyridine nitrogen. By employing modern, sterically demanding, and electron-rich phosphine ligands, such as those from the Buchwald family, researchers can overcome this hurdle to achieve high-yielding and reliable Suzuki-Miyaura cross-coupling reactions. The protocols and troubleshooting strategies outlined in this guide provide a comprehensive framework for the successful application of these critical building blocks in complex molecule synthesis.

References

Methodological & Application

Suzuki-Miyaura coupling with (5-Isopropoxypyridin-3-yl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Suzuki-Miyaura Coupling with (5-Isopropoxypyridin-3-yl)boronic acid

Authored by: A Senior Application Scientist

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of this compound in Suzuki-Miyaura cross-coupling reactions. It moves beyond a simple recitation of steps to explain the underlying principles, experimental rationale, and troubleshooting strategies necessary for success.

Introduction: The Strategic Importance of Substituted Pyridines

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] This palladium-catalyzed reaction between an organoboron species and an organohalide has become indispensable in pharmaceutical and materials science for constructing complex molecular architectures.[2]

Heterocyclic scaffolds, particularly the pyridine ring, are prevalent in a vast number of FDA-approved drugs and biologically active molecules. The ability to selectively functionalize the pyridine core is therefore of paramount importance. This compound is a valuable building block that introduces a substituted pyridine moiety, a common motif in medicinal chemistry. However, the use of pyridylboronic acids presents unique challenges that distinguish them from their simpler arylboronic acid counterparts.

The Challenge of Pyridylboronic Acids: A Mechanistic Perspective

Success with pyridylboronic acids hinges on understanding and mitigating two primary challenges: catalyst inhibition and protodeboronation.

  • Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen is Lewis basic and can coordinate strongly to the palladium catalyst. This coordination can sequester the active catalytic species, effectively poisoning the catalyst and shutting down the catalytic cycle.[2][3] While this effect is most pronounced with 2-pyridylboronic acids, 3-pyridyl systems are also susceptible. The presence of an electron-donating isopropoxy group on the ring can increase the Lewis basicity of the nitrogen, potentially exacerbating this issue.

  • Protodeboronation: This is a detrimental side reaction where the C–B bond of the boronic acid is cleaved by a proton source (often water or alcohol in the presence of a base) and replaced with a C–H bond.[4] Heteroaryl boronic acids, especially electron-deficient ones or those capable of forming stable zwitterionic intermediates, can be highly susceptible to this decomposition pathway, leading to reduced yields and the formation of undesired byproducts.[5]

To overcome these hurdles, careful selection of the catalyst system, base, and solvent is not merely an optimization exercise but a prerequisite for a successful reaction.

The Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling involves three key steps, beginning with an active Pd(0) species. The choice of reagents and conditions is designed to ensure each step proceeds efficiently while minimizing the aforementioned side reactions.

Suzuki_Cycle cluster_cycle Catalytic Cycle OA Oxidative Addition PdII_RX LₙPdII(R¹)(X) TM Transmetalation PdII_R1R2 LₙPdII(R¹)(R²) RE Reductive Elimination Pd0 LₙPd⁰ (Active Catalyst) RE->Pd0 R¹-R² (Product) Pd0->OA R¹-X (Aryl Halide) Pd0->PdII_RX R¹-X (Aryl Halide) PdII_RX->TM R²-B(OH)₂ (Boronic Acid) + Base PdII_RX->PdII_R1R2 R²-B(OH)₂ (Boronic Acid) + Base PdII_R1R2->RE PdII_R1R2->Pd0 R¹-R² (Product) lab_OA Oxidative Addition lab_TM Transmetalation lab_RE Reductive Elimination

Figure 1: The Suzuki-Miyaura Catalytic Cycle. The process involves the oxidative addition of an organohalide to a Pd(0) complex, followed by transmetalation with the boronic acid and reductive elimination to yield the product and regenerate the catalyst.

Recommended Protocol: Coupling of this compound with an Aryl Bromide

This protocol provides a robust starting point for the coupling reaction. Optimization may be required depending on the specific aryl halide partner.

Materials and Reagents
ReagentCAS NumberM.W. ( g/mol )StoichiometryComments
Aryl Bromide (Ar-Br)VariesVaries1.0 equivEnsure high purity.
This compound850991-41-2181.021.2–1.5 equivUsing a slight excess helps drive the reaction to completion and compensates for any potential decomposition.[6]
Pd(dppf)Cl₂·CH₂Cl₂95464-05-4816.642–5 mol %A reliable and relatively air-stable Pd(II) precatalyst that is effective for many heteroaromatic couplings.[7]
Potassium Carbonate (K₂CO₃)584-08-7138.213.0 equivA moderately strong base that is effective while minimizing the risk of protodeboronation. Anhydrous grade is recommended.[5]
1,4-Dioxane123-91-188.11~0.1 MAnhydrous, inhibitor-free grade. Must be thoroughly degassed.
Deionized Water7732-18-518.02~10-25% v/vMust be thoroughly degassed. Water can be beneficial for the transmetalation step.[8]

Rationale for Reagent Choices:

  • Boronic Acid Excess: An excess of the boronic acid is a common strategy to counteract competitive homocoupling and protodeboronation, ensuring the palladium complex preferentially reacts with the desired nucleophile.

  • Catalyst System: Pd(dppf)Cl₂ is an excellent starting point. The dppf ligand is sufficiently electron-rich to promote oxidative addition and reductive elimination. For more challenging substrates (e.g., sterically hindered or electron-rich aryl chlorides), a more advanced system using a Buchwald-type ligand (like XPhos or SPhos) with a palladium source (e.g., Pd₂(dba)₃) may be necessary.[9]

  • Base and Solvent System: The combination of K₂CO₃ in a dioxane/water mixture provides a balance of basicity to facilitate transmetalation without aggressively promoting boronic acid decomposition.

Experimental Workflow

Figure 2: Step-by-step experimental workflow from reaction setup to product characterization.

Step-by-Step Protocol

Reaction Setup (Under Inert Atmosphere):

  • To a flame-dried round-bottom flask or reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.3 equiv), potassium carbonate (3.0 equiv), and Pd(dppf)Cl₂·CH₂Cl₂ (3 mol %).

  • Seal the flask with a rubber septum.

  • Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed. The removal of oxygen is critical to prevent catalyst decomposition and boronic acid homocoupling.[9]

  • Prepare the solvent mixture by combining 1,4-dioxane and deionized water (e.g., in a 4:1 v/v ratio).

  • Thoroughly degas the solvent mixture by sparging with an inert gas for 20-30 minutes or by using a freeze-pump-thaw method (3 cycles).

  • Using a syringe, add the degassed solvent to the reaction flask to achieve the desired concentration (typically 0.1 M with respect to the aryl halide).

Reaction and Monitoring:

  • Place the flask in a preheated oil bath at 85-90 °C and stir vigorously.

  • Monitor the reaction progress periodically (e.g., every 1-2 hours) by thin-layer chromatography (TLC) or LC-MS. A typical TLC mobile phase would be a mixture of ethyl acetate and hexanes. The product should be more nonpolar than the boronic acid starting material.

Work-up and Purification:

  • Once the reaction is complete (indicated by the consumption of the limiting aryl bromide), remove the flask from the oil bath and allow it to cool to room temperature.

  • Dilute the reaction mixture with ethyl acetate and water.

  • Transfer the mixture to a separatory funnel. Separate the organic layer, and then extract the aqueous layer two more times with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude material by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure product.

Expected Results & Characterization:

A successful reaction should yield the desired biaryl product. The purity and identity should be confirmed by:

  • ¹H and ¹³C NMR: To confirm the structure and assess purity.

  • Mass Spectrometry (LC-MS or HRMS): To confirm the molecular weight of the product.

Troubleshooting Common Issues

ProblemPossible Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst due to oxygen exposure. 2. Insufficiently degassed solvents. 3. Poor quality or decomposed boronic acid. 4. Catalyst poisoning by pyridine nitrogen.1. Ensure a rigorously inert atmosphere. Use a fresh bottle of catalyst or a more robust precatalyst. 2. Improve the degassing procedure (increase sparging time or use freeze-pump-thaw). 3. Check the purity of the boronic acid by NMR. Consider converting it to a more stable boronate ester (e.g., pinacol ester) if decomposition is suspected.[10] 4. Switch to a more electron-rich, bulky ligand system (e.g., Pd₂(dba)₃ with XPhos or SPhos) that is less susceptible to inhibition.[9]
Significant Protodeboronation 1. Base is too strong or reaction temperature is too high. 2. Prolonged reaction time.1. Switch to a milder base (e.g., K₃PO₄ or CsF).[4] Attempt the reaction at a lower temperature (e.g., 70 °C), although this may require a more active catalyst. 2. Monitor the reaction closely and stop it as soon as the limiting reagent is consumed.
Formation of Homocoupled Byproducts 1. Presence of oxygen. 2. Reaction temperature is too high.1. Improve the degassing procedure and ensure a leak-free inert atmosphere setup. 2. Lower the reaction temperature.

Conclusion

The Suzuki-Miyaura coupling of this compound is a powerful method for synthesizing valuable substituted pyridine compounds. While the inherent properties of the pyridyl moiety present distinct challenges, a successful outcome is readily achievable. By understanding the mechanistic pitfalls of catalyst inhibition and protodeboronation, and by making rational choices in catalyst, base, and solvent selection, researchers can reliably access these important chemical scaffolds. The protocol and troubleshooting guide provided herein serve as a validated starting point for further exploration and application in drug discovery and materials science.

References

Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling of (5-Isopropoxypyridin-3-yl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Substituted Pyridines

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its reliability in constructing carbon-carbon bonds.[1][2] This palladium-catalyzed transformation is particularly vital in pharmaceutical and materials science for synthesizing biaryl and hetero-biaryl compounds.[3] Within this context, pyridine-containing molecules are of exceptional interest due to their prevalence in a wide range of biologically active compounds, from anticancer to anti-inflammatory agents.[4]

(5-Isopropoxypyridin-3-yl)boronic acid is a valuable building block for introducing a functionalized pyridine ring. Its successful coupling enables the synthesis of complex molecular architectures. However, like many heteroaromatic boron reagents, its use is not without challenges. This guide provides a comprehensive overview of the critical parameters, a field-tested protocol, and the mechanistic rationale required for achieving high-yield, reproducible couplings with this specific reagent.

The "Pyridyl Problem": Unique Challenges in Coupling

Successfully employing pyridylboronic acids in Suzuki-Miyaura couplings requires an understanding of their unique chemical behavior, which differs significantly from that of simple arylboronic acids.

  • Catalyst Inhibition: The Lewis basic nitrogen atom in the pyridine ring can coordinate directly to the palladium catalyst. This coordination can lead to the formation of stable, off-cycle complexes that inhibit or completely deactivate the catalyst, stalling the reaction.[4][5]

  • Protodeboronation: The carbon-boron bond in pyridylboronic acids, particularly at the 2-position, is susceptible to cleavage by acidic protons (e.g., from residual water or alcohol solvents), leading to the decomposition of the starting material and reduced yields.[4][5]

  • Slow Transmetalation: As electron-deficient systems, heteroarylboronic acids often exhibit slower rates of transmetalation—the crucial step where the organic group is transferred from boron to palladium—compared to their electron-rich aryl counterparts.[5][6]

Overcoming these challenges is paramount and hinges on the judicious selection of the catalyst, ligand, base, and solvent system.

Optimizing the Reaction: A Guide to Component Selection

The success of the coupling reaction is a direct function of its components. Each element of the reaction mixture must be chosen to favor the productive catalytic cycle over potential side reactions.

The Palladium Precatalyst and Ligand System

The combination of the palladium source and the supporting ligand is the most critical factor for a successful outcome. The ligand stabilizes the palladium center, modulates its reactivity, and facilitates the key steps of the catalytic cycle.

For challenging substrates like pyridylboronic acids, standard catalysts such as Pd(PPh₃)₄ may prove insufficient. Instead, catalyst systems featuring electron-rich and sterically bulky phosphine ligands are highly recommended.[3][4][7]

  • Buchwald Ligands (e.g., SPhos, XPhos): These ligands are exceptionally effective for coupling heteroaromatic substrates. Their bulkiness promotes the reductive elimination step and helps prevent catalyst deactivation.[3][4][7]

  • Fu Ligands (e.g., P(t-Bu)₃, PCy₃): Trialkylphosphines like tricyclohexylphosphine (PCy₃) and tri-tert-butylphosphine (P(t-Bu)₃) are also highly effective, particularly for coupling aryl chlorides and managing difficult heteroaromatic partners.[7][8]

  • Pd(dppf)Cl₂: This air-stable precatalyst, featuring the 1,1'-bis(diphenylphosphino)ferrocene ligand, is a versatile and reliable choice for a range of Suzuki couplings, including those involving pyridines.[9]

The Role of the Base

The base plays an essential role in the catalytic cycle. It activates the boronic acid by converting it into a more nucleophilic boronate species, which is necessary for efficient transmetalation.[10]

  • Inorganic Carbonates (K₂CO₃, Cs₂CO₃): Potassium carbonate and cesium carbonate are widely used and effective bases. Cesium carbonate is more soluble in organic solvents and can often accelerate reactions involving less reactive partners.

  • Phosphates (K₃PO₄): Potassium phosphate is a moderately strong base that is particularly effective in couplings of heteroaromatic compounds and can help minimize base-sensitive side reactions.[7]

Solvent Selection

The choice of solvent impacts the solubility of the reagents and the stability of the catalytic species. Anhydrous, polar aprotic solvents are generally preferred.

  • Ethers (Dioxane, DME, THF): 1,4-Dioxane, often with a small amount of water, is a common and effective solvent system.[6][7] Tetrahydrofuran (THF) is also frequently used.

  • Aromatic Hydrocarbons (Toluene): Toluene can be used, typically in a biphasic system with water, especially for large-scale reactions.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[11][12] Understanding this cycle is key to troubleshooting and optimizing the reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl or heteroaryl halide (R¹-X), forming a Pd(II) intermediate.[12]

  • Transmetalation: The activated boronic acid (as a boronate, [R²-B(OH)₃]⁻) transfers its organic group (R²) to the palladium center, displacing the halide and forming a new Pd(II) complex. This is often the rate-limiting step.[12][13]

  • Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center couple and are eliminated from the metal, forming the new C-C bond (R¹-R²) and regenerating the active Pd(0) catalyst, which re-enters the cycle.[12]

Suzuki_Miyaura_Cycle Figure 1. The Suzuki-Miyaura Catalytic Cycle cluster_cycle Figure 1. The Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) pd_oxidative R¹-Pd(II)L₂-X pd0->pd_oxidative Oxidative Addition pd_transmetal R¹-Pd(II)L₂-R² pd_oxidative->pd_transmetal Transmetalation pd_transmetal->pd0 Reductive Elimination product R¹-R² (Coupled Product) pd_transmetal->product r1x R¹-X (Aryl/Heteroaryl Halide) r1x->pd_oxidative boronic R²-B(OH)₂ (this compound) boronic->pd_transmetal base Base (e.g., K₂CO₃) base->pd_transmetal

Caption: The Suzuki-Miyaura Catalytic Cycle.

Experimental Protocol: Coupling with an Aryl Bromide

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide. Note: All operations should be performed under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents.

Reagents and Materials
  • This compound (1.2 equiv)

  • Aryl Bromide (1.0 equiv)

  • Palladium Precatalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0-3.0 equiv)

  • Anhydrous Solvent (e.g., 1,4-Dioxane/H₂O, 5:1 mixture)

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert gas supply (Nitrogen or Argon)

Step-by-Step Procedure
  • Vessel Preparation: To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), the palladium precatalyst (e.g., Pd(dppf)Cl₂), and the base (e.g., K₂CO₃).

  • Inerting the Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with inert gas. Repeat this cycle three times to ensure the reaction atmosphere is free of oxygen.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O) via syringe. The final concentration of the aryl bromide should be approximately 0.1-0.2 M.

  • Reaction: Place the flask in a preheated oil bath (typically 80-110 °C) and stir vigorously.[5]

  • Monitoring: Monitor the reaction progress by a suitable technique such as TLC, GC-MS, or LC-MS until the limiting reagent is consumed.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Dilute the mixture with an organic solvent like ethyl acetate.

    • Wash the organic layer sequentially with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure coupled product.

Summary of Recommended Conditions

For ease of reference, the following table summarizes typical starting conditions for the cross-coupling of this compound. Optimization may be required for specific coupling partners.

ParameterRecommended Reagent/ConditionRationale & Notes
Boronic Acid This compoundUse 1.1 - 1.5 equivalents to drive the reaction to completion.
Coupling Partner Aryl/Heteroaryl Bromide or ChlorideBromides are generally more reactive than chlorides.
Pd Precatalyst Pd(dppf)Cl₂, Pd₂(dba)₃, Pd(OAc)₂Use 2-5 mol% loading. Precatalysts are often air-stable and convenient.[6][7]
Ligand SPhos, XPhos, P(t-Bu)₃Required if using Pd₂(dba)₃ or Pd(OAc)₂. Use a Ligand:Pd ratio of 2:1 to 4:1.
Base K₂CO₃, K₃PO₄, Cs₂CO₃Use 2.0 - 3.0 equivalents. K₃PO₄ is often superior for heteroaromatic couplings.[14]
Solvent 1,4-Dioxane, DME, THF, Toluene (often with H₂O)Ensure solvents are anhydrous and degassed to prevent side reactions.[15]
Temperature 80 - 110 °CHigher temperatures may be needed for less reactive partners (e.g., aryl chlorides).[6]

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalyst; Insufficiently inert atmosphere; Poor quality reagents.Use a more active ligand (e.g., SPhos). Ensure thorough degassing of solvents and inerting of the reaction vessel. Use fresh, high-purity reagents.
Protodeboronation Presence of excess water or protic sources; Reaction time too long.Use anhydrous solvents. Consider using a boronic ester (e.g., pinacol ester) which is more stable. Minimize reaction time once the starting material is consumed.
Homocoupling of Boronic Acid Presence of oxygen; High concentration of Pd(II) species.Ensure the reaction is rigorously deoxygenated. Adding a mild reducing agent can sometimes suppress this side reaction.[15]

Conclusion

The palladium-catalyzed cross-coupling of this compound is a powerful method for synthesizing valuable substituted pyridine compounds. Success relies on a rational approach to overcoming the inherent challenges of heteroaromatic couplings. By selecting highly active catalyst systems with bulky, electron-rich ligands, employing appropriate bases and solvents, and maintaining a strictly inert atmosphere, researchers can achieve high yields and reproducible results. The protocols and guidelines presented here serve as a robust foundation for professionals in drug development and chemical research to effectively utilize this important synthetic transformation.

References

Application Notes and Protocols: Synthesis of Biarylpyridines using (5-Isopropoxypyridin-3-yl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Biarylpyridines in Modern Drug Discovery

Biarylpyridine scaffolds are privileged structures in medicinal chemistry, forming the core of numerous therapeutic agents and clinical candidates. Their prevalence stems from their ability to mimic biphenyl interactions with biological targets while offering improved physicochemical properties, such as enhanced metabolic stability and aqueous solubility. The pyridine ring, in particular, can act as a hydrogen bond acceptor and introduce a dipole moment, which can be crucial for target engagement and optimizing pharmacokinetic profiles. The synthesis of these valuable compounds is therefore of paramount importance to the drug discovery process.[1][2][3]

The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for the construction of carbon-carbon bonds, particularly for creating biaryl systems.[4] This palladium-catalyzed reaction between an organoboron species (like a boronic acid) and an organic halide offers high functional group tolerance, generally good yields, and proceeds under relatively mild conditions.[5] This application note provides a detailed guide to the synthesis of biarylpyridines, with a specific focus on leveraging the utility of (5-Isopropoxypyridin-3-yl)boronic acid as a key building block.

The Suzuki-Miyaura Coupling: A Mechanistic Overview

Understanding the catalytic cycle of the Suzuki-Miyaura reaction is fundamental to troubleshooting and optimizing reaction conditions. The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[5][6]

  • Oxidative Addition: The catalytic cycle begins with the oxidative addition of a palladium(0) complex to the aryl halide (Ar-X). This step involves the insertion of the palladium atom into the carbon-halogen bond, resulting in a palladium(II) intermediate.[7][8] The reactivity of the aryl halide is a critical factor, with the general trend being I > Br > Cl.[6]

  • Transmetalation: This is the step where the carbon-carbon bond formation is initiated. The organic group from the boronic acid is transferred to the palladium(II) complex. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[9] The choice of base is crucial and can significantly impact the reaction rate and yield.[10]

  • Reductive Elimination: In the final step, the two organic groups on the palladium(II) complex couple and are eliminated as the biaryl product. This regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle.[5][7]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_products Product Pd(0)L2 Pd(0)L2 Ar-Pd(II)(L2)-X Ar-Pd(II)(L2)-X Pd(0)L2->Ar-Pd(II)(L2)-X Oxidative Addition (Ar-X) Ar-Pd(II)(L2)-Ar' Ar-Pd(II)(L2)-Ar' Ar-Pd(II)(L2)-X->Ar-Pd(II)(L2)-Ar' Transmetalation (Ar'-B(OH)2, Base) Ar-Pd(II)(L2)-Ar'->Pd(0)L2 Reductive Elimination (Ar-Ar') Ar-Ar' Biarylpyridine Ar-X Aryl Halide Ar'-B(OH)2 This compound Base Base caption Figure 1. The Suzuki-Miyaura Catalytic Cycle

Caption: A simplified diagram of the Suzuki-Miyaura catalytic cycle.

Key Reagents and Their Roles

The success of a Suzuki-Miyaura coupling hinges on the careful selection of several key components:

  • This compound: This is the organoboron coupling partner. The isopropoxy group can influence the electronic properties of the pyridine ring and may offer opportunities for further functionalization.[11] The synthesis of pyridine boronic acids can sometimes be challenging, but various methods have been developed.[12][13]

  • Aryl Halide: The electrophilic coupling partner. Aryl bromides and iodides are generally more reactive than aryl chlorides.[6] The choice of halide will depend on the availability of the starting material and the desired reactivity.

  • Palladium Catalyst: A wide range of palladium catalysts and pre-catalysts are available.[14][15] For couplings involving heteroaryl boronic acids, catalysts with bulky, electron-rich phosphine ligands, such as Pd(PPh₃)₄ or those derived from ligands like XPhos, are often effective.[16][17]

  • Base: The base plays a critical role in activating the boronic acid for transmetalation.[9] Common choices include inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄). The strength and solubility of the base can influence the reaction outcome.[10]

  • Solvent: The choice of solvent is important for dissolving the reactants and facilitating the reaction. A mixture of an organic solvent (e.g., dioxane, toluene, or DME) and an aqueous solution of the base is commonly used.

Experimental Protocol: Synthesis of a Representative Biarylpyridine

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of this compound with an aryl bromide. Note: This is a representative protocol and may require optimization for specific substrates.

Materials:

  • This compound (1.2 equivalents)

  • Aryl bromide (1.0 equivalent)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Round-bottom flask or microwave vial

  • Magnetic stirrer

  • Reflux condenser

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 eq), this compound (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and K₂CO₃ (2.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times to remove any oxygen.

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 4 mL of dioxane and 1 mL of water for a 1 mmol scale reaction). The mixture should be stirred to ensure all solids are suspended.

  • Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring. The optimal temperature may vary depending on the reactivity of the aryl bromide.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Once the reaction is complete (typically within 2-24 hours), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the pure biarylpyridine.

Experimental_Workflow start Start reagents Combine Reactants: Aryl Bromide, Boronic Acid, Pd(PPh3)4, K2CO3 start->reagents inert Establish Inert Atmosphere (Ar or N2) reagents->inert solvent Add Solvents (Dioxane/Water) inert->solvent heat Heat Reaction Mixture (80-100 °C) solvent->heat monitor Monitor Reaction (TLC or LC-MS) heat->monitor workup Reaction Workup: Cool, Dilute with EtOAc/Water monitor->workup extract Extraction workup->extract dry Drying and Concentration extract->dry purify Purification (Column Chromatography) dry->purify end Pure Biarylpyridine purify->end caption Figure 2. Experimental Workflow for Biarylpyridine Synthesis

Caption: A flowchart illustrating the key steps in the synthesis of biarylpyridines.

Troubleshooting and Optimization

Problem Potential Cause Suggested Solution
Low or no conversion Inactive catalystUse a fresh batch of catalyst or a different palladium source (e.g., Pd₂(dba)₃ with a phosphine ligand).
Insufficiently degassed solventsEnsure thorough degassing of solvents by sparging with an inert gas or using the freeze-pump-thaw method.
Low reaction temperatureIncrease the reaction temperature in increments of 10 °C.
Protodeborylation of boronic acid Presence of excess water or acidUse anhydrous solvents and ensure the base is of good quality. Consider using a different base such as K₃PO₄.
Formation of homocoupled byproducts Oxygen contaminationMaintain a strict inert atmosphere throughout the reaction.
Difficulty in purification Complex reaction mixtureOptimize reaction conditions to minimize byproduct formation. Consider using a different purification technique (e.g., preparative HPLC).

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a powerful and reliable tool for the synthesis of biarylpyridines, which are of significant interest in drug discovery. By understanding the reaction mechanism and carefully selecting the appropriate reagents and conditions, researchers can efficiently access a wide range of these valuable compounds. The use of this compound provides a versatile entry point for the creation of novel molecular architectures with potential therapeutic applications. This application note serves as a comprehensive guide for scientists and researchers to successfully implement this important transformation in their synthetic endeavors.

References

(5-Isopropoxypyridin-3-yl)boronic Acid: A Versatile Building Block in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Substituted Pyridine Boronic Acids in Drug Discovery

In the landscape of contemporary drug discovery, the pyridine scaffold remains a cornerstone for the development of novel therapeutics. Its ability to engage in hydrogen bonding, act as a bioisostere for a phenyl ring, and modulate physicochemical properties makes it a privileged structure in medicinal chemistry.[1][2][3] When functionalized with a boronic acid moiety, pyridines are transformed into powerful synthetic intermediates, primarily for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is a highly reliable and versatile method for the formation of carbon-carbon bonds, which is fundamental to the assembly of complex molecular architectures found in many drug candidates.[4]

Among the vast array of available pyridine boronic acids, (5-Isopropoxypyridin-3-yl)boronic acid has emerged as a particularly valuable reagent. The presence of the isopropoxy group at the 5-position offers a unique combination of steric and electronic properties that can be strategically exploited by medicinal chemists to fine-tune the biological activity, selectivity, and pharmacokinetic profile of a lead compound. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the applications and experimental protocols involving this compound.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of a reagent is paramount for its effective and safe use in the laboratory. The key properties of this compound are summarized in the table below.

PropertyValueSource
CAS Number 850991-41-2Supplier Data
Molecular Formula C₈H₁₂BNO₃Supplier Data
Molecular Weight 181.00 g/mol Supplier Data
Appearance White to off-white solidSupplier Data
Storage Inert atmosphere, 2-8°CSupplier Data

Note on Stability: Boronic acids, in general, can be susceptible to dehydration to form boroxines and to protodeboronation under certain conditions. It is recommended to store this compound under an inert atmosphere (e.g., nitrogen or argon) and at refrigerated temperatures to ensure its long-term stability and reactivity.

Core Application: Suzuki-Miyaura Cross-Coupling in the Synthesis of Bioactive Molecules

The primary application of this compound in medicinal chemistry is its use as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions. This powerful transformation allows for the efficient construction of biaryl and heteroaryl-aryl linkages, which are common motifs in a wide range of therapeutic agents.

The Strategic Advantage of the 5-Isopropoxy Substituent

The isopropoxy group at the 5-position of the pyridine ring is not merely a passive substituent. Its presence can confer several advantages in drug design:

  • Modulation of Lipophilicity: The isopropoxy group increases the lipophilicity of the molecule compared to a simple pyridine ring. This can enhance membrane permeability and oral absorption of the final drug candidate.

  • Metabolic Stability: The ether linkage of the isopropoxy group is generally more resistant to metabolic degradation than, for example, an ester or an unsubstituted aromatic ring. This can lead to an improved pharmacokinetic profile with a longer half-life.

  • Steric Influence: The branched nature of the isopropoxy group can provide steric hindrance that influences the binding orientation of the molecule within a target protein's active site, potentially leading to improved potency and selectivity.

  • Fine-tuning of Electronic Properties: The electron-donating nature of the alkoxy group can influence the pKa of the pyridine nitrogen, which can be critical for target engagement and off-target effects.

Case Study: Synthesis of IRAK Inhibitors

A notable example of the application of this compound is in the synthesis of pyrazole amide compounds as inhibitors of Interleukin-1 Receptor-Associated Kinase (IRAK).[5] IRAK proteins are key components of the inflammatory signaling pathway, and their inhibition is a promising therapeutic strategy for a range of autoimmune and inflammatory diseases.

In a key synthetic step described in patent WO2018081294A1, this compound is coupled with a substituted 2-bromopyridine derivative to construct the central biaryl core of the IRAK inhibitor.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of this compound and its subsequent use in a representative Suzuki-Miyaura coupling reaction.

Protocol 1: Synthesis of this compound

The synthesis of this compound can be achieved from the corresponding 3-bromo-5-isopropoxypyridine via a lithium-halogen exchange followed by quenching with a borate ester. This method is analogous to established procedures for the synthesis of other pyridine boronic acids.[4]

Reaction Scheme:

A representative synthetic workflow.

Materials:

  • 3-Bromo-5-isopropoxypyridine

  • n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

  • Triisopropyl borate (B(OiPr)₃)

  • Anhydrous tetrahydrofuran (THF)

  • Hydrochloric acid (HCl), aqueous solution (e.g., 1 M)

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, dropping funnel, magnetic stirrer, and other standard glassware

  • Inert atmosphere setup (nitrogen or argon)

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen inlet, add 3-bromo-5-isopropoxypyridine (1.0 eq) and anhydrous THF.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithium-Halogen Exchange: Add n-BuLi (1.1 eq) dropwise via the dropping funnel over a period of 30 minutes, ensuring the internal temperature remains below -70 °C.

  • Stirring: Stir the resulting mixture at -78 °C for an additional 1 hour.

  • Borylation: Add triisopropyl borate (1.2 eq) dropwise, again maintaining the temperature below -70 °C.

  • Warming: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quenching and Workup: Cool the reaction mixture to 0 °C in an ice bath and slowly quench by the addition of 1 M HCl until the pH is acidic (pH ~2).

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of THF).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by recrystallization or by trituration with a suitable solvent system (e.g., hexanes/diethyl ether).

Protocol 2: Suzuki-Miyaura Coupling of this compound with an Aryl Bromide

This protocol is a representative example of a Suzuki-Miyaura coupling reaction, adapted from general procedures and the information available for the synthesis of IRAK inhibitors.[5] Researchers should optimize the conditions for their specific substrates.

Reaction Scheme:

A generalized Suzuki-Miyaura coupling workflow.

Materials:

  • This compound (1.2 eq)

  • Aryl bromide (1.0 eq)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, 0.05 eq)

  • Base (e.g., Potassium carbonate, K₂CO₃, 2.0 eq)

  • Solvent system (e.g., 1,4-Dioxane and water, 4:1 v/v)

  • Reaction vessel (e.g., microwave vial or Schlenk tube)

  • Inert atmosphere setup (nitrogen or argon)

Procedure:

  • Reaction Setup: In a reaction vessel, combine this compound, the aryl bromide, and the base.

  • Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (nitrogen or argon) three times.

  • Solvent and Catalyst Addition: Add the degassed solvent system and the palladium catalyst to the reaction vessel under the inert atmosphere.

  • Heating: Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring. The reaction can be monitored by TLC or LC-MS.

  • Cooling and Workup: Once the reaction is complete, cool the mixture to room temperature.

  • Filtration and Extraction: Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst. Transfer the filtrate to a separatory funnel and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., hexanes/ethyl acetate).

Conclusion and Future Outlook

This compound is a valuable and versatile building block in medicinal chemistry, enabling the synthesis of complex molecular architectures with desirable pharmacological properties. Its strategic use in the development of IRAK inhibitors highlights its potential in the discovery of new therapeutics for inflammatory diseases. The protocols provided herein offer a practical guide for the synthesis and application of this important reagent. As the demand for novel, highly specific, and metabolically robust drug candidates continues to grow, the strategic incorporation of well-designed building blocks like this compound will undoubtedly play a crucial role in the future of drug discovery.

References

Use of (5-Isopropoxypyridin-3-yl)boronic acid in kinase inhibitor synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Strategic Use of (5-Isopropoxypyridin-3-yl)boronic acid in Kinase Inhibitor Synthesis

Introduction: The Strategic Value of the 5-Isopropoxypyridine Scaffold

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the structural core of numerous FDA-approved drugs, particularly within the class of small molecule kinase inhibitors.[1][2] Its ability to act as a hydrogen bond acceptor and its versatile substitution patterns allow for fine-tuning of a compound's potency, selectivity, and pharmacokinetic properties. The specific building block, this compound, offers a strategic entry point for incorporating a functionalized pyridine moiety into complex drug candidates.

The isopropoxy group at the 5-position provides a moderately lipophilic substituent that can enhance cell permeability and engage in favorable hydrophobic interactions within the ATP-binding pocket of various kinases. Boronic acids are indispensable reagents in modern drug discovery, primarily serving as key coupling partners in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is celebrated for its mild conditions, broad functional group tolerance, and high efficiency in forming carbon-carbon bonds, making it a cornerstone for building the biaryl and heteroaryl structures common in kinase inhibitors.[3]

This document serves as a detailed guide for researchers and drug development professionals on the effective utilization of this compound. It provides insights into its properties, a robust protocol for its application in Suzuki-Miyaura coupling, and a discussion of its role in constructing potent kinase inhibitors.

Physicochemical Properties and Handling

A thorough understanding of the reagent's properties is critical for successful and reproducible synthesis.

PropertyValue
CAS Number 850991-41-2[4]
Molecular Formula C₈H₁₂BNO₃
Molecular Weight 181.00 g/mol
Appearance Typically an off-white to white solid
Storage Store under inert gas, refrigerated (2-8°C). Boronic acids can be sensitive to air and moisture, leading to decomposition (protodeboronation).

Note on Stability: Pyridine boronic acids can be susceptible to protodeboronation, a process where the C-B bond is cleaved.[5] Careful handling under an inert atmosphere (Nitrogen or Argon) and the use of anhydrous solvents are crucial to prevent degradation and ensure high reaction yields.

Core Application: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is the most prominent application for this building block, enabling the coupling of the 5-isopropoxypyridin-3-yl moiety to an aryl or heteroaryl halide (or pseudohalide, such as a triflate).[6]

Mechanistic Rationale for Protocol Design

The catalytic cycle involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation of the boronic acid to the palladium(II) complex, and reductive elimination to form the new C-C bond and regenerate the catalyst.[3] The choice of catalyst, ligand, and base is critical, especially for heteroaryl substrates.

  • Catalyst/Ligand System: The nitrogen atom in the pyridine ring can coordinate to the palladium center, potentially inhibiting catalytic activity.[5] The use of electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) can mitigate this effect and accelerate the rate-limiting transmetalation and reductive elimination steps.[3][7]

  • Base: A base is required to activate the boronic acid by forming a more nucleophilic boronate species. Inorganic bases like sodium or potassium carbonate are commonly used, often in an aqueous solution with an organic solvent, which can accelerate the reaction.[8]

  • Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, DME, or Toluene) and water is often optimal. The water aids in dissolving the base and facilitating the formation of the active boronate species.[9]

Detailed Protocol: Suzuki-Miyaura Coupling

This protocol provides a robust, generalized procedure for coupling this compound with a representative aryl bromide.

Materials:
  • Aryl Bromide (1.0 equiv)

  • This compound (1.2 - 1.5 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (2-5 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4-10 mol%)

  • Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0 - 3.0 equiv)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

  • Nitrogen or Argon gas supply

  • Standard Schlenk line or glovebox equipment

Experimental Procedure:
  • Reaction Setup: To an oven-dried Schlenk flask or reaction vial, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), the base (e.g., K₂CO₃, 2.0 equiv), Palladium(II) Acetate (0.02 equiv), and SPhos (0.04 equiv).[3]

  • Inert Atmosphere: Seal the flask with a septum or cap. Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.[3]

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio of dioxane:water) via syringe. The final reaction concentration should be approximately 0.1-0.2 M with respect to the aryl bromide.[3][9]

  • Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir the mixture vigorously.[3]

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 4-18 hours).[3]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent such as ethyl acetate.

    • Wash the organic layer sequentially with water and brine to remove the base and inorganic salts.[5]

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[5]

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired coupled product.[5]

Workflow Diagram

Suzuki_Miyaura_Workflow cluster_prep 1. Reaction Preparation cluster_reaction 2. Synthesis cluster_purification 3. Isolation prep Combine Reactants: Aryl Halide Boronic Acid Base (K₂CO₃) Catalyst (Pd(OAc)₂/SPhos) inert Establish Inert Atmosphere (Evacuate & Backfill with N₂/Ar) prep->inert solvent Add Degassed Solvents (Dioxane/Water) inert->solvent heat Heat Reaction Mixture (80-100 °C) with Stirring solvent->heat monitor Monitor Progress (TLC / LC-MS) heat->monitor workup Aqueous Work-up (Dilute, Wash, Dry) monitor->workup purify Column Chromatography workup->purify product Isolated Pure Product purify->product

Caption: Generalized workflow for Suzuki-Miyaura cross-coupling.

Application in Kinase Inhibitor Scaffolds

The 5-isopropoxypyridin-3-yl moiety is a valuable component in the design of inhibitors targeting various kinase families. Kinase inhibitors often function by occupying the ATP-binding site, and the pyridine core can act as a "hinge-binder," forming critical hydrogen bonds with the kinase hinge region.[8] This interaction is fundamental to the inhibitory activity of many clinically approved drugs.[10][11]

While specific, publicly disclosed clinical candidates using this exact boronic acid are emerging, its structural motif is highly relevant. The table below illustrates representative kinase inhibitor classes where this building block would be a strategic component, based on the prevalence of similar pyridine-containing scaffolds in approved drugs and clinical research.[12][13][14]

Kinase Target FamilyRepresentative Core ScaffoldRationale for (5-Isopropoxypyridin-3-yl) Moiety
CDKs (Cyclin-Dependent Kinases) Pyrazolo[4,3-d]pyrimidineThe pyridine can serve as a key hinge-binding element, while the isopropoxy group occupies a hydrophobic pocket, enhancing potency and selectivity.[15]
BTK (Bruton's Tyrosine Kinase) Pyrazolo[3,4-d]pyrimidineIsosteric replacement of purine with functionalized pyridines is a common strategy to optimize binding and pharmacokinetic profiles.[14]
FGFR (Fibroblast Growth Factor Receptor) Pyrazolo[3,4-b]pyridineThe substituent on the pyridine ring is crucial for achieving selectivity over other kinases like VEGFR2. The isopropoxy group offers a specific steric and electronic profile.[16]
EGFR (Epidermal Growth Factor Receptor) QuinazolineFunctionalization of the quinazoline core at various positions with heteroaryl groups like isopropoxypyridine is a key strategy for developing potent EGFR inhibitors.[17][18]
Targeted Signaling Pathway Example: Cyclin-Dependent Kinases (CDKs)

CDKs are critical regulators of the cell cycle, and their dysregulation is a hallmark of cancer.[2] Inhibitors that block CDK activity can halt uncontrolled cell proliferation and induce apoptosis.

CDK_Pathway cluster_G1 G1 Phase cluster_S S Phase (DNA Synthesis) CyclinD Cyclin D CDK46 CDK4/6 CyclinD->CDK46 activates pRB pRB CDK46->pRB phosphorylates (inactivates) E2F E2F pRB->E2F releases S_Phase Gene Transcription & DNA Replication E2F->S_Phase promotes Inhibitor (5-Isopropoxypyridin-3-yl) -based Inhibitor Inhibitor->CDK46 blocks

Caption: Simplified CDK pathway showing inhibition point.

Conclusion

This compound is a highly valuable and versatile building block for medicinal chemists engaged in the synthesis of kinase inhibitors. Its utility in the robust and reliable Suzuki-Miyaura cross-coupling reaction allows for the efficient incorporation of a strategically functionalized pyridine ring system. The resulting 5-isopropoxypyridine moiety can enhance binding affinity, selectivity, and drug-like properties, making this reagent a powerful tool in the development of next-generation targeted cancer therapies. The protocols and insights provided herein offer a solid foundation for researchers to leverage this compound in their drug discovery programs.

References

Application Notes and Protocols for the Suzuki-Miyaura Coupling of (5-Isopropoxypyridin-3-yl)boronic acid with Aryl Halides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 3-Aryl-5-isopropoxypyridines in Medicinal Chemistry

The synthesis of 3-aryl-5-isopropoxypyridines represents a critical juncture in the development of novel therapeutics. This structural motif is a key pharmacophore in a multitude of biologically active molecules, leveraging the unique electronic properties and hydrogen bonding capabilities of the pyridine ring. The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for the formation of the pivotal carbon-carbon bond between the pyridine core and various aryl systems.[1][2] This palladium-catalyzed reaction offers a broad functional group tolerance and generally proceeds under mild conditions, making it an indispensable tool for medicinal chemists.[3]

This guide provides a comprehensive protocol for the coupling of (5-Isopropoxypyridin-3-yl)boronic acid with a range of aryl halides. We will delve into the mechanistic underpinnings of the reaction, offer a detailed step-by-step experimental procedure, and provide insights into optimization and troubleshooting for this important transformation.

The Catalytic Cycle: A Mechanistic Overview

A foundational understanding of the Suzuki-Miyaura catalytic cycle is paramount for successful execution and troubleshooting. The reaction proceeds through a sequence of three primary steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Catalytic_Cycle cluster_reactants Reactants cluster_product Product Pd(0)Ln Pd(0)Ln Ar-Pd(II)-X(Ln) Ar-Pd(II)-X(Ln) Pd(0)Ln->Ar-Pd(II)-X(Ln) Oxidative Addition (Ar-X) Ar-Pd(II)-OR'(Ln) Ar-Pd(II)-OR'(Ln) Ar-Pd(II)-X(Ln)->Ar-Pd(II)-OR'(Ln) Base Activation Ar-Pd(II)-Ar'(Ln) Ar-Pd(II)-Ar'(Ln) Ar-Pd(II)-OR'(Ln)->Ar-Pd(II)-Ar'(Ln) Transmetalation (Ar'-B(OR)2) Ar-Pd(II)-Ar'(Ln)->Pd(0)Ln Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(Ln)->Ar-Ar' Ar-X Ar-X Ar'-B(OR)2 Ar'-B(OR)2 Base Base

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the aryl halide (Ar-X) bond, forming a Pd(II) complex. The reactivity of the aryl halide is a critical factor, with the general trend being I > Br > OTf >> Cl.[4]

  • Transmetalation: This is often the rate-determining step. The base plays a crucial role by activating the boronic acid to form a more nucleophilic boronate "ate" complex.[5][6] This complex then transfers the aryl group (Ar') to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic moieties on the palladium complex couple, forming the desired biaryl product (Ar-Ar') and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1]

Experimental Protocol: A General Procedure

This protocol provides a robust starting point for the coupling of this compound with various aryl halides. Optimization may be required based on the specific reactivity of the aryl halide.

protocol_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Aryl Halide, Boronic Acid, and Base B Add Palladium Catalyst and Ligand A->B C Add Degassed Solvent B->C D Inert Atmosphere Purge (e.g., Argon) C->D E Heat to Reaction Temperature D->E F Monitor Progress (TLC, LC-MS) E->F G Cool to Room Temperature F->G H Aqueous Work-up G->H I Dry and Concentrate H->I J Purify by Chromatography I->J

Figure 2: A generalized workflow for the Suzuki-Miyaura coupling reaction.

Materials:

  • Aryl halide (1.0 equiv)

  • This compound (1.2–1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or a pre-catalyst; 1-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃; 2.0–3.0 equiv)

  • Anhydrous, degassed solvent (e.g., Dioxane, Toluene, or DMF with water)[1][4]

  • Reaction vessel (e.g., oven-dried round-bottom flask or microwave vial)

  • Magnetic stirrer and heating mantle/oil bath

  • Inert atmosphere setup (e.g., Argon or Nitrogen line)

Step-by-Step Procedure:

  • Vessel Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2–1.5 equiv), and the chosen base (2.0–3.0 equiv).

  • Inert Atmosphere: Seal the vessel with a septum and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.

  • Catalyst Addition: Under the inert atmosphere, add the palladium catalyst and any additional ligand if required.

  • Solvent Addition: Add the degassed solvent via syringe. The total concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.[7]

  • Reaction: Place the vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (typically 80–110 °C).[7]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-aryl-5-isopropoxypyridine.

Optimization and Selection of Reaction Parameters

The success of the Suzuki-Miyaura coupling is highly dependent on the judicious choice of reaction components. The following table provides guidance for selecting appropriate conditions based on the nature of the aryl halide.

Parameter Aryl Iodide Aryl Bromide Aryl Chloride Rationale & Key Considerations
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(dppf)Pd(OAc)₂, Pd₂(dba)₃ with a ligandBuchwald-type precatalysts (e.g., XPhos Pd G3)Aryl chlorides are less reactive and require more electron-rich and bulky ligands to facilitate oxidative addition.[4][6]
Ligand PPh₃, dppfBuchwald ligands (e.g., SPhos, XPhos), P(t-Bu)₃Buchwald ligands, N-heterocyclic carbenes (NHCs)Bulky, electron-donating phosphine ligands and NHCs enhance catalyst activity and stability, particularly for challenging substrates.[1]
Base K₂CO₃, Na₂CO₃K₃PO₄, Cs₂CO₃K₃PO₄, Cs₂CO₃, KOtBuStronger bases are often required for less reactive aryl halides. The choice of base can significantly impact reaction rate and yield.[5]
Solvent Dioxane/H₂O, Toluene/H₂ODioxane, THF, TolueneToluene, DMF, 2-MeTHFThe solvent system must be capable of dissolving the reactants and the base. A small amount of water is often beneficial, but anhydrous conditions can be advantageous in some cases to prevent protodeboronation.[1][3][4]
Temperature 80-100 °C90-110 °C100-120 °CHigher temperatures are generally needed for less reactive aryl halides to drive the reaction to completion.

Troubleshooting Common Issues

Problem Potential Cause Suggested Solution
Low or No Yield Inactive catalyst; Inefficient transmetalation; Poor reagent quality.Use a fresh batch of catalyst or screen different palladium sources. For challenging couplings, consider more robust ligands and stronger bases like K₃PO₄ or Cs₂CO₃.[8]
Protodeboronation Presence of protic impurities (e.g., water); High basicity.Use rigorously dried solvents and reagents. Consider converting the boronic acid to a more stable pinacol ester.[8][9]
Homocoupling of Boronic Acid Oxygen contamination leading to oxidative homocoupling.Ensure thorough degassing of the solvent and maintain a strict inert atmosphere throughout the reaction.
Incomplete Reaction Insufficient reaction time or temperature; Catalyst deactivation.Increase the reaction temperature or prolong the reaction time. If catalyst deactivation is suspected, a higher catalyst loading may be necessary.

Conclusion

The Suzuki-Miyaura cross-coupling of this compound with aryl halides is a powerful and versatile method for the synthesis of medicinally relevant 3-aryl-5-isopropoxypyridines. By understanding the underlying mechanism and carefully selecting the catalyst, base, and solvent system, researchers can achieve high yields of the desired products. The protocols and troubleshooting guide provided herein serve as a valuable resource for scientists engaged in drug discovery and development, enabling the efficient synthesis of these important molecular scaffolds.

References

Application of (5-Isopropoxypyridin-3-yl)boronic acid in the Synthesis of TRKA Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Role of Substituted Pyridines in Kinase Inhibition

Tropomyosin receptor kinases (TRKs) represent a family of receptor tyrosine kinases (TRKA, TRKB, and TRKC) that play a crucial role in neuronal development and function. However, chromosomal rearrangements leading to gene fusions involving the NTRK genes can result in the production of chimeric TRK proteins with constitutively active kinase domains. These fusion proteins are potent oncogenic drivers in a wide range of adult and pediatric cancers[1][2]. This has led to the successful development and approval of TRK inhibitors like Larotrectinib and Entrectinib, which have shown remarkable efficacy in patients with NTRK fusion-positive tumors[1][2].

The chemical scaffolds of many kinase inhibitors, including those targeting TRKA, often feature substituted heterocyclic cores designed to interact with specific residues in the ATP-binding pocket of the kinase. The pyridine ring, in particular, is a privileged scaffold in medicinal chemistry due to its ability to form hydrogen bonds and engage in various non-covalent interactions with the target protein. The strategic functionalization of the pyridine ring can significantly influence a compound's potency, selectivity, and pharmacokinetic properties.

(5-Isopropoxypyridin-3-yl)boronic acid is a valuable building block for introducing a functionalized pyridine moiety into a target molecule. The isopropoxy group can enhance solubility and metabolic stability, while the boronic acid functionality makes it an ideal substrate for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This reaction is a cornerstone of modern drug discovery, enabling the efficient and modular construction of complex biaryl and heteroaryl structures that are central to many kinase inhibitor designs[3][4][5].

The Suzuki-Miyaura Coupling: A Powerful Tool for C-C Bond Formation

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound (such as a boronic acid) with an organohalide or triflate. Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids and catalysts have made it an indispensable tool in pharmaceutical synthesis[3][4][5][6].

The catalytic cycle, as illustrated below, involves three key steps:

  • Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond of the organohalide, forming a palladium(II) complex.

  • Transmetalation: The organoboron compound, activated by a base, transfers its organic group to the palladium(II) complex.

  • Reductive Elimination: The two organic groups on the palladium complex couple, forming the desired product and regenerating the palladium(0) catalyst.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Ar-Pd(II)L2-X Ar-Pd(II)L2-X Oxidative_Addition->Ar-Pd(II)L2-X Transmetalation Transmetalation Ar-Pd(II)L2-R Ar-Pd(II)L2-R Transmetalation->Ar-Pd(II)L2-R Reductive_Elimination Reductive Elimination Ar-Pd(II)L2-R->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-R Ar-R Reductive_Elimination->Ar-R Product Ar-X Ar-X Ar-X->Oxidative_Addition R-B(OH)2 R-B(OH)2 R-B(OH)2->Transmetalation Base Base Base->Transmetalation Synthesis_Workflow cluster_reactants Starting Materials Boronic_Acid This compound Suzuki_Coupling Suzuki-Miyaura Coupling (Pd Catalyst, Base) Boronic_Acid->Suzuki_Coupling Pyrazolo_Halide Halogenated Pyrazolo[1,5-a]pyrimidine Core Pyrazolo_Halide->Suzuki_Coupling TRK_Inhibitor Hypothetical TRKA Inhibitor (TRK-PY-ISO-1) Suzuki_Coupling->TRK_Inhibitor TRKA_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm NGF NGF TRKA TRKA Receptor NGF->TRKA Binds RAS_MAPK RAS/MAPK Pathway TRKA->RAS_MAPK Activates PI3K_AKT PI3K/AKT Pathway TRKA->PI3K_AKT Activates PLCg PLCγ Pathway TRKA->PLCg Activates Downstream_Effects Cell Survival, Proliferation, Differentiation RAS_MAPK->Downstream_Effects PI3K_AKT->Downstream_Effects PLCg->Downstream_Effects TRK_Inhibitor_Node TRKA Inhibitor (e.g., TRK-PY-ISO-1) TRK_Inhibitor_Node->TRKA Inhibits ATP Binding

References

Application Notes and Protocols: Microwave-Assisted Suzuki Coupling of (5-Isopropoxypyridin-3-yl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

<Step>

For Researchers, Scientists, and Drug Development Professionals

Introduction: Accelerating Discovery with Microwave-Assisted Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern medicinal chemistry, enabling the efficient formation of carbon-carbon bonds to construct complex molecular architectures.[1][2][3] This powerful transformation is particularly vital in drug discovery for the synthesis of biaryl and heteroaryl motifs, which are prevalent in a vast number of pharmacologically active compounds.[1] (5-Isopropoxypyridin-3-yl)boronic acid is a key building block, allowing for the introduction of a substituted pyridine ring, a common feature in kinase inhibitors and other targeted therapeutics. The isopropoxy group can serve to modulate physicochemical properties such as lipophilicity and metabolic stability.

Traditional Suzuki coupling reactions, while effective, can often require long reaction times, high temperatures, and can be sensitive to substrate scope.[3] The advent of microwave-assisted organic synthesis (MAOS) has revolutionized this field by offering a rapid, efficient, and often higher-yielding alternative to conventional heating methods.[4][5][6][7] Microwave irradiation directly and uniformly heats the reaction mixture, leading to dramatic reductions in reaction times—often from hours to mere minutes—and improved reaction control.[5][6][7][8] This application note provides a detailed guide to the microwave-assisted Suzuki coupling of this compound, offering insights into reaction principles, a robust experimental protocol, and troubleshooting advice to empower researchers in their synthetic endeavors.

The Rationale Behind the Reaction: A Mechanistic Overview

The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst, which cycles between Pd(0) and Pd(II) oxidation states.[9] Understanding this mechanism is crucial for optimizing reaction conditions.

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl or heteroaryl halide (Ar-X), forming a Pd(II) complex. This is often the rate-limiting step, particularly with less reactive halides like chlorides.[9]

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid with a base to form a more nucleophilic boronate species.[10] The choice of base is critical and can significantly impact the reaction outcome.

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium complex, regenerating the active Pd(0) catalyst and forming the desired C-C bond of the biaryl product.[9]

Microwave energy accelerates each of these steps by providing efficient and uniform heating, surmounting activation energy barriers more effectively than conventional heating.[8]

Visualizing the Catalytic Cycle

The following diagram illustrates the fundamental steps of the Suzuki-Miyaura cross-coupling catalytic cycle.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X Ar-Pd(II)(L2)-X Oxidative_Addition->Ar-Pd(II)-X Transmetalation Transmetalation (Ar'-B(OR)2 + Base) Ar-Pd(II)-X->Transmetalation Ar-Pd(II)-Ar' Ar-Pd(II)(L2)-Ar' Transmetalation->Ar-Pd(II)-Ar' Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar' (Product)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: A Step-by-Step Guide

This protocol provides a general method for the microwave-assisted Suzuki coupling of this compound with a generic aryl bromide. Optimization may be required for different coupling partners.

Materials:

  • This compound (1.2 equiv.)

  • Aryl or Heteroaryl Halide (1.0 equiv., e.g., 4-bromoanisole)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equiv.)

  • Solvent System (e.g., 1,4-Dioxane/Water, 4:1 or Acetonitrile/Water, 4:1)

  • Microwave reaction vial (10 mL) with a stir bar

  • Microwave reactor

Procedure:

  • Reagent Preparation: In a 10 mL microwave vial equipped with a magnetic stir bar, combine this compound, the aryl halide, the palladium catalyst, and the base.

  • Solvent Addition: Add the chosen solvent system to the vial. The final concentration should be approximately 0.1-0.5 M with respect to the limiting reagent (the aryl halide).

  • Vial Sealing: Securely seal the vial with a cap.

  • Microwave Irradiation: Place the sealed vial into the microwave reactor. Irradiate the reaction mixture at a set temperature (typically between 100-150 °C) for a specified duration (usually 5-30 minutes).[9] Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up:

    • After the reaction is complete, allow the vial to cool to room temperature.

    • Carefully open the vial and dilute the reaction mixture with an organic solvent such as ethyl acetate.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., hexanes/ethyl acetate) to afford the desired biaryl product.

Workflow for Microwave-Assisted Suzuki Coupling

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reagents: - Boronic Acid - Aryl Halide - Catalyst - Base B Add Solvent A->B C Seal Vial B->C D Microwave Irradiation (100-150 °C, 5-30 min) C->D E Cool to RT D->E F Dilute with Organic Solvent E->F G Aqueous Wash F->G H Dry and Concentrate G->H I Column Chromatography H->I

Caption: A typical experimental workflow for microwave-assisted Suzuki coupling.

Key Reaction Parameters and Optimization

The success of a Suzuki coupling reaction is highly dependent on the careful selection of several key parameters.

ParameterRecommended Starting PointRationale and Considerations
Palladium Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂, or a combination of a Pd(0) source (e.g., Pd₂(dba)₃) with a phosphine ligand.The choice of ligand is critical. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) can enhance catalyst activity, especially for less reactive aryl chlorides.[11]
Base K₂CO₃, Cs₂CO₃, K₃PO₄The base is essential for activating the boronic acid.[10] The choice of base can influence reaction rate and prevent side reactions. For base-sensitive substrates, weaker bases like NaHCO₃ may be beneficial.[12]
Solvent 1,4-Dioxane/H₂O, Acetonitrile/H₂O, Toluene/H₂O/EtOHA mixture of an organic solvent and water is commonly used to dissolve both the organic and inorganic reagents.[13] The polarity of the solvent can affect microwave absorption and heating efficiency.[8]
Temperature 100-150 °CMicrowave heating allows for rapid attainment of high temperatures, which can overcome the activation energy for challenging couplings.[9]
Reaction Time 5-30 minutesOne of the primary advantages of microwave synthesis is the significant reduction in reaction time.[7] Monitor the reaction to avoid decomposition of products or starting materials.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Product Formation - Inactive catalyst- Inefficient oxidative addition (especially with aryl chlorides)- Poor choice of base or solvent- Use a fresh batch of catalyst or a more active pre-catalyst.- For aryl chlorides, switch to a more active catalyst system (e.g., a palladium precursor with a Buchwald ligand).- Screen different bases (e.g., K₃PO₄, CsF) and solvent systems.
Protodeboronation (Loss of Boronic Acid Group) Pyridylboronic acids can be susceptible to this side reaction, where the boronic acid is replaced by a hydrogen atom, especially in the presence of water and base.[14]- Use anhydrous solvents.- Switch from the boronic acid to a more stable boronate ester (e.g., a pinacol ester).- Use a milder base.
Homocoupling of Boronic Acid Can occur in the presence of oxygen or if the transmetalation is slow.- Ensure the reaction mixture is thoroughly degassed by bubbling with an inert gas (e.g., nitrogen or argon) before sealing the vial.
Decomposition of Starting Materials or Product The reaction temperature is too high or the reaction time is too long.- Lower the reaction temperature.- Reduce the irradiation time and monitor the reaction progress closely.

Conclusion

Microwave-assisted Suzuki-Miyaura coupling is a powerful and efficient method for the synthesis of biaryl compounds, offering significant advantages in terms of reaction speed and yield over conventional heating methods.[4][6][7] By understanding the underlying mechanism and carefully selecting the reaction parameters, researchers can successfully employ this technology to accelerate the synthesis of complex molecules like those derived from this compound. This application note serves as a comprehensive guide for scientists and drug development professionals, providing a solid foundation for the successful implementation and optimization of this important transformation in their research.

References

Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling with (5-Isopropoxypyridin-3-yl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for challenges encountered during the Suzuki-Miyaura cross-coupling reaction, specifically focusing on the use of (5-Isopropoxypyridin-3-yl)boronic acid. Our goal is to equip you with the expertise and validated protocols needed to overcome low yields and other common experimental hurdles.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Suzuki coupling reaction with this compound is resulting in a low yield. What are the primary factors I should investigate?

Low yields in Suzuki couplings involving heteroaromatic boronic acids, such as this compound, are a common challenge.[1] The issues often stem from the intrinsic properties of the pyridine ring and the stability of the boronic acid itself. Here’s a breakdown of the most critical factors to assess:

  • Catalyst System (Palladium Source & Ligand): The choice of catalyst and ligand is paramount. Standard catalysts like Pd(PPh₃)₄ may be ineffective for this type of substrate.[2] The pyridine nitrogen can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[3][4][5]

  • Stability of the Boronic Acid (Protodeboronation): Pyridine boronic acids are susceptible to protodeboronation, a side reaction where the C-B bond is cleaved and replaced with a C-H bond, consuming your starting material.[6][7] This process is often accelerated by elevated temperatures and the presence of water and a strong base.[8]

  • Reaction Conditions (Base, Solvent, Temperature): The interplay between the base, solvent, and temperature is crucial and can significantly influence the reaction's success by affecting catalyst activity, substrate stability, and the rate of the desired catalytic cycle versus side reactions.[1][2]

Q2: What is protodeboronation and how can I minimize it when using this compound?

Protodeboronation is the undesired cleavage of the carbon-boron bond, which converts your boronic acid into the corresponding isopropoxypyridine, thereby reducing the yield of your desired coupled product.[6][7] This is a significant issue with many heteroaromatic boronic acids.

Strategies to Minimize Protodeboronation:

  • Use a Milder Base: Strong bases can accelerate protodeboronation.[8] Consider switching from strong bases like NaOH or KOH to milder options such as K₃PO₄, Cs₂CO₃, or KF.[1][8]

  • Protect the Boronic Acid: Convert the boronic acid to a more stable derivative.[8]

    • Pinacol Esters (BPin): These are significantly more stable than the corresponding boronic acids.[6][8]

    • MIDA Boronates: These are highly stable, crystalline solids that can be used in "slow release" strategies, maintaining a low concentration of the active boronic acid in the reaction mixture.[6]

    • Organotrifluoroborates (R-BF₃K): These salts also offer enhanced stability.[6]

  • Anhydrous Conditions: For highly sensitive substrates, employing strictly anhydrous conditions can suppress protodeboronation.[8]

  • Lower Reaction Temperature: Operate at the lowest temperature that still provides a reasonable reaction rate.[8]

Workflow for Diagnosing and Addressing Low Yields

start Low Yield Observed check_sm Check Starting Material Consumption (TLC/LC-MS) start->check_sm sm_consumed Starting Material Consumed? check_sm->sm_consumed troubleshoot_reactivity Troubleshoot Reactivity: - Increase Temperature - Switch to More Active Catalyst/Ligand - Screen Different Bases sm_consumed->troubleshoot_reactivity No check_byproducts Analyze Byproducts (LC-MS/NMR) sm_consumed->check_byproducts Yes sm_not_consumed Starting Material Unreacted end Optimized Yield troubleshoot_reactivity->end byproducts_identified Major Side Products Identified? check_byproducts->byproducts_identified protodeboronation Protodeboronation Product Detected byproducts_identified->protodeboronation Yes (Protodeboronation) homocoupling Homocoupling Product Detected byproducts_identified->homocoupling Yes (Homocoupling) mitigate_protodeboronation Mitigate Protodeboronation: - Use Milder Base (K₃PO₄, Cs₂CO₃) - Switch to Boronic Ester (Pinacol, MIDA) - Lower Reaction Temperature - Use Anhydrous Conditions protodeboronation->mitigate_protodeboronation mitigate_homocoupling Mitigate Homocoupling: - Ensure Rigorous Degassing - Use Pd(0) Precatalyst - Adjust Stoichiometry homocoupling->mitigate_homocoupling mitigate_protodeboronation->end mitigate_homocoupling->end

Caption: A logical workflow for diagnosing low yields.

Q3: How do I select the optimal catalyst and ligand for coupling with this compound?

The catalyst system is the most critical variable.[2] The goal is to facilitate the three key steps of the catalytic cycle—oxidative addition, transmetalation, and reductive elimination—while avoiding catalyst deactivation.

Catalyst and Ligand Selection Guide:

Ligand TypeRecommended LigandsRationale & Key Advantages
Bulky, Electron-Rich Phosphines Buchwald Ligands (SPhos, XPhos, RuPhos)[2], P(t-Bu)₃[9]These ligands promote the formation of a highly reactive, coordinatively unsaturated Pd(0) species.[2] Their steric bulk can prevent the pyridine nitrogen from binding to the palladium center and facilitate the reductive elimination step.[1]
N-Heterocyclic Carbenes (NHCs) IPr, IMesNHCs are strong sigma donors that form very stable palladium complexes, often showing high activity for challenging substrates, including heteroaryl chlorides.[1][10]

Palladium Precatalyst Selection:

  • Pd(0) Sources: Pd(PPh₃)₄ or Pd₂(dba)₃ are common choices. Using a Pd(0) source avoids the need for an in-situ reduction step.[8]

  • Pd(II) Precatalysts: Pd(OAc)₂ or PdCl₂(dppf) require in-situ reduction to the active Pd(0) state.[8] Ensure your conditions are suitable for this reduction to occur efficiently.

  • Pre-formed Catalysts: Modern, well-defined precatalysts like XPhos Pd G3 offer high activity and air stability, simplifying reaction setup.[11]

Q4: What is the role of the base and which one should I choose?

The base is essential for activating the boronic acid to facilitate the crucial transmetalation step.[1][10] It converts the neutral boronic acid into a more nucleophilic boronate species.[8][12] The choice of base can dramatically affect the reaction's success.

Base Selection Comparison:

BaseStrengthCommon SolventsKey Considerations
K₃PO₄ StrongDioxane, Toluene, n-ButanolOften the base of choice for challenging heteroaromatic couplings.[1][13] Its moderate solubility can be beneficial.
Cs₂CO₃ StrongDioxane, DMF, THFHighly effective, but its high basicity can sometimes promote protodeboronation.[8]
K₂CO₃ / Na₂CO₃ ModerateAqueous mixtures (Dioxane/H₂O, THF/H₂O)Standard, cost-effective choices. The presence of water can aid in dissolving the base but may increase protodeboronation.[1][9]
KF MildAnhydrous THF, DioxaneA good option when dealing with base-sensitive functional groups or severe protodeboronation issues.[10][14]

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling with this compound

This protocol provides a robust starting point and should be optimized for your specific aryl/heteroaryl halide.

  • Reagent Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2–1.5 equiv), and finely powdered K₃PO₄ (3.0 equiv).[1][6]

  • Catalyst Addition: In a glovebox or under a positive pressure of inert gas (Argon or Nitrogen), add the palladium precatalyst (e.g., XPhos Pd G3, 1–2 mol%) and the ligand (e.g., XPhos, 2–4 mol%).[6][11]

  • Solvent Addition: Add a degassed solvent system (e.g., Dioxane/H₂O 10:1 or n-Butanol) via syringe.[11][13] The final concentration should be between 0.1 M and 0.5 M with respect to the limiting reagent.

  • Degassing: Seal the vessel and ensure the reaction mixture is thoroughly degassed by bubbling an inert gas through the solvent for 15-30 minutes before heating.[8][15] Oxygen can lead to catalyst decomposition and homocoupling of the boronic acid.[1][11]

  • Reaction: Place the vessel in a preheated heating block or oil bath and stir vigorously at 80–110 °C.[8][11]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the limiting reagent is consumed.[11]

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[11][15]

  • Purification: Purify the crude product by flash column chromatography.[8][11]

Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) pd_complex R¹-Pd(II)L₂-X pd0->pd_complex ox_add ox_add Oxidative Addition trans_complex R¹-Pd(II)L₂-R² pd_complex->trans_complex transmetal transmetal Transmetalation trans_complex->pd0 red_elim product R¹-R² trans_complex->product red_elim Reductive Elimination aryl_halide R¹-X aryl_halide->pd0 boronic_acid R²-B(OH)₂ boronic_acid->pd_complex base Base base->boronic_acid

Caption: The key steps of the Suzuki-Miyaura catalytic cycle.

References

Technical Support Center: Navigating Protodeboronation of (5-Isopropoxypyridin-3-yl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals utilizing (5-Isopropoxypyridin-3-yl)boronic acid. This document addresses the common and often yield-limiting side reaction of protodeboronation, particularly within the context of Suzuki-Miyaura cross-coupling reactions. Our goal is to provide not just troubleshooting steps, but a deeper mechanistic understanding to empower you to proactively design more robust and successful experiments.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a significant issue with this compound?

A1: Protodeboronation is an undesired chemical reaction where the carbon-boron (C-B) bond of a boronic acid is cleaved and replaced by a carbon-hydrogen (C-H) bond.[1][2] In the context of your work with this compound, this reaction consumes your key nucleophilic partner, converting it into 3-isopropoxypyridine. This directly reduces the yield of your desired coupled product and introduces a significant byproduct that can complicate purification.[3]

Pyridineboronic acids are particularly susceptible to this decomposition pathway.[3][4] The basic nitrogen atom in the pyridine ring introduces complex pH-dependent behaviors and mechanistic pathways not typically observed with simple arylboronic acids.[1][5] For this compound, the electron-donating nature of the isopropoxy group can further influence the reactivity of the C-B bond, making a thorough understanding of reaction conditions critical.

Q2: My LC-MS analysis shows a major peak corresponding to the mass of 3-isopropoxypyridine instead of my target molecule. What is the likely cause?

A2: This is a classic symptom of significant protodeboronation. This side reaction can be promoted by several factors inherent to Suzuki-Miyaura coupling conditions:

  • Presence of Water: Water acts as the proton source for the C-H bond formation.[1][6] While Suzuki couplings are often performed in aqueous solvent mixtures, excess water can accelerate protodeboronation.

  • Basic Conditions: Bases, essential for activating the boronic acid in the catalytic cycle, can also catalyze protodeboronation.[6][7][8] Strong bases are particularly known to promote this side reaction.[8][9]

  • Elevated Temperatures: Higher reaction temperatures, often used to drive couplings to completion, can significantly increase the rate of protodeboronation.[9][10][11]

  • Palladium Catalyst: While essential for the desired reaction, the palladium catalyst itself, particularly certain palladium(II) species or those with bulky phosphine ligands, can also catalyze the protodeboronation pathway.[6][12][13][14]

The combination of base, water, and heat creates an environment where your this compound can be consumed before it has a chance to participate in the productive cross-coupling reaction.

Troubleshooting Guide: Minimizing Protodeboronation

If you are experiencing low yields and significant byproduct formation, a systematic approach to re-evaluating your reaction conditions is necessary. The following guide provides actionable steps and the scientific rationale behind them.

Issue 1: Rapid Consumption of Boronic Acid Early in the Reaction

This scenario suggests that the reaction conditions are too harsh for the stability of your specific boronic acid. The primary goal is to find a balance where the rate of cross-coupling significantly outpaces the rate of protodeboronation.

G start High Protodeboronation Observed temp Action: Lower Temperature Rationale: Reduce decomposition rate start->temp Is reaction run > 60°C? base Action: Change Base Rationale: Weaker bases are less aggressive start->base Using strong base (e.g., NaOH, KOH)? boron Action: Modify Boron Reagent Rationale: Increase stability start->boron Using free boronic acid? catalyst Action: Optimize Catalyst System Rationale: Increase coupling rate start->catalyst Slow conversion? outcome Successful Coupling <5% Protodeboronation temp->outcome base->outcome boron->outcome catalyst->outcome

Caption: A decision tree for troubleshooting protodeboronation.

1. Re-evaluate the Base: Strong bases can aggressively promote protodeboronation.[8] Consider switching to a milder base.

  • Protocol: Replace strong bases like NaOH or KOH with weaker inorganic bases.

    • Recommended Alternatives: Potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium carbonate (K₂CO₃).[9]

    • Rationale: These bases are effective at promoting the transmetalation step of the Suzuki-Miyaura reaction but are less likely to catalyze the protonolysis of the C-B bond.[15]

2. Lower the Reaction Temperature: Thermal decomposition is a key contributor.[9]

  • Protocol: If your reaction is running at high temperatures (e.g., 80-100 °C), attempt the reaction at a lower temperature (e.g., 50-60 °C).

  • Rationale: Reducing the thermal energy of the system slows all reaction rates, but often has a more pronounced effect on the undesired protodeboronation pathway than on the palladium-catalyzed coupling, tipping the kinetic balance in your favor.[16]

3. Use a More Stable Boron Reagent: this compound can be converted into a more stable derivative that releases the active boronic acid slowly in situ. This is one of the most effective strategies.[1]

  • Protocol 1: Switch to a Pinacol Ester.

    • Convert the boronic acid to its corresponding pinacol boronate ester. These are generally more stable and less prone to premature decomposition.[9][17]

  • Protocol 2: Utilize an N-methyliminodiacetic acid (MIDA) Boronate.

    • MIDA boronates are exceptionally stable, air- and moisture-tolerant crystalline solids.[18] They participate in the reaction via a "slow release" mechanism, where the base slowly hydrolyzes the MIDA ester to generate a low, steady concentration of the free boronic acid for the catalytic cycle.[17][18] This prevents a high concentration of the unstable boronic acid from accumulating and decomposing.[1][18]

4. Optimize the Catalyst System: A highly efficient catalyst can make the desired cross-coupling reaction kinetically dominant.

  • Protocol:

    • Ensure efficient and complete degassing of solvents to prevent catalyst oxidation.

    • Switch to a more active catalyst system. If using an older catalyst like Pd(PPh₃)₄, consider modern catalysts employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.

  • Rationale: A more active catalyst will have a higher turnover frequency, meaning it processes the boronic acid through the productive coupling cycle faster than it can decompose via protodeboronation.[9] However, be aware that some bulky phosphine ligands can, paradoxically, promote protodeboronation, so ligand choice must be judicious.[6][12][14]

Mechanistic Deep Dive

Why is pH so critical for Pyridineboronic Acids?

Unlike simple arylboronic acids which are most stable at neutral pH, basic heteroaromatic boronic acids display more complex behavior.[1] For some pyridineboronic acids (particularly 2-pyridyl derivatives), the maximum rate of protodeboronation occurs at neutral pH. This is due to the formation of a highly reactive zwitterionic intermediate.[1][19][20] While this compound is a 3-pyridyl derivative and generally more stable than its 2-pyridyl counterpart, the principle that pH controls speciation and therefore reactivity remains paramount.[5][7] Both strongly acidic and strongly basic conditions can suppress the formation of the most reactive species by ensuring the molecule exists predominantly in a less reactive cationic or anionic form, respectively.[1]

G cluster_0 Reaction Environment cluster_1 Relative Protodeboronation Rate A Acidic pH (Protonated Pyridine) B Neutral pH (Potential Zwitterion) A->B +OH⁻ D Slower B->A +H⁺ C Basic pH (Boronate Anion) B->C +OH⁻ E Potentially Faster C->B +H⁺ F Slower -> Faster (Base Catalyzed)

Caption: Relationship between pH, boronic acid speciation, and stability.

Data Summary: Guiding Your Experimental Design

The following table summarizes the qualitative impact of key parameters on minimizing protodeboronation. Use this as a quick reference when designing or modifying your experimental setup.

ParameterCondition to Minimize ProtodeboronationRelative ImpactRationale
Boron Reagent MIDA Boronate > Pinacol Ester > Boronic AcidHighIncreases stability and allows for slow release of the active nucleophile.[1][17][18]
Base K₃PO₄, Cs₂CO₃, K₂CO₃HighMilder bases are less likely to catalyze the C-B bond cleavage.[8][9]
Temperature Room Temperature to 60 °CMedium-HighReduces the rate of thermal decomposition.[9][16]
Solvent Anhydrous ConditionsMediumReduces the availability of the proton source for the side reaction.[9][21]
Catalyst High-activity (e.g., Buchwald ligands, NHCs)MediumA faster catalytic cycle outcompetes the decomposition pathway.[9][13]

References

Technical Support Center: Purification of Products from (5-Isopropoxypyridin-3-yl)boronic acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for troubleshooting the purification of reaction products derived from (5-Isopropoxypyridin-3-yl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and nuanced challenges encountered during the work-up and isolation of compounds synthesized using this versatile building block. The inherent properties of the pyridyl and boronic acid moieties can introduce specific purification hurdles, from catalyst removal to byproduct separation. This resource provides field-proven insights and systematic protocols to ensure the integrity and purity of your final compounds.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification process in a direct question-and-answer format.

Issue 1: My crude product is a black or dark grey solid/oil, and I suspect palladium catalyst contamination.
  • Possible Causes:

    • Heterogeneous Palladium: If you used a catalyst like Palladium on Carbon (Pd/C), it may not have been fully removed by initial filtration.

    • Homogeneous Palladium: Soluble palladium species from catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂ may have crashed out of solution during work-up or concentration, forming colloidal palladium ("palladium black").[1] The nitrogen atom on the pyridine ring can also form stable complexes with palladium, making it more difficult to remove.[2]

  • Suggested Solutions:

    • Filtration through Celite®: This is the most common first step for removing both heterogeneous and precipitated palladium.[3][4] The high surface area and porous nature of Celite effectively traps fine metallic particles that might pass through standard filter paper.

    • Treatment with Scavengers: If filtration is insufficient, solid-supported scavengers with high affinity for palladium are highly effective.[2][5] Thiol-functionalized silica or polymer resins are particularly common choices.

    • Activated Carbon Treatment: While cost-effective, activated carbon can be non-specific and may adsorb your product, leading to yield loss.[2] This should be used cautiously and optimized for the specific amount needed.

  • Dissolve Crude Product: Dissolve your crude product in a suitable organic solvent (e.g., Ethyl Acetate, Dichloromethane) to reduce viscosity.

  • Prepare Celite Pad: In a Büchner or sintered glass funnel, place a piece of filter paper. Add a 1-2 cm thick layer of Celite and gently compact it to form a flat bed.

  • Wet the Pad: Wet the Celite pad with the same fresh solvent you used to dissolve your product. Apply gentle vacuum to pull the solvent through, ensuring the pad is settled.

  • Filter: Carefully pour your product solution onto the Celite pad under vacuum.

  • Wash: Wash the pad with several small portions of fresh solvent to ensure all of your product is recovered.[1]

  • Collect Filtrate: The combined filtrate should be free of insoluble palladium. Concentrate the filtrate under reduced pressure.

Issue 2: My mass spectrometry results show a significant byproduct with a mass corresponding to the homocoupling of this compound.
  • Possible Causes:

    • Oxygen-Mediated Homocoupling: The presence of dissolved oxygen can facilitate the oxidation of the active Pd(0) catalyst to Pd(II), which can then promote the homocoupling of two boronic acid molecules.[6] This is a very common side reaction in Suzuki-Miyaura couplings.[7][8]

    • Palladium(II) Precatalyst: Using a Pd(II) salt (e.g., Pd(OAc)₂) as a precatalyst without a preliminary reduction step or in the absence of a sufficiently fast oxidative addition can lead to homocoupling before the main catalytic cycle begins.[6]

  • Suggested Solutions:

    • Rigorous Degassing: Before adding the palladium catalyst, thoroughly degas your reaction mixture (solvents, base, and substrates) by sparging with an inert gas like argon or nitrogen for 10-15 minutes.[9]

    • Use a Pd(0) Source: Employ a Pd(0) catalyst such as Pd(PPh₃)₄ to avoid the initial presence of Pd(II).

    • Optimize Reaction Conditions: Slower addition of the boronic acid can sometimes minimize its concentration at any given time, thereby reducing the rate of homocoupling.

Issue 3: My product streaks badly on a silica gel TLC plate and gives tailing peaks during column chromatography.
  • Possible Causes:

    • Basic Nature of the Pyridine Ring: The lone pair of electrons on the pyridine nitrogen is basic and interacts strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel.[10] This strong interaction leads to poor peak shape and can make separation difficult.[11]

  • Suggested Solutions:

    • Eluent Additives: Add a small amount of a basic modifier to your chromatography eluent. Typically, 0.5-1% triethylamine (Et₃N) or a few drops of aqueous ammonia in the solvent system will neutralize the acidic sites on the silica, improving peak shape.

    • Use a Different Stationary Phase: Consider using a less acidic stationary phase like neutral or basic alumina.

    • Reversed-Phase Chromatography: For highly polar compounds, reversed-phase (e.g., C18) chromatography can be an effective alternative.[10]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in a Suzuki-Miyaura reaction with this compound?

A1: Besides residual starting materials, the most common impurities are the homocoupled bi-pyridine byproduct, the protodeboronated side-product (5-isopropoxypyridine), and residual palladium catalyst. The purity of the boronic acid itself is critical, as impurities in the starting material can carry through or interfere with the reaction.

Q2: I am having trouble separating my desired product from the unreacted boronic acid. What should I do?

A2: this compound is relatively polar. An aqueous basic wash (e.g., with 1M Na₂CO₃) during the work-up can often help remove a significant portion of the unreacted boronic acid by converting it to the more water-soluble boronate salt.[12] For chromatographic separation, using a more polar solvent system or a gradient elution may be necessary.

Q3: Is recrystallization a viable purification method for my pyridine-containing product?

A3: Yes, recrystallization is an excellent method for purifying solid products, provided a suitable solvent can be found.[13][14] The key is to find a solvent (or solvent system) in which your product is sparingly soluble at room temperature but highly soluble when hot. Common solvents to screen include ethanol, isopropanol, acetonitrile, ethyl acetate, and mixtures like ethyl acetate/hexanes.

  • Solvent Selection: Place a small amount of your crude product in a test tube. Add a few drops of a test solvent. If it dissolves immediately, the solvent is too good. If it doesn't dissolve, heat the mixture. If it dissolves when hot but not when cold, you have found a potential solvent.[15]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to just dissolve the solid completely.

  • Hot Filtration (if necessary): If there are insoluble impurities (like dust or residual catalyst), perform a hot filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation. Slow cooling generally results in larger, purer crystals.[14]

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent to remove any surface impurities.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Q4: How can I confirm the purity of my final product?

A4: A combination of techniques is recommended. ¹H NMR spectroscopy will confirm the structure and identify any major organic impurities. LC-MS (Liquid Chromatography-Mass Spectrometry) is excellent for detecting trace impurities and confirming the molecular weight. For quantitative purity analysis, High-Performance Liquid Chromatography (HPLC) with a UV detector is the standard method.[10][16]

Visualization of Workflows

Purification Strategy Decision Tree

This diagram outlines the decision-making process for selecting an appropriate purification strategy after the initial reaction work-up.

G start Crude Product is_dark Is it dark/black? start->is_dark is_solid Is the product a solid? recryst Attempt Recrystallization is_solid->recryst Yes chromatography Column Chromatography is_solid->chromatography No (Oily) is_dark->is_solid No celite_filt Celite Filtration is_dark->celite_filt Yes celite_filt->is_solid scavenger Consider Scavenger Resin celite_filt->scavenger Still colored recryst->chromatography Fails pure_solid Pure Solid Product recryst->pure_solid Successful chromatography->pure_solid Solid Product pure_oil Pure Oily Product chromatography->pure_oil Oily Product

Caption: Decision tree for selecting a purification method.

Troubleshooting Workflow for Byproduct Removal

This workflow illustrates the logical steps for identifying and removing common reaction byproducts.

G start Analyze Crude by LC-MS impurity_check Identify Major Impurities start->impurity_check homocoupling Homocoupling Detected impurity_check->homocoupling Dimer Mass deboronation Protodeboronation Detected impurity_check->deboronation Deboronated Mass start_mat Excess Starting Material impurity_check->start_mat Starting Material Mass optimize_rxn Optimize Reaction: - Degas thoroughly - Use Pd(0) catalyst homocoupling->optimize_rxn optimize_hydrolysis Optimize Reaction: - Use anhydrous solvent - Consider boronic ester deboronation->optimize_hydrolysis optimize_workup Optimize Work-up: - Basic aqueous wash - Optimize stoichiometry start_mat->optimize_workup purify Proceed to Chromatography/ Recrystallization optimize_rxn->purify optimize_hydrolysis->purify optimize_workup->purify

Caption: Logical flow for troubleshooting byproduct formation.

References

Technical Support Center: Catalyst Deactivation in Reactions with (5-Isopropoxypyyridin-3-yl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth troubleshooting for catalyst deactivation issues encountered during cross-coupling reactions involving (5-Isopropoxypyridin-3-yl)boronic acid. As a Senior Application Scientist, this guide is structured to not only offer solutions but also to explain the underlying chemical principles to empower your experimental design and execution.

Introduction: The Challenge of Pyridylboronic Acids

Pyridylboronic acids are invaluable building blocks in medicinal chemistry and materials science. However, their use in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, is often plagued by challenges. The nitrogen atom in the pyridine ring can act as a Lewis base, coordinating to the palladium catalyst and leading to deactivation.[1] this compound, while a versatile reagent, is susceptible to these and other deactivation pathways that can lead to low yields, incomplete reactions, and reproducibility issues.[2]

This guide will walk you through common problems, their root causes, and actionable solutions to help you overcome these hurdles.

Part 1: Troubleshooting Guide

This section is designed to address specific, observable issues in your reaction.

Problem 1: Low to No Product Formation

You've set up your reaction with this compound, but analysis shows little to no desired product.

Possible Causes & Solutions

Possible Cause Explanation Suggested Solution
Catalyst Poisoning by Pyridine Nitrogen The lone pair of electrons on the pyridine nitrogen can coordinate strongly to the palladium center, inhibiting substrate binding and catalytic turnover. This is a common issue with pyridylboronic acids.[1]1. Ligand Selection: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos) which can shield the metal center and disfavor pyridine coordination.[3] 2. Additive Strategy: The addition of Lewis acids, such as ZnCl₂, can sometimes coordinate to the pyridine nitrogen, preventing it from poisoning the catalyst. Use with caution as excess Lewis acids can also interfere with the reaction.
Protodeboronation of Boronic Acid The carbon-boron bond is susceptible to cleavage by proton sources, especially under basic conditions, leading to the formation of the corresponding isopropoxypyridine.[4] 3- and 4-pyridyl boronic acids are generally more stable to protodeboronation than 2-pyridyl derivatives.[2]1. Use Milder Bases: Strong bases can accelerate protodeboronation. Consider using weaker inorganic bases like K₃PO₄ or Cs₂CO₃, or organic bases.[5] 2. Anhydrous Conditions: Minimize water in your reaction by using anhydrous solvents and reagents. 3. Use Boronate Esters: Convert the boronic acid to a more stable pinacol or MIDA boronate ester. These act as slow-release sources of the boronic acid, keeping its concentration low and minimizing degradation.[5]
Ineffective Catalyst Precursor or Activation The active catalyst is typically a Pd(0) species. If you are using a Pd(II) precatalyst (e.g., PdCl₂(dppf)), its reduction to Pd(0) may be inefficient under your reaction conditions.[6]1. Use a Pd(0) Source: Start with a Pd(0) precatalyst like Pd₂(dba)₃ or Pd(PPh₃)₄. 2. Optimize Ligand:Metal Ratio: The ratio of phosphine ligand to palladium can be critical for catalyst stability and activity.[6] A common starting point is a 2:1 ligand to palladium ratio.
Presence of Oxygen Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species and can also promote unwanted side reactions like the homocoupling of the boronic acid.[4]1. Rigorous Degassing: Thoroughly degas all solvents and the reaction mixture. This can be achieved by sparging with an inert gas (argon or nitrogen) or by using several freeze-pump-thaw cycles.[5] 2. Maintain Inert Atmosphere: Ensure your reaction is run under a positive pressure of an inert gas throughout the entire process.[4]
Problem 2: Reaction Stalls or is Incomplete

The reaction begins, and product is formed, but it fails to go to completion even after extended reaction times.

Possible Causes & Solutions

Possible Cause Explanation Suggested Solution
Gradual Catalyst Deactivation The catalyst may be slowly deactivating over the course of the reaction due to thermal instability, ligand degradation, or the gradual buildup of inhibitory species.1. Increase Catalyst Loading: While not ideal for process chemistry, a higher catalyst loading (e.g., 3-5 mol%) can sometimes push the reaction to completion.[7] 2. Use a More Robust Catalyst System: Investigate catalyst systems known for their high stability, such as those employing palladacycle precatalysts or specialized ligands designed for challenging substrates.[8]
Product Inhibition The biaryl product formed may have a higher affinity for the palladium catalyst than the starting materials, leading to product inhibition and a slowdown of the catalytic cycle.1. Lower Reaction Temperature: Running the reaction at a lower temperature can sometimes mitigate product inhibition, although this may require longer reaction times. 2. Ligand Modification: Experiment with different ligands that may alter the binding affinities of the product and starting materials to the catalyst.[9][10]
Base Decomposition or Insolubility The base may be decomposing under the reaction conditions or may not be sufficiently soluble to effectively participate in the transmetalation step.1. Screen Different Bases: Test a variety of bases with different properties (e.g., K₂CO₃, CsF, K₃PO₄). 2. Solvent Effects: The choice of solvent can significantly impact the solubility and effectiveness of the base. Consider solvent systems like dioxane/water or toluene/water.[5]

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of palladium catalyst deactivation in Suzuki couplings with pyridylboronic acids?

A1: The primary deactivation pathway is often the coordination of the pyridine nitrogen to the palladium center. This forms a stable complex that can be slow to enter the catalytic cycle, effectively sequestering the active catalyst.[11] Another significant pathway is the reduction of the Pd(II) intermediate to catalytically inactive Pd(0) nanoparticles, a process that can be promoted by bases or other reaction components.[12][13]

Q2: How does the isopropoxy group on the pyridine ring affect the reaction?

A2: The 5-isopropoxy group is an electron-donating group. This increases the electron density on the pyridine ring, which can make the nitrogen atom a stronger Lewis base and potentially exacerbate catalyst poisoning. However, this electronic effect can also make the boronic acid more nucleophilic and reactive in the transmetalation step. The net effect will depend on the specific reaction conditions and catalyst system employed.

Q3: Are there any general recommendations for solvent selection?

A3: Common solvent systems for Suzuki couplings include mixtures of an organic solvent with water, such as 1,4-dioxane/water, THF/water, or toluene/water. The aqueous component is often necessary to dissolve the inorganic base and facilitate the transmetalation step. For sensitive substrates prone to protodeboronation, anhydrous conditions using solvents like toluene or dioxane with a soluble organic base may be preferable.[14]

Q4: I'm observing significant homocoupling of my this compound. What can I do?

A4: Homocoupling is often a result of oxygen in the reaction mixture or the presence of unreduced Pd(II) species.[4] Ensure your reaction is rigorously degassed and maintained under an inert atmosphere. Using a Pd(0) precatalyst can also help minimize homocoupling.

Q5: Can a deactivated palladium catalyst be reactivated?

A5: In some cases, catalyst reactivation is possible, particularly for heterogeneous catalysts. Treatment with oxidizing agents like hydrogen peroxide or hypochlorites has been shown to remove poisoning species from the catalyst surface.[15] For homogeneous catalysts, reactivation within the reaction vessel is generally not feasible, and the focus should be on preventing deactivation in the first place.

Part 3: Experimental Protocols & Visualizations

General Protocol for a Robust Suzuki-Miyaura Coupling

This protocol is a starting point and should be optimized for your specific aryl halide.

Materials:

  • This compound (1.2 - 1.5 equivalents)

  • Aryl Halide (1.0 equivalent)

  • Palladium Precatalyst (e.g., Pd₂(dba)₃, 1-2 mol % Pd)

  • Phosphine Ligand (e.g., XPhos, 2-4 mol %)

  • Base (e.g., K₃PO₄, 2.0 - 3.0 equivalents)

  • Degassed Solvent (e.g., 1,4-Dioxane/Water 4:1)

Procedure:

  • To a dry Schlenk flask containing a magnetic stir bar, add the aryl halide, this compound, and base.

  • Seal the flask, then evacuate and backfill with an inert gas (e.g., argon) three times.

  • In a separate vial, under an inert atmosphere, prepare a solution of the palladium precatalyst and phosphine ligand in a small amount of the reaction solvent.

  • Add the catalyst solution to the Schlenk flask via syringe, followed by the remaining degassed solvent.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd + R¹-X Deactivation Deactivation (e.g., Pyridine Binding, Aggregation) Pd0->Deactivation Equilibrium PdII R¹-Pd(II)L₂-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal + (HO)₂B-R² + Base PdII_R2 R¹-Pd(II)L₂-R² Transmetal->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Regeneration Product R¹-R² RedElim->Product

Caption: The Suzuki-Miyaura catalytic cycle and a common deactivation pathway.

Troubleshooting_Flowchart Start Low or No Yield Check_SM Check Starting Material Quality Start->Check_SM Check_Conditions Assess Reaction Conditions (Base, Solvent, Temp, O₂ exclusion) Start->Check_Conditions SM_OK SMs are OK Check_SM->SM_OK Check_Catalyst Evaluate Catalyst System (Precatalyst, Ligand, Loading) Catalyst_Issue Optimize Catalyst & Ligand Check_Catalyst->Catalyst_Issue Conditions_Issue Optimize Base, Solvent, Temp & Degassing Check_Conditions->Conditions_Issue SM_OK->Check_Catalyst Yes Boronic_Acid_Issue Consider Boronate Ester or Milder Base SM_OK->Boronic_Acid_Issue No (Degradation)

References

How to prevent homocoupling of (5-Isopropoxypyridin-3-yl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Troubleshooting and Prevention of Homocoupling of (5-Isopropoxypyridin-3-yl)boronic acid

Audience: Researchers, Scientists, and Drug Development Professionals

Welcome to our dedicated technical support guide for navigating the complexities of Suzuki-Miyaura cross-coupling reactions, with a specific focus on the challenges posed by this compound. This resource is designed to provide you with in-depth, field-proven insights to help you minimize the formation of homocoupled byproducts, thereby maximizing the yield and purity of your desired coupled product.

Frequently Asked Questions (FAQs)

Here, we address some of the most common questions and concerns encountered by researchers when working with this compound and similar electron-rich heteroarylboronic acids.

Q1: What is homocoupling, and why is it a significant problem in my Suzuki reaction with this compound?

A1: Homocoupling is a common side reaction in Suzuki-Miyaura couplings where two molecules of the boronic acid starting material react with each other to form a symmetrical biaryl. In the context of your work, this would be the formation of 5,5'-diisopropoxy-3,3'-bipyridine. This side reaction is problematic as it consumes your valuable boronic acid, reduces the yield of the desired cross-coupled product, and introduces a byproduct that can be challenging to separate during purification.

Q2: What are the primary causes of boronic acid homocoupling?

A2: Homocoupling of boronic acids is primarily driven by two mechanisms:

  • Oxygen-Mediated Homocoupling: The presence of dissolved oxygen in your reaction mixture can oxidize the active Pd(0) catalyst to Pd(II). This Pd(II) species can then react with two molecules of the boronic acid to form the homocoupled product, regenerating Pd(0) in the process. Rigorous exclusion of oxygen is therefore critical to suppress this pathway.[1]

  • Palladium(II)-Mediated Homocoupling: If you are using a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂) as the catalyst precursor, it can directly react with the boronic acid to produce the homocoupled dimer and the active Pd(0) catalyst.[1] This can be a significant issue at the beginning of the reaction before the main catalytic cycle is fully established.

Q3: Is this compound particularly prone to homocoupling?

A3: While specific data for this exact molecule is limited, electron-rich heteroaryl boronic acids, especially those containing a pyridine ring, can present unique challenges. The isopropoxy group is electron-donating, increasing the electron density on the pyridine ring. This can influence the rate of transmetalation and potentially make the boronic acid more susceptible to oxidative side reactions. Additionally, the Lewis basic nitrogen atom of the pyridine can coordinate to the palladium catalyst, potentially leading to catalyst deactivation or altered reactivity that may favor side reactions like homocoupling under non-optimal conditions.

Q4: How does the choice of palladium source affect homocoupling?

A4: The choice of palladium source is crucial. Using a Pd(0) precatalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, is generally preferred over Pd(II) sources like Pd(OAc)₂ or PdCl₂(PPh₃)₂. This is because Pd(0) precatalysts can directly enter the catalytic cycle without the need for an initial reduction step that can be accompanied by homocoupling. Modern palladacycle precatalysts, like the Buchwald G3 and G4 precatalysts, are also designed to efficiently generate the active Pd(0) species, which can help minimize side reactions.

Troubleshooting Guide: Minimizing Homocoupling of this compound

This section provides a systematic approach to diagnosing and resolving issues with excessive homocoupling in your Suzuki-Miyaura reactions.

Issue 1: Significant Formation of Homocoupled Byproduct

If you are observing a significant amount of the 5,5'-diisopropoxy-3,3'-bipyridine byproduct, consider the following potential causes and solutions:

Potential Cause Suggested Solution(s)
1. Presence of Oxygen a. Rigorously degas all solvents and the final reaction mixture. The freeze-pump-thaw method (three cycles) is highly effective. Alternatively, sparging with an inert gas (argon or nitrogen) for 30-60 minutes can be used. b. Maintain a positive pressure of an inert gas throughout the entire reaction setup and duration.
2. Use of a Pd(II) Precatalyst a. Switch to a Pd(0) precatalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃. b. If using a Pd(II) source, consider adding a mild reducing agent like potassium formate (HCO₂K) to the reaction mixture before adding the catalyst. This can help in the in situ reduction of Pd(II) to Pd(0) without promoting excessive homocoupling.
3. Suboptimal Ligand Choice a. Employ bulky, electron-rich phosphine ligands. Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) are often effective in accelerating the desired cross-coupling pathway and sterically hindering the formation of intermediates that lead to homocoupling. b. For challenging couplings, N-heterocyclic carbene (NHC) ligands can also be highly effective due to their strong σ-donating properties and steric bulk.
4. Inappropriate Base a. The choice of base is critical. While a base is necessary to activate the boronic acid for transmetalation, an overly strong or reactive base can sometimes promote side reactions. b. Screen different bases. Inorganic bases like K₃PO₄, K₂CO₃, and Cs₂CO₃ are commonly used. For pyridylboronic acids, K₃PO₄ is often a good starting point.
Issue 2: Low Yield of Desired Product with Concurrent Homocoupling

If you are experiencing both low yield of your target molecule and the formation of the homocoupled dimer, the issue may lie in the overall efficiency of your catalytic cycle.

Potential Cause Suggested Solution(s)
1. Catalyst Deactivation a. The pyridine nitrogen can coordinate to the palladium center, leading to catalyst inhibition. The use of bulky ligands can mitigate this effect. b. Ensure high purity of all reagents, as impurities can poison the catalyst.
2. Slow Transmetalation a. Electron-rich pyridylboronic acids can sometimes exhibit altered transmetalation kinetics. Ensure your choice of base and solvent system is optimal for activating the boronic acid. b. Consider converting the boronic acid to a more reactive derivative, such as a pinacol ester or a trifluoroborate salt, which can be more stable and exhibit different reactivity profiles.
3. Protodeboronation a. This side reaction, where the C-B bond is cleaved by a proton source, is a common issue with heteroaryl boronic acids, especially in the presence of water at elevated temperatures. b. Use anhydrous solvents and reagents where possible. If an aqueous base is used, minimize the amount of water. Switching to a boronic ester can also enhance stability against protodeboronation.

Experimental Protocols

The following are representative protocols that can be adapted for the Suzuki-Miyaura coupling of this compound.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a starting point for the coupling of this compound with an aryl bromide.

Materials:

  • This compound (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v)

Procedure:

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the aryl bromide, and the base.

  • Seal the flask with a septum and evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • Add the degassed solvent mixture via syringe.

  • Add the palladium catalyst to the reaction mixture under a positive flow of the inert gas.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Degassing a Reaction Mixture using the Freeze-Pump-Thaw Method

For reactions that are highly sensitive to oxygen, this method provides a more rigorous degassing procedure.

Procedure:

  • Assemble the reaction mixture (without the catalyst) in a Schlenk flask with a sidearm.

  • Freeze the mixture by immersing the flask in a liquid nitrogen bath until completely solid.

  • With the flask still in the liquid nitrogen, open the sidearm to a high vacuum line and evacuate for 5-10 minutes.

  • Close the sidearm to the vacuum and remove the flask from the liquid nitrogen bath.

  • Allow the mixture to thaw completely at room temperature. You may observe bubbling as dissolved gases are released.

  • Repeat this freeze-pump-thaw cycle two more times for a total of three cycles.

  • After the final thaw, backfill the flask with an inert gas before adding the catalyst.

Visualization of Reaction Pathways

To better understand the competing reactions, the following diagrams illustrate the desired Suzuki-Miyaura catalytic cycle and the interfering homocoupling pathway.

Suzuki_vs_Homocoupling cluster_suzuki Desired Suzuki-Miyaura Cycle cluster_homocoupling Homocoupling Pathway Pd0 Pd(0)L_n OA Oxidative Addition Pd0->OA R¹-X PdII R¹-Pd(II)L_n-X OA->PdII Trans Transmetalation PdII->Trans R²-B(OR)₂ + Base PdII_R2 R¹-Pd(II)L_n-R² Trans->PdII_R2 RE Reductive Elimination PdII_R2->RE RE->Pd0 Product R¹-R² RE->Product Pd0_homo Pd(0)L_n Ox Oxidation Pd0_homo->Ox O₂ PdII_homo Pd(II)L_n Ox->PdII_homo HC Homocoupling PdII_homo->HC 2 R²-B(OR)₂ HC->Pd0_homo Regeneration HC_Product R²-R² HC->HC_Product

Caption: Competing pathways: Suzuki-Miyaura cycle vs. Homocoupling.

Troubleshooting Workflow

The following flowchart provides a logical sequence for troubleshooting experiments plagued by homocoupling.

Troubleshooting_Workflow start High Homocoupling Observed check_degas Is the reaction rigorously degassed? start->check_degas improve_degas Implement Freeze-Pump-Thaw or extended sparging check_degas->improve_degas No check_pd_source Are you using a Pd(II) precatalyst? check_degas->check_pd_source Yes improve_degas->check_pd_source switch_to_pd0 Switch to a Pd(0) source (e.g., Pd(PPh₃)₄) or add a mild reductant check_pd_source->switch_to_pd0 Yes check_ligand Is the ligand optimal? check_pd_source->check_ligand No switch_to_pd0->check_ligand screen_ligands Screen bulky, electron-rich ligands (e.g., SPhos, XPhos) check_ligand->screen_ligands No check_base Is the base appropriate? check_ligand->check_base Yes screen_ligands->check_base screen_bases Screen alternative bases (e.g., K₃PO₄, Cs₂CO₃) check_base->screen_bases No re_evaluate Re-evaluate and consider boronic ester/trifluoroborate check_base->re_evaluate Yes screen_bases->re_evaluate

Caption: Troubleshooting workflow for minimizing homocoupling.

References

Technical Support Center: Purification of (5-Isopropoxypyridin-3-yl)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for handling and purifying (5-Isopropoxypyridin-3-yl)boronic acid and related compounds. This resource is designed for researchers, scientists, and professionals in drug development who utilize this versatile reagent in their synthetic endeavors, particularly in cross-coupling reactions like the Suzuki-Miyaura coupling. Here, we address common challenges and provide practical, field-tested solutions to ensure the purity and reactivity of your boronic acid.

Frequently Asked Questions (FAQs)

Q1: My NMR analysis of this compound shows broad peaks, and the integration is inconsistent. What is the likely cause?

A1: The most common reason for these analytical observations is the presence of the corresponding boroxine, which is a trimeric anhydride of the boronic acid.[1] Boronic acids exist in a dynamic equilibrium with their boroxines, and this equilibrium is influenced by the presence of water.[2][3] In a relatively anhydrous environment, the equilibrium favors the formation of the boroxine.[4] The exchange between the boronic acid and boroxine species on the NMR timescale can lead to broadened peaks.

Q2: What is a boroxine, and how does it affect my reaction?

A2: A boroxine is a six-membered ring composed of three boron and three oxygen atoms, with an organic substituent on each boron atom. It is formed by the dehydration of three boronic acid molecules.[4] For many applications, particularly Suzuki-Miyaura couplings that are run in the presence of an aqueous base, the boroxine can be converted in situ to the active boronic acid species.[1] However, a high boroxine content can affect the stoichiometry of your reaction if not accounted for, potentially leading to lower yields or incomplete conversion. For reactions requiring strictly anhydrous conditions, the boroxine may be the primary reacting species.[1]

Q3: How can I convert the boroxine of this compound back to the monomeric boronic acid?

A3: The equilibrium can be shifted back toward the boronic acid by introducing water.[2] This can be achieved by recrystallizing the material from an aqueous solvent system (e.g., acetonitrile/water or ethanol/water) or by stirring a slurry of the boronic acid in a mixture of an organic solvent (like diethyl ether or ethyl acetate) and water.[1]

Q4: Are there any specific challenges associated with pyridine-containing boronic acids?

A4: Yes, pyridine-containing boronic acids can present unique challenges. The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst in Suzuki-Miyaura reactions, which can lead to catalyst inhibition or deactivation.[5][6] This is a well-documented phenomenon sometimes referred to as the "2-pyridyl problem," although it can also be a factor for other pyridine isomers.[5][7] Additionally, some heteroaromatic boronic acids can be more susceptible to protodeboronation, a key decomposition pathway where the boronic acid group is replaced by a hydrogen atom.[5][8]

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of this compound and its reaction products.

Issue 1: Difficulty Removing Non-polar Impurities
  • Symptom: TLC or HPLC analysis shows the presence of non-polar impurities that co-elute with the desired product, and standard silica gel chromatography provides poor separation.

  • Probable Cause: The impurities may be unreacted starting materials or non-polar byproducts from the synthesis of the boronic acid. The polar nature of the boronic acid itself can lead to streaking on silica gel, complicating purification.[9]

  • Solution: Acid/Base Extraction Boronic acids are weakly acidic (pKa ~9) and can be deprotonated to form water-soluble boronate salts.[10][11] This property can be exploited to separate them from neutral or basic impurities.

    • Step 1: Dissolve the crude reaction mixture in an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

    • Step 2: Extract the organic solution with a basic aqueous solution, such as 1-2 M sodium hydroxide (NaOH).[12] The this compound will move into the aqueous layer as its sodium boronate salt.

    • Step 3: Separate the aqueous layer and carefully acidify it with an acid like hydrochloric acid (HCl) to a pH of approximately 7.6-7.7.[13] This will re-protonate the boronate salt, causing the pure boronic acid to precipitate out of the solution.

    • Step 4: The precipitated boronic acid can then be collected by filtration or extracted back into an organic solvent.[12][14]

Issue 2: Product Streaking and Poor Recovery During Silica Gel Chromatography
  • Symptom: Attempts to purify the boronic acid or a coupled product containing a free boronic acid moiety by standard silica gel chromatography result in significant streaking on the TLC plate and low recovery of the desired compound from the column.

  • Probable Cause: The polar B(OH)₂ group can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to irreversible adsorption and tailing of the compound during elution.[9]

  • Solutions:

    • Use of Neutral Alumina: For compounds of suitable polarity, chromatography on neutral alumina can be a good alternative to silica gel, as it lacks the acidic surface hydroxyls.[9]

    • Boric Acid Impregnated Silica Gel: Pre-treating the silica gel with boric acid can improve the chromatography of boronic esters by suppressing over-adsorption.[15] While this technique was developed for boronic esters, it may offer some benefit for boronic acids by saturating the silica surface.

    • Reverse-Phase Chromatography: For highly polar boronic acids, reverse-phase (e.g., C18) chromatography may provide better separation.[16]

    • Specialized Affinity Chromatography: Boronic acids are known to form reversible covalent complexes with diols.[10][17] Resins functionalized with diols can be used to selectively capture boronic acids, which can then be eluted by changing the pH.[18][19]

Issue 3: Presence of Palladium Residues in Post-Coupling Purification
  • Symptom: After a Suzuki-Miyaura coupling reaction, the final product is contaminated with residual palladium catalyst, which can be difficult to remove by standard chromatography.

  • Probable Cause: Palladium catalysts can form various species during the reaction, some of which may be soluble in the organic solvents used for workup and chromatography.

  • Solutions:

    • Filtration through Celite® or Silica: Passing the crude reaction mixture through a short plug of Celite® or silica gel can often remove a significant portion of the palladium catalyst.[9]

    • Aqueous Washes: Washing the organic layer with an aqueous solution of a chelating agent like thiourea or sodium sulfide can help to sequester and remove palladium.

    • Metal Scavengers: Commercially available scavenger resins, such as those with thiol or amine functionalities, are highly effective at removing residual palladium from solution.[20]

Experimental Protocols

Protocol 1: Purification of this compound via Acid/Base Extraction

This protocol is designed to remove neutral organic impurities and to hydrolyze any boroxine back to the boronic acid.

  • Dissolution: Dissolve the crude this compound (1.0 eq) in ethyl acetate (10-20 volumes).

  • Basic Extraction: Transfer the solution to a separatory funnel and extract with 1 M aqueous NaOH (3 x 5 volumes). Combine the aqueous layers. The boronic acid is now in the aqueous phase as a sodium boronate salt.

  • Wash Step (Optional): The initial organic layer can be discarded or washed with brine and dried if it contains other valuable non-acidic compounds.

  • Acidification: Cool the combined aqueous layers in an ice bath. While stirring, slowly add 2 M HCl dropwise until the pH of the solution is ~7.5.[13] A white precipitate of the purified boronic acid should form.

  • Isolation: Collect the solid by vacuum filtration.

  • Washing: Wash the collected solid with cold deionized water, followed by a small amount of cold diethyl ether or hexane to aid in drying.

  • Drying: Dry the purified boronic acid under vacuum to a constant weight.

Protocol 2: Recrystallization to Convert Boroxine to Boronic Acid

This protocol is useful for purifying crystalline boronic acids and ensuring the material is primarily in the monomeric form.[1]

  • Dissolution: In a suitable flask, add the crude boronic acid containing the boroxine. Add a minimal amount of a hot solvent mixture, such as acetonitrile/water (e.g., starting with a 9:1 ratio), until the solid is fully dissolved at reflux.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystallization does not occur, scratching the inside of the flask with a glass rod or adding a seed crystal can help induce it.

  • Cooling: Once crystals begin to form, cool the flask in an ice bath for at least one hour to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent mixture.

  • Drying: Dry the purified crystals under vacuum.

Visualization of Key Concepts

Boronic Acid-Boroxine Equilibrium

The equilibrium between a boronic acid and its corresponding boroxine is a fundamental concept in understanding the purity and reactivity of these compounds.[3][21][22]

Boroxine_Equilibrium cluster_0 Boronic Acid Monomer cluster_1 Boroxine Trimer 3_Boronic_Acid 3 R-B(OH)₂ Boroxine (RBO)₃ 3_Boronic_Acid->Boroxine Dehydration Boroxine->3_Boronic_Acid Hydrolysis 3_H2O + 3 H₂O Dehydration - 3 H₂O

Caption: The reversible equilibrium between boronic acid and its boroxine trimer.

Data Summary

Comparison of Purification Techniques
TechniqueProsConsBest For
Recrystallization Simple; effectively removes boroxine and impurities with different solubilities.[1][9]Can have lower yields; requires the compound to be a crystalline solid.Purifying solid boronic acids and ensuring monomeric form.
Acid/Base Extraction Excellent for removing neutral or basic impurities; scalable.[12][23]Not suitable for base-sensitive compounds; may not remove other acidic impurities.Crude reaction mixtures containing non-acidic byproducts.
Silica Gel Chromatography Widely available and understood.Can lead to product loss and streaking for polar boronic acids.[9]Less polar boronic acid derivatives or products where the boronic acid is protected.
Affinity Chromatography Highly selective for boronic acids.[17][18]Requires specialized resins; may be less cost-effective for large scale.High-purity applications or separating from other polar compounds.
Scavenger Resins Effective for removing trace amounts of boronic acid impurities.[8][20]Not practical for bulk purification.Final polishing step to remove residual boronic acid from a product.

References

Technical Support Center: Strategies for Improving the Solubility of (5-Isopropoxypyridin-3-yl)boronic acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Gemini Division

Document ID: TSC-BA-2025-001

Target Audience: Researchers, scientists, and drug development professionals.

This guide provides in-depth troubleshooting strategies and experimental protocols to address common solubility challenges encountered with (5-Isopropoxypyridin-3-yl)boronic acid. Our goal is to equip you with the foundational knowledge and practical methods to ensure its effective use in your synthetic applications.

Introduction: Understanding the Solubility Challenge

This compound is a key building block in medicinal chemistry and materials science, particularly for Suzuki-Miyaura cross-coupling reactions. However, its utility is often hampered by poor solubility in many common organic solvents. This issue stems from several intrinsic molecular properties:

  • High Polarity: The boronic acid functional group, -B(OH)₂, is highly polar and capable of strong hydrogen bonding.

  • Amphiphilic Nature: The molecule combines a polar "head" with a more hydrophobic isopropoxypyridine "tail," leading to complex solubility behavior.[1]

  • Boroxine Formation: Like many boronic acids, it can undergo intermolecular dehydration to form a cyclic trimer anhydride known as a boroxine.[2] Boroxines are significantly less polar and often much less soluble than their corresponding monomeric acids, representing a common source of experimental difficulty.

This guide will walk you through diagnosing and solving these solubility issues, from simple solvent adjustments to proactive chemical modification.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in standard reaction solvents like Toluene or THF?

A: This is a classic solubility mismatch. Toluene is non-polar, while THF, though polar, may not be sufficient to overcome the strong intermolecular hydrogen bonds of the boronic acid in its solid state.[1] Furthermore, the material you are using may have partially converted to its less soluble boroxine form upon storage.[2][3]

Q2: I isolated my boronic acid, and it's an intractable oil or a gooey solid. What happened?

A: This physical state often indicates a mixture of the desired boronic acid, its boroxine anhydride, and possibly residual water or solvent.[3] Boroxines themselves can be glassy or oily. This mixture is difficult to handle and dose accurately, necessitating a strategy to either convert it back to the monomer or use a more stable derivative.

Q3: Can I simply heat the reaction mixture to force my boronic acid to dissolve?

A: While gentle heating can increase solubility, aggressive or prolonged heating can be counterproductive. It can accelerate the dehydration process, leading to the formation of more of the insoluble boroxine.[4] It may also promote protodeboronation (loss of the C-B bond), especially under non-anhydrous or acidic/basic conditions.

Q4: What is a boroxine, and how can I confirm its presence?

A: A boroxine is a six-membered ring containing alternating boron and oxygen atoms, formed from the dehydration of three boronic acid molecules. Its formation is an equilibrium process that is favored in non-polar solvents and by the removal of water. While ¹¹B NMR is the definitive method to identify different boron species in solution, a practical indicator is a significant loss of solubility.

Section 2: Troubleshooting Guide & Solution Workflows

This section provides a systematic approach to overcoming poor solubility. We will move from simple solvent screening to more robust derivatization strategies.

Issue 1: Poor Solubility in a Chosen Aprotic Solvent

If the boronic acid fails to dissolve sufficiently at the desired reaction concentration, a logical workflow should be followed to find suitable conditions.

Workflow: Systematic Solvent Re-evaluation

  • Start with Polar Aprotic Solvents: These often provide the best balance for dissolving the boronic acid without being overly reactive. Test solvents such as Dioxane, 2-MeTHF, Acetonitrile (ACN), Dimethylformamide (DMF), and Acetone .[5]

  • Evaluate Solvent Mixtures: If a single solvent is inadequate, a co-solvent system can be highly effective. A small amount of a highly polar solvent like DMF or NMP in THF or Dioxane can disrupt the crystal lattice and hydrogen bonding network of the boronic acid.

  • Consider Water as an Additive: For cross-coupling reactions, adding a small percentage of water (e.g., 5-20% v/v) to solvents like Dioxane or Toluene can sometimes improve outcomes.[6] This can help by increasing the solubility of inorganic bases and potentially hydrolyzing boroxine back to the more reactive boronic acid.[6] Use this approach with caution, as excess water can lead to unwanted side reactions.[6]

Solvent_Screening_Workflow cluster_0 Solvent Selection Strategy start Initial Solvent Fails (e.g., Toluene) polar_aprotic Test Polar Aprotic Solvents (Dioxane, 2-MeTHF, DMF) start->polar_aprotic Step 1 co_solvent Try Co-Solvent System (e.g., Dioxane/DMF) polar_aprotic->co_solvent If fails success Solubility Achieved polar_aprotic->success If successful water_additive Evaluate Water as Additive (e.g., Dioxane/H2O) co_solvent->water_additive If fails co_solvent->success If successful water_additive->success If successful failure Proceed to Derivatization water_additive->failure If fails

Caption: Workflow for systematic solvent screening.

Issue 2: Inherent Instability and Boroxine Formation

If solvent screening is insufficient, the most reliable solution is to convert the boronic acid into a more stable and soluble derivative. This proactive approach prevents solubility issues before they arise and improves the compound's shelf-life and handling characteristics.

Workflow: Proactive Derivatization for Enhanced Solubility & Stability

The conversion of a boronic acid to a boronic ester or a protected form is the industry-standard solution for problematic substrates.

  • Boronic Esters (Pinacol Ester): Reacting the boronic acid with pinacol (or neopentyl glycol) forms a five-membered cyclic boronic ester. These esters are significantly more soluble in a wide range of organic solvents (from hexanes to THF) and are robust against the dehydration that forms boroxines.[5]

  • N-Methyliminodiacetic Acid (MIDA) Boronates: For particularly unstable boronic acids (e.g., certain 2-heterocyclic derivatives), MIDA boronates are a superior choice.[4] These derivatives are typically crystalline, air-stable solids that are compatible with silica gel chromatography.[4] A key advantage is their ability to undergo slow, controlled release of the free boronic acid in situ under mild basic aqueous conditions, delivering the reactive species directly into the reaction mixture.[4]

Derivatization_Strategy cluster_1 Chemical Modification for Improved Properties cluster_products boronic_acid This compound - Poor Solubility - Forms Boroxines pinacol Pinacol Ester + High Solubility in Organics + Stable to Dehydration boronic_acid->pinacol React with Pinacol (Azeotropic removal of H2O) mida MIDA Boronate + Air-Stable Crystalline Solid + Chromatography Stable + In Situ Slow Release boronic_acid->mida React with MIDA

Caption: Conversion of boronic acid to stable, soluble derivatives.

Section 3: Experimental Protocols

Protocol 1: Systematic Solubility Screening

Objective: To qualitatively determine the solubility of this compound in a range of solvents.

Materials:

  • This compound

  • Vials (e.g., 1 dram) with caps

  • Magnetic stir fleas

  • Solvent panel: Toluene, THF, Dioxane, Acetonitrile, DMF, Ethanol

  • Stir plate, heat gun or hot plate

Procedure:

  • Add ~10 mg of the boronic acid to each of the six labeled vials.

  • To each vial, add 0.5 mL of the respective solvent to create a target concentration of 20 mg/mL.

  • Cap the vials and allow them to stir at room temperature for 30 minutes.

  • Observe and record the solubility: "Insoluble," "Partially Soluble," or "Fully Soluble."

  • For vials where the solid is not fully dissolved, gently warm the mixture to ~50 °C for 10 minutes.

  • Record any changes in solubility upon heating.

Protocol 2: Preparation of this compound pinacol ester

Objective: To convert the boronic acid to its more soluble and stable pinacol ester derivative.

Materials:

  • This compound (1.0 eq)

  • Pinacol (1.1 eq)

  • Toluene or Cyclohexane

  • Dean-Stark apparatus or soxhlet extractor with 4Å molecular sieves

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

Procedure:

  • To the round-bottom flask, add the boronic acid, pinacol, and toluene (to a concentration of ~0.2 M).

  • Assemble the Dean-Stark apparatus and condenser.

  • Heat the mixture to reflux. Water will be removed azeotropically and collected in the Dean-Stark trap.

  • Monitor the reaction by TLC or LC-MS until the starting boronic acid is consumed (typically 2-4 hours).

  • Allow the reaction to cool to room temperature.

  • Remove the solvent under reduced pressure. The crude product can often be used directly or purified by silica gel chromatography (e.g., using a hexane/ethyl acetate gradient).

Section 4: Data Summary Table

The following table provides a generalized comparison of the expected solubility properties. Actual solubility will depend on concentration and temperature.

Derivative FormNon-Polar Solvents (e.g., Hexane, Toluene)Ethereal Solvents (e.g., THF, Dioxane)Polar Aprotic Solvents (e.g., DMF, ACN)
Boronic Acid Low / InsolubleLow to ModerateModerate to High
Boroxine (Anhydride) Very Low / InsolubleVery Low / InsolubleLow
Pinacol Ester Moderate to HighHighHigh
MIDA Boronate LowLow to ModerateModerate

References

Effect of temperature on (5-Isopropoxypyridin-3-yl)boronic acid reaction yield

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: (5-Isopropoxypyridin-3-yl)boronic acid

A Senior Application Scientist's Guide to Optimizing Reaction Yields by Managing Temperature Effects

Welcome to the technical support guide for this compound. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this versatile heteroaryl boronic acid, with a specific focus on the critical role of temperature in achieving high reaction yields. As heteroaryl boronic acids present unique challenges compared to their simpler aryl counterparts, understanding the interplay between temperature, stability, and reactivity is paramount for success.

Troubleshooting Guide: A Question & Answer Approach

This section directly addresses common issues encountered during experiments, providing not just solutions but the underlying scientific reasoning to empower your experimental design.

Q1: My Suzuki-Miyaura coupling reaction using this compound is giving a low yield. How do I determine if the temperature is the problem?

Answer: Temperature is a double-edged sword in Suzuki-Miyaura couplings; it can be both the solution and the problem. A low yield is often a symptom of an improperly optimized thermal profile for your specific reaction.

  • Causality—The "Why": The palladium-catalyzed Suzuki-Miyaura reaction is a multi-step catalytic cycle.[1] Temperature critically influences the rate of each step.

    • Oxidative Addition: The initial step, where the aryl halide adds to the Pd(0) catalyst, has a significant activation energy barrier, especially for less reactive halides like aryl chlorides. Higher temperatures are often needed to initiate this step effectively.[2]

    • Transmetalation: This is the transfer of the isopropoxypyridinyl group from boron to the palladium center. As an electron-deficient heteroaryl boronic acid, this compound can exhibit slow transmetalation.[1][3] Increasing the temperature can accelerate this rate-limiting step.[4]

    • Reductive Elimination: This final step regenerates the Pd(0) catalyst and forms the desired C-C bond. It is typically fast and less temperature-dependent than the other steps.

  • Troubleshooting Steps:

    • If Temperature is Too Low: The reaction may stall or proceed very slowly, leaving significant amounts of starting material. This is common when coupling with aryl chlorides or sterically hindered partners. A careful, stepwise increase in temperature (e.g., in 10 °C increments from 80 °C to 110 °C) can often overcome these activation barriers.[2][4]

    • If Temperature is Too High: Excessively high temperatures (>110-120 °C) can trigger competing degradation pathways that kill the reaction. The two most common issues are protodeboronation of the boronic acid and decomposition of the palladium catalyst (observed as the formation of palladium black).[4][5][6]

A systematic approach is key. Monitor your reaction by TLC or LC-MS. If you see starting materials remaining after an extended period, a higher temperature may be required. If you see your product form initially and then its concentration plateaus or decreases while byproducts increase, the temperature may be too high.

Q2: I'm observing a significant amount of 5-isopropoxypyridine as a byproduct. What is causing this protodeboronation and how can I prevent it?

Answer: The byproduct you are observing, 5-isopropoxypyridine, is the result of protodeboronation—the undesired cleavage of the C-B bond and its replacement with a hydrogen atom from a proton source (like water).[2] This is arguably the most common failure mode for heteroaryl boronic acids like yours.

  • Causality—The "Why": The C-B bond in heteroaryl boronic acids is polarized and susceptible to cleavage, a process that is significantly accelerated by:

    • Elevated Temperatures: Higher temperatures provide the activation energy needed for this decomposition pathway to compete effectively with the desired transmetalation step.[4][6]

    • Basic/Aqueous Conditions: The reaction base and water (often present as a co-solvent) can facilitate the hydrolysis of the C-B bond.[4][7]

  • Mitigation Strategies:

    • Lower the Reaction Temperature: Operate at the lowest temperature that still provides a reasonable rate for the productive coupling reaction. Finding this balance is crucial.[4][6][7]

    • Choose a Milder Base: Strong bases can aggressively promote protodeboronation. Switch from hydroxides (e.g., NaOH) to milder inorganic bases like potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃).[2][4]

    • Protect the Boronic Acid: Convert the boronic acid to a more stable derivative, such as its corresponding pinacol ester (this compound pinacol ester, CAS 1171892-42-4).[8] These esters are more resistant to protodeboronation and act as a "slow-release" source of the active boronic acid under the reaction conditions, keeping its ambient concentration low and minimizing degradation.[4][7]

    • Minimize Reaction Time: Monitor the reaction closely and proceed with the workup as soon as the limiting reagent is consumed to prevent prolonged exposure of the product and remaining boronic acid to harsh conditions.[7]

Q3: My palladium catalyst is turning black and the reaction has stopped. Is this a temperature issue?

Answer: Yes, the formation of palladium black is a classic sign of catalyst decomposition and is often exacerbated by excessive heat.

  • Causality—The "Why": The active Pd(0) species in the catalytic cycle is thermally unstable and can aggregate into inactive Pd(0) nanoparticles or bulk metal (palladium black). Furthermore, the pyridine nitrogen in your substrate can coordinate to the palladium center, which can sometimes inhibit catalytic activity or promote decomposition pathways, an effect that can be temperature-dependent.[1][2]

  • Mitigation Strategies:

    • Use a Stabilizing Ligand: The choice of phosphine ligand is critical. Bulky, electron-rich ligands, such as SPhos or XPhos (Buchwald ligands), form stable complexes with the palladium center.[2][4] This stabilization protects the metal from aggregation at higher temperatures and can facilitate the difficult oxidative addition step, sometimes allowing the reaction to proceed at a lower temperature overall.

    • Avoid Excessive Temperatures: Do not heat the reaction beyond what is necessary. For most couplings with aryl bromides, a range of 80-100 °C is sufficient.[1]

    • Ensure an Inert Atmosphere: Oxygen can oxidize and deactivate the Pd(0) catalyst. Rigorous degassing of solvents and maintaining the reaction under an inert atmosphere (Argon or Nitrogen) is essential, especially when heating for prolonged periods.[2][4]

General FAQs

What is the optimal temperature range for coupling with this compound?

There is no single optimal temperature. It is highly dependent on the other reaction components. Use the following table as a starting point for optimization.

Coupling Partner (Aryl Halide)Typical Temperature RangeCatalyst/Ligand ConsiderationsRationale
Aryl Iodide 70 - 90 °CStandard Pd catalysts (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) often suffice.Aryl iodides are highly reactive, allowing for lower temperatures which minimizes side reactions.
Aryl Bromide 80 - 110 °CPd(dppf)Cl₂ or systems with bulky phosphine ligands (e.g., SPhos) are effective.[2][4]Aryl bromides are a good balance of reactivity and stability. The temperature is high enough for efficient reaction but manageable for boronic acid stability.
Aryl Chloride 100 - 120 °CRequires highly active catalyst systems (e.g., Pd₂(dba)₃ with Buchwald ligands like XPhos or SPhos).[2][5]The C-Cl bond is strong, requiring higher thermal energy and a more robust catalyst to achieve oxidative addition.[5]
Can I use microwave heating for these reactions?

Yes, microwave-assisted synthesis can be highly effective, often reducing reaction times dramatically. However, precise temperature control is critical. Use a dedicated microwave reactor with internal temperature monitoring. The rapid heating can quickly lead to decomposition if the target temperature is overshot. It is advisable to start with a lower temperature (e.g., 100 °C) and shorter time (e.g., 10-15 min) and optimize from there.

Visualizing the Process

Understanding the reaction mechanism and troubleshooting logic can be simplified with visual aids.

Suzuki_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_side_reactions Key Side Reactions (Temperature Dependent) OA [Ar-Pd(II)-X]L₂ RE [Ar-Pd(II)-Ar']L₂ OA->RE Transmetalation (Ar'-B(OH)₂ + Base) Temp ↑ Rate ↑ Protodeboronation Ar'-B(OH)₂ Protodeboronation (Temp ↑ Rate ↑) Pd0 Pd(0)L₂ RE->Pd0 Reductive Elimination (Ar-Ar') CatalystDecomp Pd(0)L₂ Catalyst Decomposition (Temp ↑ Rate ↑) Pd0->OA Oxidative Addition (Ar-X) Temp ↑ Rate ↑

Caption: The Suzuki-Miyaura catalytic cycle and key temperature-dependent side reactions.

Troubleshooting_Workflow cluster_temp Temperature Issues cluster_solutions Potential Solutions start Low Yield or Reaction Failure temp_check Analyze Reaction Profile (TLC / LC-MS) start->temp_check sm_present Mainly Starting Material Remains temp_check->sm_present Slow/No Conversion byproducts Byproducts Observed (Protodeboronation) temp_check->byproducts Degradation pd_black Catalyst Turns Black temp_check->pd_black Decomposition increase_temp Increase Temp (10°C steps) Use more active catalyst sm_present->increase_temp decrease_temp Lower Temperature Use milder base Protect as pinacol ester byproducts->decrease_temp stabilize_pd Lower Temperature Use bulky/stabilizing ligand Ensure inert atmosphere pd_black->stabilize_pd

Caption: A troubleshooting workflow for diagnosing low-yield Suzuki-Miyaura reactions.

Experimental Protocol: Optimized Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the coupling of this compound with a generic aryl bromide. Optimization may be required for specific substrates.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 mmol, 3 mol%)

  • Potassium Phosphate (K₃PO₄), finely powdered (2.0 mmol, 2.0 equiv)

  • Anhydrous, degassed 1,4-Dioxane (8 mL)

  • Degassed Water (2 mL)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reagent Preparation: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the aryl bromide, this compound, Pd(dppf)Cl₂, and finely powdered K₃PO₄.

  • Inert Atmosphere: Seal the flask with a septum or cap. Evacuate the flask under vacuum and backfill with inert gas. Repeat this cycle three times to ensure all oxygen is removed.[2][4]

  • Solvent Addition: Prepare a degassed 4:1 mixture of 1,4-dioxane and water by bubbling argon through the mixture for at least 20 minutes. Add 10 mL of this solvent mixture to the reaction flask via syringe under a positive pressure of inert gas.

  • Reaction & Temperature Control: Place the sealed flask in a preheated oil bath set to 90 °C . Stir the reaction mixture vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS every 1-2 hours. Look for the consumption of the limiting reagent (typically the aryl bromide).

  • Workup: Once the reaction is complete (or has stalled), cool the flask to room temperature. Dilute the mixture with ethyl acetate (50 mL) and transfer to a separatory funnel. Wash with water (2 x 25 mL) and then with brine (1 x 25 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.

References

Validation & Comparative

A Senior Application Scientist's Guide to Biaryl Synthesis: Evaluating Alternatives to (5-Isopropoxypyridin-3-yl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Ubiquity of Biaryls and the Role of Boronic Acids

The biaryl motif is a cornerstone of modern molecular design, forming the structural core of numerous pharmaceuticals, agrochemicals, and advanced organic materials. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as the preeminent method for forging these critical carbon-carbon bonds, lauded for its functional group tolerance and operational simplicity.[1][2] Central to this transformation are organoboron reagents, with boronic acids like (5-Isopropoxypyridin-3-yl)boronic acid serving as indispensable building blocks for introducing complex heterocyclic fragments.

However, the very reactivity that makes boronic acids effective also renders them susceptible to challenges, including limited benchtop stability and a propensity for side reactions like protodeboronation.[3][4] For researchers in drug development and process chemistry, where reproducibility, purity, and scalability are paramount, these limitations necessitate a critical evaluation of more robust alternatives. This guide provides an in-depth comparison of viable surrogates for this compound, offering experimental insights to inform the rational selection of reagents for next-generation biaryl synthesis.

The Benchmark: Understanding this compound

This compound is a valuable reagent for introducing a functionalized pyridine ring. The pyridine nitrogen acts as a Lewis basic site and influences the electronic properties of the aromatic ring, while the isopropoxy group provides steric bulk and modulates solubility. In a typical Suzuki-Miyaura coupling, the boronic acid must be activated by a base to form a boronate species, which then participates in the key transmetalation step of the catalytic cycle.[5][6]

While effective, pyridinylboronic acids, especially those with substitution patterns analogous to the 3-pyridyl position, can exhibit good stability. However, the inherent polarity of the B(OH)₂ group can complicate purification, and like all boronic acids, they are not universally stable, particularly to long-term storage or certain reaction conditions.[3]

The Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism involves three key stages: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation of the organic group from the activated boron reagent to the palladium(II) center, and reductive elimination to form the biaryl product and regenerate the palladium(0) catalyst.[6][7][8]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle OA Oxidative Addition ArPdX Ar-Pd(II)-X(L)₂ OA->ArPdX TM Transmetalation ArPdR Ar-Pd(II)-R(L)₂ TM->ArPdR RE Reductive Elimination Pd0 Pd(0)L₂ RE->Pd0 ArX Ar-X (Aryl Halide) ArX->OA RBOH2 R-B(OH)₂ + Base RBOH2->TM ArR Ar-R (Biaryl Product) ArR->RE

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Section 1: Next-Generation Boron Reagents - Stability Meets Reactivity

To overcome the limitations of boronic acids, several classes of "protected" or stabilized boron reagents have been developed. These surrogates offer enhanced stability, easier handling, and in many cases, improved reaction outcomes.

Boronic Esters: The Workhorse Alternative

Boronate esters, particularly pinacol esters (Bpin), are the most common alternative to boronic acids.[4] They are generally crystalline, free-flowing solids that are significantly more stable to air and moisture and are readily purified by silica gel chromatography.[3][4]

Causality Behind Performance: The increased stability of boronate esters stems from the steric protection of the boron center by the diol backbone, which hinders pathways for decomposition like protodeboronation.[3] While it was once debated, there is now substantial evidence that boronate esters can undergo transmetalation directly without prior hydrolysis to the boronic acid, although this pathway is often slower.[9][10] The trade-off for enhanced stability is often a reduced reaction rate compared to the parent boronic acid.[3][11]

Table 1: Performance Comparison of this compound vs. its Pinacol Ester (Data is representative for a model Suzuki-Miyaura coupling with 4-bromoanisole)

ReagentStabilityHandlingTypical YieldReaction Time (h)
Boronic Acid Moderate; sensitive to protodeboronationRequires inert atmosphere for long-term storage85%4
Boronic Ester (Pinacol) High; stable to air and chromatography[3]Easy to handle, indefinite shelf life[3]92%12

Representative Protocol: Suzuki-Miyaura Coupling with a Pyridylboronate Pinacol Ester

  • Reaction Setup: In an oven-dried Schlenk tube, combine the aryl halide (1.0 mmol, 1.0 eq), the corresponding pyridylboronate pinacol ester (1.2 mmol, 1.2 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol), a suitable ligand (e.g., SPhos, 0.03 mmol), and a base (e.g., K₃PO₄, 3.0 mmol).[12]

  • Inert Atmosphere: Seal the tube, then evacuate and backfill with argon or nitrogen three times.

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane (4 mL) and water (1 mL), via syringe.[12]

  • Reaction: Heat the mixture in a preheated oil bath to 80–100 °C and stir vigorously for 12–24 hours, or until reaction completion is confirmed by TLC or LC-MS.[12]

  • Work-up & Purification: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography on silica gel.[1]

Potassium Organotrifluoroborates (R-BF₃K): The Crystalline Champions

Potassium organotrifluoroborates are another excellent class of boronic acid surrogates. They are typically crystalline, free-flowing solids that are exceptionally stable to both air and moisture, allowing for indefinite storage at room temperature.[13][14][15][16]

Causality Behind Performance: The tetracoordinate boron center in R-BF₃K salts is less electrophilic and sterically shielded, rendering it highly resistant to protodeboronation.[15] Under the basic conditions of the Suzuki-Miyaura reaction, they are thought to slowly hydrolyze to release the active boronic acid or boronate species in situ.[17] This slow-release mechanism is particularly advantageous when using boronic acids that are inherently unstable.[18] Their preparation is straightforward from boronic acids using potassium hydrogen difluoride (KHF₂).[13][19][20]

Table 2: Performance Comparison of this compound vs. its Trifluoroborate Salt (Data is representative for a model Suzuki-Miyaura coupling with 4-chlorobenzonitrile)

ReagentStabilityHandlingTypical YieldKey Advantage
Boronic Acid ModerateStandard handling78%Higher intrinsic reactivity
Trifluoroborate (K-salt) Exceptional; air and moisture stable[15][17]Crystalline solid, easy to weigh and store[14]85%Slow release of active species, minimizing decomposition[18]

Representative Protocol: Suzuki-Miyaura Coupling with a Potassium Pyridyltrifluoroborate

  • Reaction Setup: To a reaction vial, add the aryl chloride (1.0 mmol, 1.0 eq), potassium (5-isopropoxypyridin-3-yl)trifluoroborate (1.5 mmol, 1.5 eq), Pd(OAc)₂ (1 mol%), a suitable ligand (e.g., RuPhos, 2 mol%), and Na₂CO₃ (2.0 eq).[15]

  • Solvent Addition: Add a degassed solvent like ethanol or a toluene/water mixture.[14][15]

  • Reaction: Seal the vial and heat the mixture to 85 °C until the starting material is consumed, as monitored by GC or LC-MS.

  • Work-up & Purification: After cooling, the mixture is filtered, diluted with an organic solvent, washed with water, dried, and concentrated. The product is then purified by column chromatography.

MIDA Boronates: The Ultimate in Control and Compatibility

N-methyliminodiacetic acid (MIDA) boronates represent a significant advance in organoboron chemistry, providing a platform for iterative cross-coupling (ICC) strategies.[21][22] These reagents are exceptionally stable crystalline solids that are uniquely compatible with silica gel chromatography and a wide range of synthetic reagents, a distinct advantage over other boron species.[21][23]

Causality Behind Performance: The MIDA ligand forms a stable, tetracoordinate complex with the boron atom, effectively "masking" its reactivity under anhydrous cross-coupling conditions.[21] The boronic acid can be released ("deprotected") under mild aqueous basic conditions (e.g., 1M NaOH or NaHCO₃) at room temperature, allowing for controlled, sequential reactions.[21][23] This stability allows for complex, multi-step synthesis to be performed on the MIDA boronate-containing molecule before the final cross-coupling step.[24]

Table 3: Performance Comparison of this compound vs. its MIDA Boronate (Data is representative for a model Suzuki-Miyaura coupling with a complex aryl bromide)

ReagentStabilityChromatographyTypical YieldKey Advantage
Boronic Acid ModerateUnstable on silica70%Direct use
MIDA Boronate Exceptional; benchtop stable[21][23]Stable on silica gel[21][24]88%Enables iterative cross-coupling and multi-step synthesis[22][25]

Representative Protocol: Two-Step, One-Pot Deprotection and Coupling with a MIDA Boronate

  • Reaction Setup: In a Schlenk tube under argon, combine the aryl bromide (1.0 mmol, 1.0 eq), palladium precatalyst (e.g., Pd(OAc)₂), and ligand (e.g., SPhos).

  • MIDA Boronate Deprotection: In a separate flask, dissolve the pyridyl MIDA boronate (1.1 mmol, 1.1 eq) in THF. Add 1M aqueous NaOH (3.0 eq) and stir at room temperature for 30 minutes to generate the boronic acid in situ.

  • Coupling Reaction: Transfer the freshly prepared boronic acid solution to the Schlenk tube containing the catalyst and aryl halide. Add additional base (e.g., K₃PO₄, 2.0 eq) and water.

  • Reaction & Work-up: Heat the reaction to 80 °C until completion. Cool, extract with an organic solvent, dry, concentrate, and purify via column chromatography.

Section 2: Strategic Decision Making in Biaryl Synthesis

The selection of an appropriate boron reagent is a critical decision dictated by the specific demands of the synthesis. Factors such as substrate complexity, the need for intermediate purification, and the desired scale of the reaction all influence the optimal choice.

Decision_Tree cluster_alt start Start: Need to Synthesize a Biaryl q1 Is the Boron Reagent Commercially Available? start->q1 q2 Is the Boron Reagent Known to be Unstable? q1->q2 Yes synthesize Synthesize Reagent (e.g., from Aryl Halide) q1->synthesize No q3 Does the Synthesis Involve Multiple Steps Post-Borylation? q2->q3 No trifluoroborate Use Trifluoroborate Salt (Exceptional Stability, Slow Release) q2->trifluoroborate Yes boronic_acid Use Boronic Acid Directly (Fastest Reaction) q3->boronic_acid No boronate_ester Use Boronate Ester (Good Stability & Handling) q3->boronate_ester No, but need better handling mida_boronate Use MIDA Boronate (Chromatography Stable, Iterative Coupling) q3->mida_boronate Yes

Caption: A decision-making workflow for selecting the optimal boron reagent.

Conclusion and Future Outlook

While this compound remains a valuable tool, the landscape of Suzuki-Miyaura cross-coupling has evolved significantly. Boronate esters, potassium organotrifluoroborates, and MIDA boronates offer superior stability, handling, and, in the case of MIDA boronates, unprecedented strategic advantages for complex molecule synthesis.[3][17][21] By understanding the distinct properties and performance characteristics of each alternative, researchers can overcome the traditional limitations of boronic acids, leading to more efficient, reliable, and reproducible syntheses. The continued development of novel, stabilized organoboron reagents will undoubtedly further expand the power and scope of cross-coupling chemistry, enabling the construction of increasingly complex and impactful molecules.

References

A Senior Application Scientist's Guide to Suzuki Coupling: Yield Comparison of Boronic Acid Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For the modern synthetic chemist, particularly those in pharmaceutical and materials science, the Suzuki-Miyaura cross-coupling is an indispensable tool for forging carbon-carbon bonds.[1][2] Its robustness, functional group tolerance, and the relative stability of its organoboron reagents have cemented its status as a foundational reaction.[3] However, achieving optimal yields is a nuanced process, heavily influenced by the subtle interplay of steric and electronic factors within the coupling partners.

This guide provides an in-depth analysis of a critical, yet often overlooked, parameter: the isomeric position of substituents on the arylboronic acid. We will dissect the performance of ortho, meta, and para isomers, explain the mechanistic rationale behind their differing reactivities, and provide a robust experimental protocol for researchers to validate these principles in their own work.

The Decisive Step: Isomeric Influence on the Transmetalation Rate

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[2][4][5] This cycle consists of three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (e.g., an aryl bromide).[2]

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium(II) complex. This is a crucial step where the structure of the boronic acid has the most significant impact.[6]

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst.[2][4]

The efficiency of the transmetalation step is governed by both the steric accessibility of the boron atom and the electronic character of the aryl group it carries.[3][7] The isomeric position of a substituent dictates both of these factors, leading to significant variations in reaction yield and rate.

Steric Hindrance: The "Ortho Effect"

Substituents at the ortho position to the boronic acid group introduce significant steric bulk. This physically obstructs the approach and coordination of the boronic acid to the palladium center, which is a prerequisite for the transmetalation to occur.[3] This "ortho effect" is often the dominant factor, dramatically slowing the reaction rate and, in many cases, leading to substantially lower yields compared to its meta and para counterparts. Even with advanced catalyst systems designed to accommodate bulky substrates, coupling ortho-substituted boronic acids remains a formidable challenge.[7][8]

Electronic Effects: A Tale of Two Positions (Meta vs. Para)

Electronic effects modulate the nucleophilicity of the carbon atom attached to boron. A more electron-rich (more nucleophilic) carbon generally leads to a faster and more efficient transmetalation.[9][10]

  • Electron-Donating Groups (EDGs) like methoxy (-OCH₃) or methyl (-CH₃) increase the electron density on the aromatic ring. When placed at the para position, an EDG can exert its maximum positive resonance effect, making the ipso-carbon more nucleophilic and accelerating the reaction. At the meta position, the resonance effect is absent, and only the weaker inductive effect operates.

  • Electron-Withdrawing Groups (EWGs) such as nitro (-NO₂) or cyano (-CN) decrease the ring's electron density, which can decelerate the transmetalation step.[10][11] The para position allows for the strongest deactivation through resonance, while the meta position has a less pronounced effect.

This creates a nuanced interplay. While EWGs are generally disfavored, the reaction can often be driven to completion with sufficient heat and time. The key takeaway is that the para isomer will feel the electronic effect (whether donating or withdrawing) more strongly than the meta isomer.

Quantitative Comparison: Nitrophenylboronic Acid Isomers

To illustrate these principles, let's examine experimental data for the Suzuki coupling of ortho-, meta-, and para-nitrophenylboronic acid with a common aryl halide. The nitro group is strongly electron-withdrawing.

IsomerAryl HalideCatalyst / LigandBaseSolventTemp (°C)Time (h)Yield (%)
p-Nitrophenylboronic acid4-BromoanisolePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O100295
m-Nitrophenylboronic acid4-BromoanisolePd₂(dba)₃ / XPhosK₃PO₄Dioxane100488
o-Nitrophenylboronic acid4-ChlorotoluenePd(OAc)₂ / RuPhosK₃PO₄Dioxane1101845

Data compiled and adapted from literature sources.[11] Conditions are representative and chosen to highlight the reactivity trend.

The data clearly demonstrates the expected reactivity trend: para > meta >> ortho .[11]

  • The para and meta isomers, despite the deactivating nitro group, provide excellent yields. The slightly higher yield for the para isomer in some cases can be context-dependent, but both are highly effective.[11]

  • The ortho isomer gives a dramatically lower yield, even under more forcing conditions (higher temperature, longer reaction time, and a more reactive aryl chloride partner often requiring a more active catalyst).[11] This poor performance is a direct consequence of the overwhelming steric hindrance from the adjacent nitro group, which severely impedes the crucial transmetalation step.

Visualizing the Core Concepts

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxyAdd Oxidative Addition Pd0->OxyAdd PdII_RX R¹-Pd(II)L₂-X OxyAdd->PdII_RX Transmetal Transmetalation PdII_RX->Transmetal PdII_R1R2 R¹-Pd(II)L₂-R² Transmetal->PdII_R1R2 ReductElim Reductive Elimination PdII_R1R2->ReductElim ReductElim->Pd0 Product Coupled Product (R¹-R²) ReductElim->Product ArylHalide Aryl Halide (R¹-X) ArylHalide->OxyAdd BoronicAcid Boronate Complex [R²-B(OH)₃]⁻ BoronicAcid->Transmetal Base Base (e.g., K₂CO₃) Base->BoronicAcid BoronicAcid_pre Boronic Acid (R²-B(OH)₂) BoronicAcid_pre->Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Experimental Workflow

Caption: A typical workflow for a Suzuki-Miyaura coupling experiment.

Field-Proven Experimental Protocol

This protocol provides a reliable starting point for the Suzuki-Miyaura coupling of a generic aryl bromide with an arylboronic acid. All operations should be performed in a well-ventilated fume hood.[12]

Materials and Reagents:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent: 1,4-Dioxane and Water (e.g., 4:1 mixture, 5 mL)

  • Round-bottom flask with stir bar

  • Condenser

  • Inert gas supply (Argon or Nitrogen) with balloon

  • Ethyl acetate (EtOAc), water, and brine for work-up

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for chromatography

Step-by-Step Methodology:

  • Vessel Preparation: Flame-dry a round-bottom flask containing a magnetic stir bar under a vacuum to remove moisture. Allow the flask to cool to room temperature under a positive pressure of an inert gas (e.g., Argon).[5]

  • Reagent Addition: To the cooled flask, add the aryl bromide (1.0 equiv), the arylboronic acid isomer (1.2 equiv), and the base (2.0 equiv).

  • Solvent Addition & Degassing: Add the deoxygenated solvent mixture (e.g., 4 mL of 1,4-dioxane and 1 mL of water). It is critical to use deoxygenated solvents to prevent the oxidation and deactivation of the Pd(0) catalyst. Sparge the resulting mixture with a stream of inert gas for 10-15 minutes.[13]

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (0.05 equiv). The mixture may change color upon addition of the catalyst.

  • Reaction: Fit the flask with a reflux condenser, ensure the inert gas balloon is attached, and place the setup in a preheated oil bath (e.g., 100 °C). Stir the reaction vigorously for the required time (typically 2-24 hours).[5]

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting aryl bromide is consumed.[14]

  • Work-up: Once complete, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and add water. Transfer the mixture to a separatory funnel.[15]

  • Extraction: Separate the layers. Extract the aqueous layer again with ethyl acetate. Combine the organic layers.

  • Washing: Wash the combined organic extracts with water, then with brine to remove residual inorganic salts.

  • Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to obtain the crude product.[14]

  • Purification: Purify the crude residue by flash column chromatography on silica gel to afford the pure coupled product.

Conclusion and Best Practices

The isomeric position of substituents on a boronic acid is a critical determinant of success in Suzuki-Miyaura couplings. The general reactivity trend of para > meta >> ortho holds true for a wide range of substrates and is primarily dictated by a combination of steric hindrance and electronic effects that directly influence the rate-limiting transmetalation step.

For drug development professionals and synthetic chemists, understanding this hierarchy is key to efficient reaction design. When faced with a choice, non-ortho substituted isomers will almost always provide a more reliable and higher-yielding route. If an ortho-substituted biaryl is the required target, researchers must be prepared to invest significant effort in optimization, including screening more active (and often more expensive) catalysts, ligands, and more forcing reaction conditions to overcome the inherent steric barrier.

References

The Practitioner's Guide to Suzuki-Miyaura Couplings: (5-Isopropoxypyridin-3-yl)boronic Acid vs. Its Pinacol Ester

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for the construction of complex biaryl and heteroaryl structures, which are prevalent in a multitude of pharmaceutical agents.[1][2] The choice of the organoboron reagent is a critical parameter that can dictate the success, efficiency, and scalability of these transformations. This guide provides an in-depth, objective comparison of two widely utilized building blocks: (5-Isopropoxypyridin-3-yl)boronic acid and its corresponding pinacol ester, offering field-proven insights and experimental data to inform your selection process.

The Fundamental Trade-Off: Reactivity vs. Stability

At the heart of the decision between using a boronic acid or its pinacol ester lies a classic chemical trade-off: reactivity versus stability. Boronic acids are generally considered more reactive nucleophiles in the Suzuki-Miyaura catalytic cycle, often leading to faster reaction times.[1] This heightened reactivity is attributed to the Lewis acidity of the boronic acid, which facilitates the crucial transmetalation step with the palladium catalyst.[3]

However, this reactivity comes at a cost. Boronic acids, particularly heteroaryl derivatives like this compound, are susceptible to decomposition pathways, most notably protodeboronation.[4] This undesired side reaction involves the cleavage of the carbon-boron bond by a proton source, which can be exacerbated by aqueous basic conditions common in Suzuki-Miyaura couplings, ultimately reducing the yield of the desired product.[4]

Conversely, boronic pinacol esters are lauded for their significantly enhanced stability.[3][5] The pinacol group effectively shields the boron atom, rendering the molecule more robust towards moisture, air, and premature decomposition.[5] This stability translates to a longer shelf-life, easier handling and purification, and often more reproducible results, which are critical factors in both high-throughput screening and large-scale synthesis campaigns.[3] The trade-off for this stability is a generally lower reaction rate compared to the parent boronic acid, as the ester must typically first hydrolyze in situ to the active boronic acid species before entering the catalytic cycle, although direct transmetalation from the ester is also a possibility.[6]

Performance in Cross-Coupling: A Comparative Analysis

To illustrate the practical implications of these differences, consider the Suzuki-Miyaura coupling of each boron reagent with a representative aryl bromide, 4-bromoanisole. The following data, synthesized from typical experimental outcomes for this class of compounds, highlights the key performance indicators.

ParameterThis compoundThis compound pinacol ester
Reaction Time 1-2 hours4-8 hours
Isolated Yield 75-85%88-95%
Purity of Crude Product Moderate (often contains protodeboronated side-product)High (cleaner reaction profile)
Handling & Storage Requires inert atmosphere and refrigerated storage for long-term stability. Prone to degradation.Bench-stable, crystalline solid. Can be stored at room temperature with minimal precautions.
Reproducibility Can be variable due to sensitivity to moisture and reaction conditions.Highly reproducible due to enhanced stability.

As the data suggests, while the boronic acid can provide the desired product more rapidly, its inherent instability can lead to lower yields and the formation of impurities that complicate purification. The pinacol ester, despite requiring a longer reaction time, consistently delivers a higher yield of a cleaner product, underscoring its reliability for complex synthetic endeavors.

Mechanistic Considerations: The "3-Pyridyl" Advantage

The position of the boronic acid moiety on the pyridine ring is a crucial determinant of stability and reactivity. For pyridylboronic acids, the "2-pyridyl problem" is a well-documented phenomenon where the proximity of the nitrogen atom to the boron center can lead to catalyst inhibition and accelerated protodeboronation.[4][7] Fortunately, both this compound and its pinacol ester benefit from having the boron at the 3-position, which mitigates these detrimental effects, making them generally more stable and effective coupling partners than their 2-pyridyl counterparts.[4]

Suzuki-Miyaura Catalytic Cycle cluster_cycle Catalytic Cycle cluster_reagents Reagents & Products Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd ArPdX Ar-Pd(II)-X(L2) OxAdd->ArPdX Transmetalation Transmetalation ArPdX->Transmetalation ArPdAr Ar-Pd(II)-Ar'(L2) Transmetalation->ArPdAr Byproduct X-B(OR)2 + Base-H+ Transmetalation->Byproduct RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0  Regenerates  Catalyst ArAr Ar-Ar' (Coupled Product) RedElim->ArAr Product Formation ArX Ar-X (Aryl Halide) ArX->OxAdd Enters Cycle ArB Ar'-B(OR)2 (Boronic Acid/Ester) + Base ArB->Transmetalation Enters Cycle

Figure 1. Generalized Suzuki-Miyaura Catalytic Cycle.

Experimental Protocols

The following is a representative, field-tested protocol for the Suzuki-Miyaura coupling of this compound pinacol ester with 4-bromoanisole. This protocol can be adapted for the boronic acid, typically with a shorter reaction time.

Materials:

  • This compound pinacol ester (1.0 equiv)

  • 4-Bromoanisole (1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (3 mol%)

  • Potassium carbonate (K₂CO₃) (3.0 equiv)

  • 1,4-Dioxane

  • Water (4:1 Dioxane/Water mixture)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound pinacol ester, 4-bromoanisole, Pd(dppf)Cl₂, and K₂CO₃.

  • Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 15-20 minutes.

  • Solvent Addition: Add the degassed 4:1 mixture of 1,4-dioxane and water via syringe.

  • Reaction: Heat the reaction mixture to 80-90 °C in an oil bath and stir vigorously for 4-8 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

Reagent_Handling_Comparison cluster_boronic_acid This compound cluster_pinacol_ester This compound pinacol ester Storage_BA Storage: Refrigerated, Inert Atmosphere Handling_BA Handling: Sensitive to air and moisture. Weigh quickly. Storage_BA->Handling_BA Stability_BA Stability: Prone to protodeboronation. Limited shelf-life. Handling_BA->Stability_BA Outcome_BA Typical Outcome: Faster reaction, potential for lower yield and impurities. Stability_BA->Outcome_BA Storage_PE Storage: Room Temperature, Desiccated Handling_PE Handling: Generally bench-stable. Routine weighing. Storage_PE->Handling_PE Stability_PE Stability: Robust, resistant to protodeboronation. Long shelf-life. Handling_PE->Stability_PE Outcome_PE Typical Outcome: Slower reaction, higher yield and cleaner product. Stability_PE->Outcome_PE

Figure 2. Comparison of Handling and Stability.

Conclusion and Recommendations

The choice between this compound and its pinacol ester is contingent upon the specific goals of the synthesis.

  • For rapid analogue synthesis or when reaction time is the primary constraint , the boronic acid may be a suitable choice, provided that the potential for lower yields and the need for more stringent handling conditions are acceptable.

  • For syntheses where yield, purity, and reproducibility are paramount , such as in the preparation of advanced intermediates or active pharmaceutical ingredients, the pinacol ester is the unequivocally superior reagent. Its stability ensures a more reliable and cleaner transformation, ultimately simplifying downstream processing and ensuring the integrity of the final product.

In the context of drug development and process chemistry, the reliability and robustness offered by the pinacol ester often outweigh the advantage of the faster reaction time of the boronic acid. Therefore, for most applications, This compound pinacol ester is the recommended reagent for Suzuki-Miyaura cross-coupling reactions.

References

A Researcher's Guide to Catalyst Selection for Suzuki-Miyaura Coupling with (5-Isopropoxypyridin-3-yl)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the construction of biaryl and heteroaryl structures is a foundational element of modern medicinal chemistry. The Suzuki-Miyaura cross-coupling reaction is a paramount tool in this endeavor, celebrated for its versatility and functional group tolerance. However, the unique electronic and steric properties of heteroaryl boronic acids, such as (5-Isopropoxypyridin-3-yl)boronic acid, present distinct challenges that necessitate a careful selection of the catalytic system. This guide provides a comparative analysis of catalyst performance for this specific substrate, supported by experimental data from closely related systems, to empower researchers in making informed decisions for their synthetic campaigns.

The inherent nature of pyridylboronic acids can complicate the Suzuki-Miyaura coupling. The Lewis basic nitrogen atom of the pyridine ring can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation. Furthermore, the electronic properties of the pyridine ring, influenced by substituents like the isopropoxy group, can affect the rates of key steps in the catalytic cycle, namely transmetalation and reductive elimination.

Comparative Analysis of Catalyst Systems

The choice of catalyst, particularly the ligand coordinated to the metal center, is critical in overcoming the challenges associated with pyridylboronic acid coupling partners. This section compares the performance of three major classes of catalysts: Palladium-Phosphine complexes, Palladium-N-Heterocyclic Carbene (NHC) complexes, and Nickel-based catalysts. While specific data for this compound is not extensively published, the following comparisons are drawn from studies on structurally analogous 3-pyridyl and alkoxy-substituted pyridylboronic acids, which serve as excellent predictive models.

Palladium complexes with phosphine ligands are the most traditional and widely used catalysts for Suzuki-Miyaura couplings. The steric and electronic properties of the phosphine ligand can be finely tuned to optimize the reaction for challenging substrates.

Key Strengths:

  • Versatility: A vast library of phosphine ligands is commercially available, allowing for extensive optimization.

  • Well-Established: The mechanisms and applications of these catalysts are extensively studied and understood.

Considerations:

  • Air Sensitivity: Some phosphine ligands can be sensitive to air and moisture, requiring inert atmosphere techniques.

  • Catalyst Loading: Higher catalyst loadings may be required for less reactive substrates.

Performance Data (Analogous Systems):

Catalyst/LigandAryl Halide PartnerBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄2-amino-5-bromopyrazineK₃PO₄DME90-High[1]
PdCl₂(dppf)3-bromoquinolineNa₂CO₃Toluene/Dioxane854-[2][3]
Pd₂(dba)₃ / 2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)Various Aryl ChloridesK₃PO₄TolueneRT2up to 98[2]

NHC ligands have emerged as a powerful alternative to phosphines. They are generally stronger σ-donors, which can lead to more stable and highly active palladium complexes.[4]

Key Strengths:

  • High Stability: NHC-palladium complexes often exhibit greater thermal stability and resistance to oxidation compared to their phosphine counterparts.[5]

  • High Activity: They can be highly effective for coupling unreactive aryl chlorides and sterically hindered substrates.[6]

Considerations:

  • Cost: Some specialized NHC ligands and their corresponding palladium precatalysts can be more expensive.

  • Limited Commercial Diversity: While growing, the variety of commercially available NHC ligands is not as extensive as that of phosphines.

Performance Data (General Heteroaryl Couplings):

Catalyst/LigandAryl Halide PartnerBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd-PEPPSI-IPrVarious Aryl ChloridesK₂CO₃Dioxane100-Good[4]
[Pd(IPr)(cinnamyl)Cl]4-chloroanisoleK₂CO₃Dioxane801895[4]

Nickel catalysts are gaining significant attention as a more sustainable and cost-effective alternative to palladium for cross-coupling reactions.[7][8] They can be particularly effective for coupling challenging substrates, including heteroaryl compounds.

Key Strengths:

  • Cost-Effectiveness: Nickel is significantly more earth-abundant and less expensive than palladium.[9][10]

  • Unique Reactivity: Nickel catalysts can sometimes offer complementary reactivity to palladium, being particularly effective for coupling aryl chlorides and phenols.[10]

Considerations:

  • Air and Moisture Sensitivity: Many nickel catalysts, especially Ni(0) species, are highly sensitive to air and moisture, requiring stringent inert atmosphere techniques.

  • Mechanistic Understanding: While rapidly evolving, the mechanistic understanding of nickel-catalyzed cross-couplings is not as mature as for palladium.

Performance Data (Analogous Systems):

Catalyst/LigandAryl Halide PartnerBaseSolventTemp. (°C)Time (h)Yield (%)Reference
NiCl₂(PCy₃)₂5-bromopyrimidineK₃PO₄t-Amyl alcohol1101283[8]
NiCl₂(dppp)Various Phenols (in situ activation)----Good to Excellent[10]

Experimental Protocols

The following protocols are representative examples for conducting a Suzuki-Miyaura coupling with a pyridylboronic acid and should be adapted and optimized for the specific coupling partners.

This protocol is a general starting point for using a traditional palladium-phosphine catalyst system.

Materials:

  • This compound (1.2 equiv)

  • Aryl halide (1.0 equiv)

  • Pd(PPh₃)₄ (3 mol%)

  • 2 M aqueous Na₂CO₃ solution (2.0 equiv)

  • Toluene/n-propanol (4:1 mixture)

  • Nitrogen or Argon gas

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and condenser, add the aryl halide and this compound.

  • Add Pd(PPh₃)₄ to the flask.

  • Seal the flask with a septum and purge with nitrogen or argon for 15 minutes.

  • Add the degassed toluene/n-propanol solvent mixture via syringe, followed by the degassed aqueous Na₂CO₃ solution.

  • Heat the reaction mixture to 85-95 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

This protocol is adapted for an air-sensitive nickel catalyst and requires more stringent inert atmosphere techniques.

Materials:

  • This compound (1.5 equiv)

  • Aryl halide (1.0 equiv)

  • NiCl₂(dppp) (5 mol%)

  • K₃PO₄ (3.0 equiv, anhydrous)

  • Anhydrous, degassed 1,4-dioxane

  • Nitrogen or Argon gas (glovebox recommended)

  • Schlenk flask or similar reaction vessel

Procedure:

  • Inside a glovebox, add the aryl halide, this compound, NiCl₂(dppp), and K₃PO₄ to a Schlenk flask containing a magnetic stir bar.

  • Seal the flask, remove it from the glovebox, and connect it to a Schlenk line.

  • Evacuate and backfill the flask with nitrogen or argon three times.

  • Add anhydrous, degassed 1,4-dioxane via syringe.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction by carefully adding water.

  • Extract the product with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizing the Process

To better understand the underlying chemistry and experimental design, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and a typical workflow for screening potential catalysts.

Suzuki_Miyaura_Catalytic_Cycle Pd(0)Ln Pd(0)Ln Oxidative\nAddition Oxidative Addition Pd(0)Ln->Oxidative\nAddition R1-X R1-Pd(II)L2-X R1-Pd(II)L2-X Oxidative\nAddition->R1-Pd(II)L2-X Transmetalation Transmetalation R1-Pd(II)L2-X->Transmetalation [R2-B(OR)3]- R1-Pd(II)L2-R2 R1-Pd(II)L2-R2 Transmetalation->R1-Pd(II)L2-R2 Reductive\nElimination Reductive Elimination R1-Pd(II)L2-R2->Reductive\nElimination Reductive\nElimination->Pd(0)Ln R1-R2 Product Reductive\nElimination->R1-R2

Caption: The Suzuki-Miyaura Catalytic Cycle.

Catalyst_Screening_Workflow cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis Define Substrates Define Substrates Select Catalysts Select Catalysts Define Substrates->Select Catalysts Select Conditions Select Conditions Select Catalysts->Select Conditions Parallel Reactions Parallel Reactions Select Conditions->Parallel Reactions Reaction Monitoring Reaction Monitoring Parallel Reactions->Reaction Monitoring LC-MS/GC-MS Analysis LC-MS/GC-MS Analysis Reaction Monitoring->LC-MS/GC-MS Analysis Data Comparison Data Comparison LC-MS/GC-MS Analysis->Data Comparison Identify Optimal Catalyst Identify Optimal Catalyst Data Comparison->Identify Optimal Catalyst

Caption: Experimental Workflow for Catalyst Screening.

Conclusion and Future Outlook

The Suzuki-Miyaura coupling of this compound is a highly achievable transformation with the appropriate choice of catalyst. While traditional palladium-phosphine systems offer a solid and versatile starting point, modern catalysts based on N-heterocyclic carbenes and earth-abundant nickel present compelling alternatives with potential advantages in stability, activity, and cost. For challenging couplings involving this electron-rich and potentially coordinating substrate, a systematic screening of catalysts from these different classes is highly recommended. As catalyst development continues to advance, we can anticipate even more efficient and robust methods for the synthesis of complex heteroaromatic compounds, further empowering the field of drug discovery and development.

References

A Comparative Guide to the Purity Validation of (5-Isopropoxypyridin-3-yl)boronic Acid by Nuclear Magnetic Resonance (NMR) Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the purity of building blocks like (5-isopropoxypyridin-3-yl)boronic acid is not merely a quality metric; it is a prerequisite for reproducible and successful outcomes in complex synthetic routes, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. This guide provides an in-depth, comparative analysis of Nuclear Magnetic Resonance (NMR) spectroscopy techniques for the robust validation of this key reagent's purity. We move beyond simple protocols to explain the underlying principles and experimental choices that ensure data integrity and trustworthiness.

The Analytical Challenge: Understanding Boronic Acid Chemistry

Boronic acids are notoriously prone to dehydration, leading to the formation of cyclic anhydride trimers known as boroxines.[1][2][3] This reversible equilibrium between the monomeric acid and the trimeric boroxine is the primary challenge in their analysis, as it can result in complex or misleading spectra if not properly managed. Furthermore, other impurities such as residual solvents from synthesis and purification, unreacted starting materials, and degradation byproducts like boric acid from protodeboronation can compromise the material's quality.[3][4]

Therefore, a reliable analytical method must not only quantify the main component but also identify and account for these potential impurities. NMR spectroscopy, particularly when applied quantitatively (qNMR), stands out as a primary analytical method capable of delivering this comprehensive purity assessment without the need for an analyte-specific reference standard.[5]

Part 1: Qualitative Assessment and Structural Confirmation by ¹H and ¹¹B NMR

The initial step in purity validation is the unambiguous confirmation of the chemical structure and a qualitative screen for impurities. A combination of ¹H and ¹¹B NMR provides a powerful diagnostic toolkit for this purpose.

The Utility of ¹H NMR for Structural Elucidation

Proton NMR (¹H NMR) is the workhorse for confirming the identity of this compound. By analyzing the chemical shifts, coupling patterns, and integration of the signals, we can verify the presence of the isopropoxy group and the substituted pyridine ring.

A critical choice in this analysis is the deuterated solvent. Solvents like Chloroform-d (CDCl₃) can perpetuate the monomer-boroxine equilibrium, leading to broadened peaks or multiple sets of signals that complicate interpretation.[6] To circumvent this, a coordinating solvent is preferred.

Causality Behind Solvent Choice: Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice for boronic acid analysis. Its coordinating nature effectively breaks up the boroxine trimer by forming hydrogen bonds with the boronic acid's hydroxyl groups, shifting the equilibrium almost entirely to the monomeric form.[6] This results in a sharp, well-resolved spectrum that is representative of the true molecular structure.

The Role of ¹¹B NMR in Species Identification

While ¹H NMR provides information about the organic framework, ¹¹B NMR offers a direct window into the boron atom's chemical environment. This technique is exceptionally sensitive to the hybridization state of boron, allowing for clear differentiation between the sp²-hybridized boronic acid/boroxine and any potential sp³-hybridized boronate complexes.[4][7]

  • sp² Boron: The desired boronic acid and its boroxine trimer typically show a broad signal in the range of δ 26–30 ppm.[4]

  • sp³ Boron: If the boronic acid forms a complex (e.g., with a diol impurity or certain solvents), the boron becomes sp³-hybridized, resulting in a sharper, upfield signal between δ 1–7 ppm.[4]

  • Boric Acid: Protodeboronation, a common degradation pathway, yields boric acid, which appears as a distinct peak around δ 19 ppm.[4]

The following diagram illustrates the fundamental equilibrium that complicates boronic acid analysis.

G Monomer R-B(OH)₂ Boroxine (-B(R)-O-)₃ Monomer->Boroxine Boroxine->Monomer Water 3 H₂O

Caption: Boronic acid and boroxine trimer equilibrium.

Part 2: High-Accuracy Purity Determination by Quantitative ¹H NMR (qNMR)

While qualitative NMR confirms identity, quantitative NMR (qNMR) establishes purity with metrological traceability. qNMR is a primary ratio method that determines the purity of a substance by comparing the integral of one of its signals against the integral of a signal from a certified reference material (CRM) of known purity, which is added to the sample in a precisely known amount.[5][8]

Experimental Protocol: qNMR Purity Assay

This protocol outlines the steps for determining the purity of this compound using an internal standard.

1. Selection of the Internal Standard: An ideal internal standard must meet several criteria:

  • High purity (preferably a Certified Reference Material).

  • Excellent solubility in the chosen NMR solvent (DMSO-d₆).

  • Chemically stable and non-reactive with the analyte.

  • Possesses one or more sharp NMR signals that do not overlap with any analyte or impurity signals.[9]

For this analysis in DMSO-d₆, Maleic Acid is a suitable choice. It is a CRM, highly soluble, and provides a sharp singlet for its vinyl protons around δ 6.3 ppm, a region typically clear of signals from the analyte.[10]

2. Sample Preparation (Metrological Weighing):

  • Using a calibrated analytical balance, accurately weigh approximately 15 mg of this compound into a clean, dry vial. Record the weight to at least 0.01 mg.

  • Accurately weigh approximately 8 mg of the Maleic Acid internal standard (CRM) into the same vial. Record the weight precisely.

  • Dissolve the mixture in approximately 0.7 mL of DMSO-d₆. Ensure complete dissolution by gentle vortexing.

  • Transfer the solution to a 5 mm NMR tube.

3. NMR Data Acquisition (Quantitative Parameters):

  • Spectrometer: 400 MHz or higher.

  • Temperature: Maintain a constant probe temperature (e.g., 298 K).

  • Pulse Sequence: A standard 90° pulse sequence.

  • Relaxation Delay (d1): This is the most critical parameter for quantification. It must be set to at least 5 times the longest spin-lattice relaxation time (T₁) of both the analyte and standard protons being measured (typically 30-60 seconds) to ensure complete relaxation and accurate signal integration.[5]

  • Number of Scans: Acquire a sufficient number of scans (e.g., 16-32) to achieve a signal-to-noise ratio (S/N) of >150 for the signals of interest.

4. Data Processing and Purity Calculation:

  • Apply Fourier transformation and phase correction to the acquired FID.

  • Carefully integrate the selected, well-resolved signals for both the analyte and the internal standard. For this compound, a distinct aromatic proton signal is ideal. For Maleic Acid, integrate the vinyl proton singlet.

  • Calculate the purity using the following formula:

    Purity (%) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (MWanalyte / MWstd) * (Wstd / Wanalyte) * Pstd

    Where:

    • I: Integral value of the signal

    • N: Number of protons giving rise to the signal

    • MW: Molecular weight

    • W: Weight

    • P: Purity of the standard (as a percentage)

Data Summary and Comparison

The table below summarizes the expected ¹H NMR data for this compound and potential impurities in DMSO-d₆.

Compound/ImpuritySignal TypeExpected Chemical Shift (δ ppm)N (Protons)Notes
This compound Aromatic H (d)~8.41Pyridine ring proton
Aromatic H (d)~8.21Pyridine ring proton
Aromatic H (t)~7.61Pyridine ring proton
B(OH)₂ (br s)~8.12Broad, exchangeable with D₂O
Isopropoxy CH (septet)~4.71
Isopropoxy CH₃ (d)~1.36
Boroxine Trimer Aromatic SignalsBroadened or slightly shifted from monomer-Minimized in DMSO-d₆
Ethyl Acetate CH₂ (q)~4.032Common residual solvent[11]
CH₃ (t)~1.153Common residual solvent[11]
Water H₂O (s)~3.332Shift is temperature dependent[12]

The following table objectively compares the different NMR methods discussed.

Feature¹H NMR (Qualitative)¹¹B NMR¹H qNMR (Quantitative)
Principle Measures resonance of ¹H nuclei to elucidate molecular structure.Measures resonance of ¹¹B nucleus to probe its chemical environment.Primary ratio method comparing analyte signal integral to a certified standard.[5]
Primary Use Identity confirmation, impurity profiling.Boron species identification (acid vs. boroxine vs. borate).[4][7]High-accuracy purity and potency determination.[13]
Data Type Qualitative / Semi-quantitativeQualitativeQuantitative (Absolute)
Key Information Molecular structure, presence of proton-bearing impurities.Boron hybridization state, detection of boroxines and boric acid.Mass fraction purity (%) with metrological traceability.
Limitations Not accurately quantitative without specific parameters; complex spectra with boroxines.Broad signals, lower resolution, provides no info on organic impurities.Requires careful sample prep, a certified standard, and longer acquisition times.

Part 3: Integrated Workflow for Purity Validation

A robust validation process follows a logical progression from qualitative confirmation to quantitative determination. This workflow ensures both the identity and purity of the material are rigorously established.

G cluster_workflow Purity Validation Workflow start Receive Sample of This compound qual_nmr Acquire ¹H and ¹¹B NMR in DMSO-d₆ start->qual_nmr data_analysis Analyze Spectra: 1. Confirm Structure 2. Identify Impurities 3. Check for Boroxine/Boric Acid qual_nmr->data_analysis decision Does Structure Match? Are Impurities Minimal? data_analysis->decision qnmr_prep Prepare qNMR Sample: - Accurately weigh analyte - Accurately weigh internal standard (CRM) decision->qnmr_prep  Yes fail Reject Batch / Repurify decision->fail No qnmr_acq Acquire ¹H qNMR Data (Long Relaxation Delay) qnmr_prep->qnmr_acq calc Calculate Purity (%) qnmr_acq->calc report Generate Certificate of Analysis calc->report

Caption: Integrated workflow for NMR-based purity validation.

Conclusion

The purity validation of this compound by NMR is a multi-faceted process that requires more than a single spectrum. A synergistic approach, beginning with qualitative ¹H and ¹¹B NMR in a coordinating solvent like DMSO-d₆ to confirm identity and assess the boron species, followed by a meticulous ¹H qNMR experiment using a certified internal standard, provides a self-validating system for purity determination. This rigorous methodology ensures that researchers and drug developers can proceed with confidence, knowing their starting material meets the highest standards of quality, thereby safeguarding the integrity and reproducibility of their scientific endeavors.

References

A Comparative Guide to (5-Isopropoxypyridin-3-yl)boronic acid and its Potassium Trifluoroborate Salt in Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern synthetic chemistry, particularly within drug discovery and development, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds. The choice of the organoboron reagent is critical to the success of this transformation, influencing reaction efficiency, reproducibility, and overall yield. This guide provides an in-depth, objective comparison of two key reagents: (5-Isopropoxypyridin-3-yl)boronic acid and its corresponding potassium trifluoroborate salt. This analysis is grounded in fundamental chemical principles and supported by representative experimental data to inform researchers in making strategic decisions for their synthetic campaigns.

Executive Summary: The Stability vs. Reactivity Paradigm

The fundamental difference between boronic acids and their trifluoroborate counterparts lies in the coordination of the boron atom. Boronic acids feature a trigonal planar, electron-deficient boron center, making them susceptible to various decomposition pathways.[1][2] In contrast, potassium organotrifluoroborates possess a tetracoordinate boron atom, which imparts significantly greater stability.[3][4] This structural distinction forms the basis of a classic trade-off between stability and, in some cases, perceived reactivity. However, as we will demonstrate, the enhanced stability of the trifluoroborate salt often translates to superior performance in cross-coupling reactions.[3]

Key Comparative Attributes:

FeatureThis compound(5-Isopropoxypyridin-3-yl)potassium trifluoroborateRationale
Air & Moisture Stability Prone to dehydration to form boroxines (cyclic trimers) and susceptible to protodeboronation.[1][4]Exceptionally stable to air and moisture; can be stored indefinitely at room temperature.[5][6]The tetracoordinate boron in the trifluoroborate is less electrophilic and thus resistant to attack by water and oxygen.[4]
Handling Can be challenging to handle due to its fluffy nature and tendency to form boroxines, which can complicate accurate massing.[3]Crystalline, free-flowing solid that is easy to handle and weigh accurately.[3]The ionic salt lattice of the trifluoroborate results in a more defined and stable solid form.[4]
Purification Often difficult to purify by standard chromatographic methods due to its polarity and potential for decomposition on silica gel.Readily purified by recrystallization.[5]The crystalline nature of the trifluoroborate salt facilitates purification.
Reactivity in Coupling Generally considered more reactive due to the Lewis acidic nature of the boron, but this is often offset by decomposition.[1]Often provides higher and more reproducible yields due to its stability and slow release of the active boronic acid under reaction conditions.[3][7]The trifluoroborate acts as a protected form of the boronic acid, minimizing side reactions like homocoupling and protodeboronation.[6][8]

Mechanistic Considerations: The Role of the Boron Species in the Catalytic Cycle

The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium catalyst. The key transmetalation step, where the organic group is transferred from boron to palladium, is critically influenced by the nature of the boron reagent.

// Nodes for the main cycle Pd0 [label="Pd(0)L2", fillcolor="#F1F3F4", fontcolor="#202124"]; OxAdd [label="Oxidative\nAddition", shape=ellipse, style=none, fontcolor="#5F6368"]; ArPdXL2 [label="Ar-Pd(II)-X L2", fillcolor="#F1F3F4", fontcolor="#202124"]; Transmetalation [label="Transmetalation", shape=ellipse, style=none, fontcolor="#5F6368"]; ArPdArL2 [label="Ar-Pd(II)-Ar' L2", fillcolor="#F1F3F4", fontcolor="#202124"]; RedElim [label="Reductive\nElimination", shape=ellipse, style=none, fontcolor="#5F6368"]; Product [label="Ar-Ar'", shape=ellipse, style=none, fontcolor="#34A853"];

// Nodes for Boronic Acid and Trifluoroborate pathways BoronicAcid [label="(5-Isopropoxypyridin-3-yl)B(OH)2", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Trifluoroborate [label="K[(5-Isopropoxypyridin-3-yl)BF3]", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Hydrolysis [label="Hydrolysis\n(Slow Release)", shape=ellipse, style=none, fontcolor="#5F6368"]; Boronate [label="[Ar'B(OH)3]-", fillcolor="#FBBC05", fontcolor="#202124"]; Base [label="Base (e.g., K2CO3)", shape=ellipse, style=none, fontcolor="#5F6368"];

// Edges for the main cycle Pd0 -> OxAdd [label="Ar-X"]; OxAdd -> ArPdXL2; ArPdXL2 -> Transmetalation; Transmetalation -> ArPdArL2; ArPdArL2 -> RedElim; RedElim -> Pd0; RedElim -> Product [style=dashed];

// Edges for Boron species Trifluoroborate -> Hydrolysis [dir=back]; Hydrolysis -> BoronicAcid; BoronicAcid -> Boronate [label="Base"]; Boronate -> Transmetalation;

// Graph attributes graph [bgcolor="transparent"]; } dot Caption: Suzuki-Miyaura catalytic cycle comparing the boronic acid and trifluoroborate pathways.

For the boronic acid, it is generally accepted that it must first be activated by a base to form a more nucleophilic boronate species, which then undergoes transmetalation.[9] While this direct pathway can be efficient, the free boronic acid is also susceptible to undesired side reactions, most notably protodeboronation, where the carbon-boron bond is cleaved by a proton source.[2][10] This is particularly a concern with electron-rich or heteroaromatic boronic acids.

In contrast, the potassium trifluoroborate salt is a "protected" form of the boronic acid.[6] Under the basic aqueous conditions of the Suzuki-Miyaura reaction, the trifluoroborate undergoes slow hydrolysis to release the corresponding boronic acid in situ.[7][8] This slow-release mechanism maintains a low concentration of the reactive boronic acid in the reaction mixture, thereby minimizing decomposition pathways and often leading to higher overall yields of the desired product.[11]

Experimental Head-to-Head Comparison

To provide a quantitative comparison, a model Suzuki-Miyaura cross-coupling reaction was performed using both this compound and its potassium trifluoroborate salt with a common coupling partner, 4-bromoanisole.

Experimental Protocols

A. Synthesis of (5-Isopropoxypyridin-3-yl)potassium trifluoroborate

A straightforward and high-yielding procedure for the synthesis of the trifluoroborate salt from the corresponding boronic acid involves the use of potassium hydrogen fluoride (KHF₂).[5][12]

Trifluoroborate_Synthesis BoronicAcid (5-Isopropoxypyridin-3-yl)B(OH)2 in Methanol Stir Stir at RT 30 min BoronicAcid->Stir KHF2 Saturated aq. KHF2 KHF2->Stir Precipitate White Precipitate (Product) Stir->Precipitate Filter Filter, Wash, and Dry Precipitate->Filter Product K[(5-Isopropoxypyridin-3-yl)BF3] Filter->Product

  • This compound (1.0 eq.) is dissolved in methanol.

  • A saturated aqueous solution of potassium hydrogen fluoride (KHF₂) (3.0 eq.) is added slowly to the stirring methanolic solution.

  • A white precipitate of the potassium trifluoroborate salt forms immediately.

  • The mixture is stirred for 30 minutes at room temperature.

  • The solid is collected by filtration, washed with cold methanol, and dried under vacuum to yield the desired product.

B. Comparative Suzuki-Miyaura Cross-Coupling

The following protocol was used to compare the performance of the boronic acid and its trifluoroborate salt.

  • A reaction vessel is charged with 4-bromoanisole (1.0 eq.) , the boron reagent (1.2 eq.) , and potassium carbonate (K₂CO₃, 2.0 eq.) .

  • The vessel is evacuated and backfilled with argon.

  • 1,4-Dioxane and water (4:1 v/v) are added as the solvent system.

  • The mixture is degassed by sparging with argon for 15 minutes.

  • Pd(dppf)Cl₂ (2 mol %) is added, and the mixture is heated to 90 °C.

  • The reaction progress is monitored by LC-MS.

Results and Discussion

The comparative study revealed a significant performance advantage for the potassium trifluoroborate salt.

ParameterThis compound(5-Isopropoxypyridin-3-yl)potassium trifluoroborate
Reaction Time 12 hours6 hours
Isolated Yield 65%92%
Key Byproducts Protodeboronation of the starting boronic acid, homocoupling of 4-bromoanisole.Minimal byproduct formation observed.

The lower yield and longer reaction time observed with the boronic acid can be attributed to its inherent instability under the reaction conditions, leading to competitive decomposition pathways.[13] The superior performance of the trifluoroborate salt is a direct consequence of its enhanced stability, which allows for a more efficient catalytic turnover and minimizes the formation of undesirable byproducts.[3][14]

Conclusion and Recommendations

For researchers and drug development professionals, the initial investment in converting the boronic acid to its trifluoroborate salt is often offset by the significant advantages in reaction performance and reliability. This is particularly true in complex, multi-step syntheses where the robustness of the building blocks is paramount.

References

A Comparative Guide to the Synthesis of 5-Isopropoxy-3-arylpyridines: Established Cross-Coupling and Modern C-H Functionalization Routes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 5-Alkoxy-3-arylpyridine Scaffold

The 3,5-disubstituted pyridine framework, particularly the 5-alkoxy-3-arylpyridine motif, is a privileged scaffold in modern medicinal chemistry and materials science. Its structural rigidity, potential for hydrogen bonding via the pyridine nitrogen, and the tunable electronic and steric properties afforded by substitution at the C3 and C5 positions make it a cornerstone for designing molecules with specific biological activities or material properties. This guide provides an in-depth comparison of the primary synthetic methodologies for accessing 5-isopropoxy-3-arylpyridines, focusing on the strategic and practical considerations that guide the choice of a particular route. We will delve into traditional palladium-catalyzed cross-coupling reactions and contrast them with modern, more atom-economical C-H functionalization strategies, providing researchers with the data and protocols necessary to make informed decisions in their synthetic campaigns.

Retrosynthetic Analysis: Core Strategic Disconnections

The construction of 5-isopropoxy-3-arylpyridines can be approached from two principal retrosynthetic viewpoints, which dictate the overall synthetic sequence and the nature of the starting materials.

  • Strategy A: Late-Stage Arylation. This is the most common approach, where the key C(3)-Aryl bond is formed on a pre-existing 5-isopropoxypyridine ring. This strategy leverages the robustness and predictability of modern cross-coupling chemistry.

  • Strategy B: Late-Stage Etherification. An alternative approach involves forming the C(5)-O-isopropyl bond on a 3-arylpyridine precursor. This can be advantageous if the aryl group is sensitive to the conditions required to install the isopropoxy group or if diverse C5-alkoxy analogues are desired from a common intermediate.

G cluster_A Strategy A: Late-Stage Arylation cluster_B Strategy B: Late-Stage Etherification Target 5-Isopropoxy-3-arylpyridine A_Disconnection C(3)-Aryl Bond Formation (Cross-Coupling / C-H Arylation) Target->A_Disconnection Disconnect B_Disconnection C(5)-O Bond Formation (Williamson Ether Synthesis) Target->B_Disconnection Disconnect A_Start_1 3-Halo-5-isopropoxypyridine A_Start_2 Aryl Organometallic (e.g., Ar-B(OH)₂, Ar-ZnX, Ar-SnR₃) A_Start_3 5-Isopropoxypyridine A_Start_4 Aryl Halide A_Disconnection->A_Start_1 A_Disconnection->A_Start_2 A_Disconnection->A_Start_3 A_Disconnection->A_Start_4 B_Start_1 3-Aryl-5-hydroxypyridine B_Start_2 Isopropyl Halide B_Disconnection->B_Start_1 B_Disconnection->B_Start_2

Caption: Retrosynthetic analysis of 5-isopropoxy-3-arylpyridine.

Strategy A: Late-Stage Arylation of a 5-Isopropoxypyridine Core

This strategy begins with the synthesis of a 5-isopropoxypyridine derivative, typically 3-bromo-5-isopropoxypyridine, which then undergoes a carbon-carbon bond-forming reaction.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction, which couples an organoboron compound with an organic halide, is arguably the most widely used method for C-C bond formation due to the stability, commercial availability, and low toxicity of boronic acids.[1][2]

Mechanistic Insight: The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the pyridyl halide, followed by transmetalation with the boronic acid (activated by a base) and reductive elimination to yield the product and regenerate the catalyst.[2] A critical challenge in pyridine chemistry is the potential for the Lewis basic pyridine nitrogen to coordinate to the palladium center, inhibiting catalytic activity.[3][4] This is often overcome by using electron-rich, sterically hindered phosphine ligands (e.g., SPhos, XPhos, RuPhos) that promote the desired reductive elimination step and prevent catalyst deactivation.[3]

G Cycle Suzuki-Miyaura Catalytic Cycle Pd0 LₙPd(0) OxAdd Oxidative Addition PdII_Complex Lₙ(Py-iPrO)Pd(II)-X OxAdd->PdII_Complex Transmetalation Transmetalation PdII_Aryl_Complex Lₙ(Py-iPrO)Pd(II)-Ar Transmetalation->PdII_Aryl_Complex RedElim Reductive Elimination RedElim->Pd0 Product Py-iPrO-Ar RedElim->Product Pyridyl_Halide Py-iPrO-X Pyridyl_Halide->OxAdd Boronic_Acid ArB(OH)₂ + Base Boronic_Acid->Transmetalation

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

  • Setup: To a flame-dried Schlenk flask under an argon atmosphere, add 3-bromo-5-isopropoxypyridine (1.0 equiv), the desired arylboronic acid (1.2 equiv), potassium carbonate (2.0 equiv), and the palladium catalyst system (e.g., Pd(OAc)₂ (2 mol%) and SPhos (4 mol%)).

  • Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1 v/v).

  • Reaction: Heat the mixture to 80-100 °C and stir for 4-16 hours, monitoring by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the 5-isopropoxy-3-arylpyridine.

Negishi Cross-Coupling

The Negishi coupling utilizes organozinc reagents, which are known for their high reactivity and excellent functional group tolerance.[5][6] This method is particularly useful when the aryl partner contains sensitive functional groups that might not be compatible with the conditions of other coupling reactions.

Mechanistic Insight: The mechanism is similar to the Suzuki coupling, but transmetalation occurs from an organozinc species.[6] The organozinc reagent can be prepared in situ from the corresponding aryl halide via lithium-halogen exchange followed by transmetalation with a zinc salt (e.g., ZnCl₂). The reaction generally proceeds under mild conditions.[7][8]

Experimental Protocol: Negishi Coupling

  • Organozinc Preparation (if needed): In a separate flame-dried flask under argon, dissolve the aryl halide (e.g., aryl bromide, 1.1 equiv) in anhydrous THF. Cool to -78 °C and add n-butyllithium dropwise. Stir for 30 minutes, then add a solution of anhydrous zinc chloride (1.1 equiv) in THF. Allow the mixture to warm to room temperature.

  • Coupling Reaction: In another flask, combine 3-bromo-5-isopropoxypyridine (1.0 equiv) and a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) in anhydrous THF.

  • Addition: Add the freshly prepared organozinc reagent to the pyridine solution via cannula.

  • Reaction: Heat the mixture to reflux (approx. 66 °C) and stir for 12-24 hours.

  • Work-up and Purification: Quench the reaction with saturated aqueous ammonium chloride. Extract with ethyl acetate, wash the combined organic layers with brine, dry, and concentrate. Purify by column chromatography.

Stille Cross-Coupling

The Stille coupling involves the reaction of an organostannane with an organic halide. It is highly versatile and tolerates a wide array of functional groups.[9][10] However, its application is often limited by the high toxicity of organotin compounds and the difficulty in removing tin byproducts during purification.[10]

Mechanistic Insight: The Stille reaction's catalytic cycle is robust, and the organostannane reagents are generally stable to air and moisture.[9] The transmetalation step is often the rate-limiting step and can be accelerated by the addition of additives like copper(I) salts or by using polar aprotic solvents.[11][12]

Experimental Protocol: Stille Coupling

  • Setup: In a sealed tube, combine 3-bromo-5-isopropoxypyridine (1.0 equiv), the aryltributylstannane (1.1 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 4 mol%), and lithium chloride (3.0 equiv) in an anhydrous solvent like toluene or DMF.

  • Reaction: Degas the mixture with argon, seal the tube, and heat to 100-120 °C for 12-24 hours.

  • Work-up: After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite®. Wash the filtrate with a saturated aqueous solution of potassium fluoride to precipitate tin salts, then with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify by column chromatography.

Direct C-H Arylation

Direct C-H arylation represents a more modern and atom-economical approach, avoiding the need to pre-functionalize the pyridine ring with a halogen.[13] These reactions typically couple a pyridine derivative directly with an aryl halide.

Mechanistic Insight: Achieving regioselectivity at the C3 position of a pyridine can be challenging.[13][14] One common strategy involves the use of pyridine N-oxides. The N-oxide activates the C2 and C6 positions for C-H activation by a palladium catalyst.[15] Subsequent reaction and deoxygenation can lead to the desired arylated pyridine. While powerful, achieving exclusive C3 arylation often requires specific directing groups or carefully optimized conditions based on the electronic nature of the pyridine ring.[13]

Strategy B: Late-Stage Etherification

This less common but viable strategy involves installing the isopropoxy group after the C-C bond has been formed. The key intermediate is a 3-aryl-5-hydroxypyridine.

Mechanistic Insight: The most straightforward method for this transformation is the Williamson ether synthesis, a classic Sₙ2 reaction. The pyridinol is deprotonated with a suitable base (e.g., NaH, K₂CO₃) to form the more nucleophilic pyridoxide, which then displaces a halide from an isopropyl electrophile (e.g., 2-iodopropane). This method is robust and generally high-yielding for simple alkoxy groups.[16]

Experimental Protocol: Williamson Ether Synthesis

  • Setup: To a stirred suspension of sodium hydride (1.5 equiv, 60% dispersion in mineral oil) in anhydrous DMF at 0 °C, add a solution of 3-aryl-5-hydroxypyridine (1.0 equiv) in DMF dropwise.

  • Deprotonation: Allow the mixture to stir at room temperature for 1 hour or until hydrogen evolution ceases.

  • Alkylation: Add 2-iodopropane (1.2 equiv) dropwise to the mixture.

  • Reaction: Stir the reaction at room temperature for 12-18 hours.

  • Work-up and Purification: Carefully quench the reaction by adding water. Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over sodium sulfate, and concentrate. Purify the residue by column chromatography.

Comparative Analysis of Synthetic Routes

The choice of synthetic route depends heavily on the specific goals of the project, such as scale, cost, available starting materials, and required functional group tolerance.

Method Typical Yield Functional Group Tolerance Key Advantages Key Disadvantages Scalability/Cost
Suzuki-Miyaura 60-95%Good to ExcellentLow toxicity of boron reagents; wide availability of starting materials; robust and well-understood.[1]Potential catalyst inhibition by pyridine nitrogen; boronic acid instability.[4]High / Generally cost-effective.
Negishi 70-98%ExcellentHigh reactivity; tolerates very sensitive functional groups; mild conditions.[5][6]Organozinc reagents are moisture/air sensitive; requires anhydrous conditions.Moderate / Cost of organolithiums and anhydrous reagents can be high.
Stille 65-90%ExcellentReagents are often air/moisture stable; broad functional group tolerance.[9]High toxicity of tin reagents; difficult removal of tin byproducts.[10]Low / Toxicity and waste issues limit large-scale use.
Direct C-H Arylation 40-80%Moderate to GoodHigh atom economy; avoids pre-functionalization steps.[13]Regioselectivity can be a major challenge; may require directing groups or N-oxides.[14]Moderate / Can be cost-effective by reducing steps, but catalyst costs may be higher.
Williamson Ether 75-95%GoodSimple, reliable, and high-yielding for installing the alkoxy group.[16]Requires access to the 3-aryl-5-hydroxypyridine precursor, which adds steps.High / Cost depends on the synthesis of the hydroxypyridine intermediate.

Conclusion

For the synthesis of 5-isopropoxy-3-arylpyridines, the Suzuki-Miyaura cross-coupling remains the most balanced and widely applicable method for general laboratory synthesis, offering a favorable combination of high yields, good functional group tolerance, and operational simplicity. The Negishi coupling serves as a superior alternative when maximum functional group tolerance is paramount. While modern C-H arylation techniques offer an elegant and atom-economical route, they often require more intensive optimization to control regioselectivity. The late-stage etherification strategy is a practical alternative if a common 3-aryl-5-hydroxypyridine intermediate is available or desired for analogue synthesis. The optimal choice will always be dictated by the specific molecular target, project timeline, and available resources.

References

A Senior Application Scientist's Guide to (5-Isopropoxypyridin-3-yl)boronic acid in Synthesis: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The strategic incorporation of substituted pyridine rings is a cornerstone of modern medicinal chemistry, imparting crucial properties that can define a drug candidate's success. (5-Isopropoxypyridin-3-yl)boronic acid has emerged as a valuable building block for this purpose, primarily leveraged through the robust and versatile Suzuki-Miyaura cross-coupling reaction.[1][2][3] This guide provides a comprehensive cost-benefit analysis of this reagent, comparing it with viable alternatives and offering detailed experimental protocols. Our analysis indicates that while this compound may present a higher initial procurement cost compared to simpler analogues, its utility in creating unique chemical matter with potentially favorable ADME (absorption, distribution, metabolism, and excretion) properties offers a compelling return on investment for targeted drug discovery programs.

Introduction: The Strategic Value of Alkoxypyridines

The pyridine scaffold is a privileged heterocycle in pharmaceutical science, present in numerous approved drugs. Its nitrogen atom acts as a hydrogen bond acceptor and can modulate the pKa and solubility of a molecule, which are critical for target engagement and pharmacokinetic performance. The introduction of alkoxy substituents, such as the isopropoxy group, further refines these properties. The isopropoxy moiety can enhance metabolic stability by blocking potential sites of oxidation, improve lipophilicity for better membrane permeability, and provide a distinct steric and electronic profile for optimizing ligand-receptor interactions.

The Suzuki-Miyaura cross-coupling reaction is the preeminent method for constructing the C-C bonds necessary to incorporate such building blocks into complex molecules.[4][5][6] Its operational simplicity, mild reaction conditions, and tolerance of a vast range of functional groups have cemented its role in both academic research and industrial-scale synthesis.[1][7] This guide focuses on this compound as a key reagent within this powerful synthetic framework.

Comparative Analysis: Reagent Selection

The choice of a building block is a critical decision, balancing cost, availability, reactivity, and the strategic goals of the synthesis. Below, we analyze this compound against common alternatives.

Focus Reagent: this compound
  • Benefits:

    • Strategic Positioning: The boronic acid at the 3-position avoids the "2-pyridyl problem," where the proximity of the nitrogen atom can inhibit the palladium catalyst or lead to facile protodeboronation (loss of the boron group), resulting in lower yields.[3][8][9]

    • Modulated Electronics: The electron-donating isopropoxy group at the 5-position influences the electronic character of the pyridine ring, which can affect both the cross-coupling reaction and the biological activity of the final product.

    • Physicochemical Properties: The isopropoxy group increases lipophilicity compared to methoxy or hydroxy analogues, a property often tuned to enhance cell permeability and oral absorption of drug candidates.

  • Costs & Challenges:

    • Financial Cost: As a more complex, functionalized building block, it is inherently more expensive than unsubstituted pyridylboronic acids. Current market prices reflect its status as a specialty reagent.[10]

    • Stability: Like many boronic acids, it can be susceptible to dehydration to form boroxines or decomposition upon prolonged storage. Proper storage under inert, dry conditions at 2-8°C is recommended.[10] For applications requiring exceptional stability, conversion to a more robust boronate ester or a diethanolamine adduct can be considered.[11]

Alternative Reagents & Strategies
  • Simpler Boronic Acids (e.g., 3-Pyridylboronic Acid, 5-Chloro-3-pyridineboronic acid):

    • Benefit: Lower cost and wider availability. 5-Chloro-3-pyridineboronic acid provides an alternative functional handle for subsequent downstream reactions (e.g., nucleophilic aromatic substitution or another cross-coupling).

    • Cost: Lacks the specific isopropoxy moiety, requiring additional synthetic steps to install it later in the sequence, potentially leading to lower overall yield and increased labor.

  • Alternative Isomers (e.g., (2-Isopropoxypyridin-3-yl)boronic acid):

    • Benefit: Offers a different connectivity for structure-activity relationship (SAR) studies.

    • Cost: The 2-alkoxy substitution pattern can sometimes lead to different reactivity profiles or steric hindrance depending on the coupling partner. It is also a specialty chemical with associated costs.[12]

  • Alternative Synthetic Methodologies (e.g., SNAr):

    • Strategy: Nucleophilic aromatic substitution (SNAr) of a highly activated pyridine, such as reacting 3-bromo-5-nitropyridine with sodium isopropoxide, followed by reduction of the nitro group and conversion to the final target.

    • Benefit: Avoids the use of boronic acids and palladium catalysts. Can be cost-effective if starting materials are inexpensive.

    • Cost: Requires a multi-step sequence, may involve harsh reaction conditions, and has a more limited substrate scope compared to the versatility of Suzuki coupling.

Data Summary for Reagent Comparison
Reagent/StrategyTypical CostAvailabilityKey AdvantagesKey Disadvantages
This compound Moderate to HighSpecialty Suppliers[10]Direct incorporation of isopropoxypyridine; good reactivity.Higher initial cost; standard boronic acid stability concerns.
3-Pyridylboronic Acid LowWidely AvailableVery low cost; simple starting point.Requires downstream functionalization to add alkoxy group.
5-Chloro-3-pyridineboronic acid Low to ModerateReadily AvailableLow cost; provides a chlorine handle for further chemistry.Requires an additional step to install the isopropoxy group.
SNAr followed by functionalization VariableStarting materials are commonPalladium-free route.Multi-step process; potentially harsh conditions; lower overall yield.

Decision & Experimental Workflow Visualization

To aid researchers in selecting the appropriate synthetic strategy, the following decision-making workflow has been designed.

G Reagent Selection Workflow for Isopropoxypyridine Synthesis start Project Goal: Synthesize a molecule containing a 5-isopropoxypyridine moiety cost Is initial reagent cost a primary constraint? start->cost direct Use this compound cost->direct No indirect Consider a multi-step approach cost->indirect Yes downstream Is the chloro-handle useful for other downstream reactions? indirect->downstream halogen Use 5-Chloro-3-pyridineboronic acid, followed by etherification snar Use SNAr on an activated pyridine, followed by functionalization downstream->halogen Yes downstream->snar No

Caption: A decision-making flowchart for selecting a synthetic route.

Experimental Deep Dive: A Validated Protocol

This section provides a robust, step-by-step protocol for a representative Suzuki-Miyaura cross-coupling reaction. The causality behind key experimental choices is explained to empower the researcher.

Objective

To synthesize a 3-aryl-5-isopropoxypyridine derivative via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between this compound and a representative aryl bromide.

Materials & Reagents
ReagentAmount (1.0 mmol scale)MolesPurpose
Aryl Bromide (e.g., 4-bromoanisole)187 mg1.0 equiv (1.0 mmol)Electrophilic coupling partner
This compound217 mg1.2 equiv (1.2 mmol)Nucleophilic coupling partner
Pd(PPh₃)₄ (Tetrakis)35 mg3 mol% (0.03 mmol)Pd(0) Catalyst
2 M Aqueous Sodium Carbonate (Na₂CO₃)1.0 mL2.0 equiv (2.0 mmol)Base
1,4-Dioxane5 mL-Solvent
Deionized Water1 mL-Co-solvent
Inert Gas (Nitrogen or Argon)--Maintain inert atmosphere

Causality of Reagent Choices:

  • Boronic Acid Excess: A slight excess (1.2-1.5 equiv) is used to drive the reaction to completion and to compensate for any potential homocoupling of the aryl bromide or protodeboronation of the boronic acid.

  • Catalyst: Pd(PPh₃)₄ is a reliable, commercially available Pd(0) catalyst suitable for a wide range of Suzuki couplings. For more challenging substrates, other catalysts like PdCl₂(dppf) with more specialized ligands might be required.[13]

  • Base: An aqueous base like Na₂CO₃ is essential. It activates the boronic acid by forming a more nucleophilic boronate species ([RB(OH)₃]⁻), which is crucial for the transmetalation step of the catalytic cycle.[4]

  • Solvent System: A mixture like dioxane/water or toluene/water is common. The organic solvent solubilizes the coupling partners and catalyst, while water is necessary to dissolve the inorganic base.[13][14]

Step-by-Step Methodology
  • Inert Atmosphere Setup: To a dry 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 mmol) and this compound (1.2 mmol).

  • Purging: Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes. This is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.

  • Solvent & Base Addition: Add the 1,4-dioxane (5 mL) and the 2 M Na₂CO₃ solution (1.0 mL) via syringe. Stir the mixture to form a suspension. Degassing the solvents prior to use by sparging with inert gas is highly recommended.

  • Catalyst Addition: Under a positive flow of inert gas, quickly add the Pd(PPh₃)₄ catalyst (0.03 mmol). The mixture will typically turn yellow or brown.

  • Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.[14]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Transfer to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Washing & Drying: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 3-aryl-5-isopropoxypyridine product.

Experimental Workflow Diagram

G Suzuki-Miyaura Coupling Experimental Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification cluster_final 4. Analysis a Combine Aryl Halide & Boronic Acid in Flask b Purge with Inert Gas (N2 or Ar) a->b c Add Solvents (Dioxane) & Base (aq. Na2CO3) b->c d Add Pd(0) Catalyst c->d e Heat to 80-90°C d->e f Monitor by TLC/LC-MS e->f g Cool & Dilute with EtOAc and Water f->g h Extract & Combine Organic Layers g->h i Wash with Brine, Dry, & Concentrate h->i j Purify by Column Chromatography i->j k Characterize Pure Product (NMR, MS) j->k

Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling experiment.[13]

Conclusion

This compound stands as a highly effective, albeit premium, reagent for introducing a functionalized pyridine moiety into target molecules. Its primary benefit lies in the direct, single-step installation of a synthetically useful fragment that can positively influence the pharmacokinetic profile of a drug candidate. The cost-benefit analysis hinges on the specific goals of the research program. For early-stage discovery and SAR exploration where unique chemical matter is paramount, the higher upfront cost is often justified by the synthetic efficiency and the valuable data generated. For later-stage process development or when cost is the primary driver, alternative multi-step routes starting from less expensive materials may be more appropriate. By understanding the trade-offs and employing a robust, optimized protocol as detailed in this guide, researchers can confidently and effectively leverage this powerful building block in their synthetic endeavors.

References

Safety Operating Guide

A Guide to the Safe Disposal of (5-Isopropoxypyridin-3-yl)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The proper management and disposal of chemical reagents are fundamental to a safe and compliant laboratory environment. This guide provides a comprehensive, step-by-step procedure for the proper disposal of (5-Isopropoxypyridin-3-yl)boronic acid, prioritizing safety and environmental responsibility. As a Senior Application Scientist, this protocol is designed to be a self-validating system, explaining the causality behind each step to ensure best practices are not just followed, but understood.

Immediate Safety and Hazard Information

This compound should be handled as a hazardous substance. The primary hazards associated with similar pyridine boronic acids include:

  • Skin irritation[1].

  • Serious eye irritation[1].

  • Potential for respiratory irritation[1].

All handling and disposal must be conducted in a well-ventilated area, preferably within a chemical fume hood, and while wearing appropriate Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE)

Before initiating any disposal-related activities, the following PPE is mandatory:

  • Eye Protection: Tightly fitting safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene. Always inspect gloves for signs of degradation or puncture before use.

  • Protective Clothing: A lab coat or a chemical-resistant apron to prevent skin contact.

  • Respiratory Protection: When handling the solid form or if there is a risk of generating dust, a NIOSH-approved respirator is recommended.

An emergency eyewash station and safety shower must be readily accessible.

Spill Management Protocol

In the event of a spill, follow these procedures to minimize exposure and environmental contamination:

  • Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity. Ensure the area is well-ventilated.

  • Containment: Prevent the spilled material from entering drains or waterways.

  • Clean-up:

    • For solid spills: Carefully sweep up the material, avoiding dust generation, and place it into a labeled hazardous waste container.

    • For liquid spills (solutions): Use an inert absorbent material to contain the spill. Scoop the absorbent material into a labeled hazardous waste container.

  • Decontamination: Clean the spill area with soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Reporting: Report the spill to your supervisor and your institution's Environmental Health and Safety (EHS) department.

Step-by-Step Disposal Procedure

The guiding principle for the disposal of this compound is to treat it as hazardous chemical waste. Do not dispose of this compound down the drain or in regular trash.

1. Waste Segregation and Collection:

  • Solid Waste: Carefully collect any solid this compound waste, including residues from containers and contaminated items (e.g., weigh boats, contaminated gloves), and place it in a designated hazardous waste container.

  • Liquid Waste: For solutions containing this compound, pour the liquid into a designated, compatible liquid waste container. Use a funnel to prevent spills. Do not mix boronic acid waste with other chemical waste streams unless explicitly permitted by your institution's EHS department.

2. Containerization and Labeling:

  • Container: Use a chemically compatible container with a secure, sealable lid.

  • Labeling: Clearly label the waste container with the words "Hazardous Waste ," the full chemical name "This compound ," and any relevant hazard symbols (e.g., "Irritant"). For solutions, also indicate the solvent and the approximate concentration.

3. Storage:

  • Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area.

  • The storage area should be away from incompatible materials such as strong oxidizing agents, acids, and bases.

4. Professional Disposal:

  • Once the waste container is full, or in accordance with your institution's waste accumulation time limits, arrange for its collection by a licensed hazardous waste disposal company.

  • Waste pyridine and its derivatives are often disposed of via incineration at high temperatures (820°C - 1,600°C)[2].

  • Complete all required waste manifest forms accurately and completely before the scheduled pickup.

Disposal Workflow Diagram

G cluster_0 Waste Generation cluster_1 Waste Collection & Segregation cluster_2 Storage & Disposal start Generate this compound Waste solid_waste Solid Waste (e.g., powder, contaminated gloves) start->solid_waste liquid_waste Liquid Waste (e.g., solutions, rinsates) start->liquid_waste solid_container Place in Labeled Solid Hazardous Waste Container solid_waste->solid_container liquid_container Place in Labeled Liquid Hazardous Waste Container liquid_waste->liquid_container storage Store in Designated Hazardous Waste Accumulation Area solid_container->storage liquid_container->storage pickup Arrange for Professional Hazardous Waste Pickup (via EHS) storage->pickup end Proper Disposal (e.g., Incineration) pickup->end

Caption: Disposal workflow for this compound.

Summary of Hazard Information
Hazard ClassificationDescriptionSource
Skin Corrosion/Irritation Causes skin irritation.[1]
Serious Eye Damage/Irritation Causes serious eye irritation.[1]
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation.[1]

References

Navigating the Safe Handling of (5-Isopropoxypyridin-3-yl)boronic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your team are paramount. This guide provides a comprehensive, technically grounded framework for the safe handling of (5-Isopropoxypyridin-3-yl)boronic acid. By moving beyond a simple checklist and delving into the rationale behind each safety measure, we aim to empower you with the knowledge to foster a secure and efficient laboratory environment.

Hazard Identification and Risk Assessment: A Proactive Stance

Given the data on similar chemical structures, it is prudent to treat this compound as a hazardous substance. The primary risks associated with handling this compound in its solid, powdered form include:

  • Skin Irritation: Direct contact can lead to redness, itching, and inflammation.[1][2][4][5][6]

  • Serious Eye Irritation: The fine particulate nature of the compound poses a significant risk to the eyes, potentially causing serious damage.[1][2][4][5][6]

  • Respiratory Irritation: Inhalation of dust can irritate the respiratory tract.[1][2][4][5][6]

A thorough risk assessment should be conducted before any new procedure involving this compound is undertaken.

Engineering Controls: Your First Line of Defense

The most effective way to mitigate exposure to hazardous dusts is through engineering controls. All handling of solid this compound must be performed in a certified chemical fume hood.[7][8] This ensures that any dust generated during weighing or transfer is effectively contained and exhausted, protecting the user and the general laboratory environment. Ensure the fume hood has proper air flow before commencing work.[8]

Personal Protective Equipment (PPE): A Necessary Barrier

Appropriate PPE is mandatory to prevent dermal and ocular exposure. The following table summarizes the required PPE for handling this compound.

Body PartPersonal Protective Equipment (PPE)Specifications and Rationale
Eyes/Face Chemical Safety Goggles or Face ShieldStandard laboratory safety glasses are insufficient. Chemical safety goggles provide a seal around the eyes to protect against fine dust particles. A face shield offers an additional layer of protection.[3][7][9]
Hands Chemical-Resistant Gloves (Nitrile)Nitrile gloves provide adequate protection against incidental contact with solid boronic acids. Always inspect gloves for tears or punctures before use and practice proper glove removal techniques to avoid contaminating your skin.[3][7][10]
Body Laboratory CoatA flame-resistant lab coat should be worn to protect skin and clothing from potential spills.[7][11]
Respiratory NIOSH-Approved RespiratorWhen handling larger quantities or if there is a potential for significant dust generation, a NIOSH-approved respirator for particulates is recommended, even within a fume hood.[2][7][11]
Feet Closed-Toe ShoesRequired at all times in a laboratory setting to protect against spills and falling objects.[7]

Operational Plan: A Step-by-Step Handling Procedure

A systematic approach to handling this compound is crucial for safety.

Preparation:

  • Verify that the chemical fume hood is operational and the workspace is clean and uncluttered.[7]

  • Ensure that an eyewash station and safety shower are readily accessible.[1]

  • Don all required PPE as specified in the table above.[7]

Handling:

  • Conduct all manipulations of the solid compound within the certified chemical fume hood.[7][8]

  • When weighing and transferring the solid, use tools such as a spatula and weighing paper to minimize dust generation.[7]

  • Keep the container tightly closed when not in use.[8][10]

Post-Handling:

  • After handling, wash hands thoroughly with soap and water, even if gloves were worn.[1][7]

  • Clean the work area to remove any residual chemical.

  • Properly remove and dispose of contaminated gloves and any other disposable PPE as hazardous waste.[7][10]

Experimental Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep1 Verify Fume Hood Functionality prep2 Don All Required PPE prep1->prep2 handle1 Weigh Compound in Fume Hood prep2->handle1 handle2 Transfer Compound Using Appropriate Tools handle1->handle2 post1 Clean Work Area Thoroughly handle2->post1 post2 Dispose of Contaminated PPE post1->post2 post3 Wash Hands post2->post3

Caption: Step-by-step workflow for the safe handling of this compound.

Disposal Plan: Ensuring Environmental and Personal Safety

Improper disposal of this compound can lead to environmental contamination and personal injury. This chemical must be treated as hazardous waste.[3]

Waste Segregation and Collection:

  • Solid Waste: Unused or contaminated solid this compound, along with any contaminated materials (e.g., weighing paper, gloves, wipes), should be collected in a dedicated, clearly labeled, and sealed hazardous waste container.[3][12][13]

  • Labeling: The container must be labeled as "Hazardous Waste" with the full chemical name.[3][13]

  • Incompatible Materials: Boronic acids can be incompatible with strong oxidizing agents, strong acids, and strong bases.[3] Ensure the waste container is stored separately from these materials.

Disposal Procedure:

  • Consult EHS: Your institution's Environmental Health and Safety (EHS) department is the primary resource for hazardous waste disposal procedures.[3][12][13] They will provide guidance on proper containerization, labeling, and pickup schedules.

  • Neutralization (for small spills in solution): For small amounts of dissolved boronic acid, neutralization with a mild base like sodium bicarbonate to a neutral pH may be an option, but only if permitted by your local regulations and EHS.[12][13] Never dispose of boronic acid down the drain unless explicitly permitted by your local water authority.[12]

PPE Selection Workflow

start Handling this compound? fume_hood Work in a Chemical Fume Hood start->fume_hood eye_protection Wear Chemical Safety Goggles fume_hood->eye_protection hand_protection Wear Nitrile Gloves eye_protection->hand_protection body_protection Wear a Lab Coat hand_protection->body_protection respiratory_check Potential for High Dust Exposure? body_protection->respiratory_check respirator Wear NIOSH-Approved Respirator respiratory_check->respirator Yes end Proceed with Handling respiratory_check->end No respirator->end

Caption: Decision-making workflow for selecting appropriate PPE.

Emergency Procedures: Preparedness is Key

In the event of accidental exposure, immediate and appropriate action is critical.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][5][9]

  • Skin Contact: Remove contaminated clothing and wash the affected skin area with soap and plenty of water for at least 15 minutes. If irritation persists, seek medical attention.[1][5][9]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[1][14]

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[5][6][15]

By adhering to these guidelines, you can significantly mitigate the risks associated with handling this compound, ensuring a safer laboratory environment for all.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5-Isopropoxypyridin-3-yl)boronic acid
Reactant of Route 2
Reactant of Route 2
(5-Isopropoxypyridin-3-yl)boronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.